molecular formula C11H11NO2 B1269454 [5-(3-Aminophenyl)furan-2-yl]methanol CAS No. 764710-29-4

[5-(3-Aminophenyl)furan-2-yl]methanol

Cat. No.: B1269454
CAS No.: 764710-29-4
M. Wt: 189.21 g/mol
InChI Key: XYPCPHVVJJTEMX-UHFFFAOYSA-N
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Description

[5-(3-Aminophenyl)furan-2-yl]methanol is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(3-aminophenyl)furan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-6,13H,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPCPHVVJJTEMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC=C(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360216
Record name [5-(3-aminophenyl)furan-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

764710-29-4
Record name [5-(3-aminophenyl)furan-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Determining the Solubility of [5-(3-Aminophenyl)furan-2-yl]methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of the organic compound [5-(3-Aminophenyl)furan-2-yl]methanol. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on established experimental protocols and the expected solubility profile based on the compound's structural characteristics.

Predicted Solubility Profile

The chemical structure of this compound, featuring a polar aminophenyl group, a hydroxyl group, and a furan ring, suggests a degree of polarity. This structure allows for hydrogen bonding and dipole-dipole interactions, which are key determinants of solubility. Based on the general principle of "like dissolves like," a qualitative solubility profile can be predicted. Furan and its derivatives are generally soluble in common organic solvents such as alcohols, ethers, and acetone, and have slight solubility in water.[1][2] The presence of the amino and hydroxyl groups may enhance its solubility in polar and protic solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-polar Organic Hexane, TolueneLow to InsolubleThe polar functional groups will limit solubility in non-polar environments.
Polar Aprotic Organic Acetone, Ethyl AcetateSolubleThe overall polarity of the molecule should allow for favorable interactions.
Polar Protic Organic Methanol, EthanolSolubleThe hydroxyl and amino groups can form hydrogen bonds with the solvent.
Aqueous WaterSlightly SolubleWhile polar groups are present, the larger organic backbone may limit aqueous solubility.[3]
Aqueous Acid 5% Hydrochloric AcidSolubleThe basic amino group will be protonated, forming a more soluble salt.
Aqueous Base 5% Sodium HydroxideLikely InsolubleThe compound does not possess strongly acidic protons to react with a base.[4]

Experimental Protocol for Solubility Determination

A systematic approach is crucial for accurately determining the solubility of a compound. The following protocol is a standard method used in organic chemistry.[5][6]

Materials and Equipment
  • This compound

  • Selection of organic solvents (e.g., hexane, toluene, acetone, ethyl acetate, methanol, ethanol)

  • Distilled water

  • 5% (w/v) Hydrochloric acid solution

  • 5% (w/v) Sodium hydroxide solution

  • Small test tubes or vials

  • Vortex mixer

  • Analytical balance

  • Spatula

  • pH indicator paper

Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of an organic compound.

Solubility_Workflow cluster_0 Start cluster_1 Solvent Addition cluster_2 Mixing cluster_3 Observation cluster_4 Decision cluster_5 Endpoint start Weigh Compound add_solvent Add Solvent Incrementally start->add_solvent Precise Amount vortex Vortex/Shake Vigorously add_solvent->vortex observe Observe for Dissolution vortex->observe is_dissolved Completely Dissolved? observe->is_dissolved is_dissolved->add_solvent No, add more solvent soluble Record as Soluble is_dissolved->soluble Yes insoluble Record as Insoluble is_dissolved->insoluble No, at max volume

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation : Accurately weigh approximately 25 mg of this compound into a clean, dry test tube.[5]

  • Solvent Addition : Add the selected solvent in small portions (e.g., 0.25 mL) to the test tube.

  • Mixing : After each addition, vigorously shake or vortex the test tube for at least 30 seconds to facilitate dissolution.[6]

  • Observation : Visually inspect the solution against a well-lit background to see if the solid has completely dissolved.

  • Iteration : Continue adding solvent in increments up to a total volume of 3 mL. If the compound dissolves at any point, it is considered soluble in that solvent. If the solid remains after the addition of 3 mL, it is considered insoluble or sparingly soluble.

  • pH Testing for Aqueous Solubility : If the compound is found to be soluble in water, test the resulting solution with pH paper to determine if it is acidic or basic.[4]

  • Acid/Base Solubility Testing : For water-insoluble compounds, test for solubility in 5% HCl and 5% NaOH to identify basic or acidic functional groups, respectively.

Logical Relationship for Solubility Classification

The solubility behavior of an unknown organic compound in a series of solvents can be used to classify it based on its functional groups. The following diagram outlines this classification scheme.

Solubility_Classification start Test Compound water_sol Soluble in Water? start->water_sol hcl_sol Soluble in 5% HCl? water_sol->hcl_sol No class_s Water-Soluble (Low MW polar compound) water_sol->class_s Yes naoh_sol Soluble in 5% NaOH? hcl_sol->naoh_sol No class_b Basic (e.g., Amine) hcl_sol->class_b Yes h2so4_sol Soluble in conc. H2SO4? naoh_sol->h2so4_sol No class_a Acidic (e.g., Carboxylic Acid, Phenol) naoh_sol->class_a Yes class_n Neutral (e.g., Aldehyde, Ketone, Alcohol) h2so4_sol->class_n Yes class_i Inert (e.g., Alkane, Alkyl Halide) h2so4_sol->class_i No

Caption: Logical flow for classifying an organic compound.

Based on its structure, this compound is expected to be insoluble in water but soluble in 5% HCl, placing it in the "Basic" class due to its amino group.

Conclusion

References

An In-depth Technical Guide to [5-(3-Aminophenyl)furan-2-yl]methanol: Nomenclature and Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the chemical compound [5-(3-Aminophenyl)furan-2-yl]methanol, detailing its standardized IUPAC name and recognized synonyms. Accurate and consistent identification of chemical entities is paramount in research, development, and regulatory contexts. This document serves as a reference for the unambiguous identification of this specific molecule.

Chemical Identity

The fundamental characteristics of this compound are summarized below, providing a foundation for its identification and use in experimental and developmental settings.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 764710-29-4[1][2]
Molecular Formula C11H11NO2[1][3]
Molecular Weight 189.21 g/mol [3]

Nomenclature

The systematic naming of chemical compounds according to IUPAC (International Union of Pure and Applied Chemistry) standards ensures global consistency and removes ambiguity.

IUPAC Name

The officially recognized IUPAC name for the compound is:

This compound [1]

This name is derived from the structure of the molecule, which consists of a central furan ring. A methanol group (-CH2OH) is attached at the 2-position of the furan ring, and a 3-aminophenyl group is attached at the 5-position.

Synonyms and Alternative Names

In scientific literature, patents, and commercial catalogs, a variety of synonyms and alternative names may be used to refer to this compound. Awareness of these synonyms is crucial for comprehensive literature searches and accurate sourcing of materials.

  • (5-(3-Aminophenyl)furan-2-yl)methanol[3]

  • [5-(3-aminophenyl)-2-furyl]methanol[1]

  • [5-(3-Amino-phenyl)-furan-2-yl]-methanol[1][2]

  • [5-(3-azanylphenyl)furan-2-yl]methanol[1]

  • Albb-005954[2]

  • AKOS BB-7879[2]

Logical Relationship of Nomenclature

The relationship between the core chemical structure and its nomenclature can be visualized as a hierarchical system, with the IUPAC name providing the most precise and universally accepted identifier.

G cluster_chemical Chemical Entity cluster_identifiers Identifiers Structure This compound IUPAC IUPAC Name This compound Structure->IUPAC Systematic Naming Synonyms Synonyms (e.g., [5-(3-aminophenyl)-2-furyl]methanol) Structure->Synonyms Alternative Naming CAS CAS Number 764710-29-4 Structure->CAS Registry Number

Caption: Hierarchical relationship of chemical identifiers for the target compound.

References

literature review of substituted furan-2-yl-methanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Substituted Furan-2-yl-methanol Derivatives

Introduction

The furan ring is a fundamental five-membered aromatic heterocycle containing one oxygen atom. This scaffold is prevalent in numerous natural products and has become a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[2][4][5][6][7] The furan ring's unique electronic properties and its ability to act as a scaffold for diverse functionalization make it a privileged structure in the design of novel therapeutic agents.[2][3] Specifically, substituted furan-2-yl-methanol derivatives, which feature a hydroxymethyl group at the 2-position of the furan ring, serve as critical synthetic intermediates and have demonstrated significant biological potential.[1][8]

This technical guide provides a comprehensive , focusing on their synthesis, biological activities, and underlying mechanisms of action. It is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols, and visual representations of key pathways and workflows.

Synthesis of Furan-2-yl-methanol Derivatives

The synthesis of substituted furan-2-yl-methanol derivatives can be achieved through various chemical transformations. A common precursor is furfuryl alcohol, which can be derived from the hydrogenation of furfural, a biomass-derived chemical.[9]

Key synthetic strategies include:

  • Formylation: The Vilsmeier-Haack reaction can be used to introduce a formyl group onto the furan ring, converting furfuryl alcohol to 5-(hydroxymethyl)furfural.[1]

  • Oxidation: The resulting aldehyde can be further oxidized to a carboxylic acid using methods like the Pinnick oxidation.[1]

  • Reductive Amination: Aldehyde derivatives, such as 5-(hydroxymethyl)furan-2-carbaldehyde, can be reacted with primary amines in the presence of a reducing agent like sodium borohydride to yield the corresponding amine derivatives.[1]

  • Condensation Reactions: Knoevenagel condensation of furan-containing acetonitriles with furfural or its derivatives is a method to produce more complex structures, such as 3-furan-2-yl-acrylonitrile derivatives.[10]

  • Palladium-Catalyzed Carbonylation: This method has been used for the synthesis of furanyl acetates from furfuryl alcohol, demonstrating an efficient way to create ester derivatives.[9]

Biological Activities and Therapeutic Potential

Furan-2-yl-methanol derivatives have shown promise in several therapeutic areas, most notably in oncology and infectious diseases. Their mechanism of action often involves the modulation of critical cellular signaling pathways.[4][5]

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of furan derivatives against a range of cancer cell lines.[4][5] A key mechanism involves the inhibition of signaling pathways that are crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways.[4][5] Some derivatives also function by disrupting the microtubule system, leading to cell cycle arrest and apoptosis.[4]

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation FuranDeriv Substituted Furan Derivatives FuranDeriv->PI3K FuranDeriv->Akt

Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway by furan derivatives.

Table 1: Cytotoxicity of Substituted Furan-2-yl-methanol Derivatives Against Cancer Cell Lines

Compound/Derivative Cancer Cell Line IC50 Value Reference Compound Reference IC50 Source
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate HeLa (Cervical Carcinoma) 62.37 µg/mL - - [1]
Furan-based compound 4 MCF-7 (Breast) 4.06 µM Staurosporine Not Specified [5]
Furan-based compound 7 MCF-7 (Breast) 2.96 µM Staurosporine Not Specified [5]
3-(furan-2-yl)pyrazolyl chalcone (7g) A549 (Lung Carcinoma) 27.7 µg/mL Doxorubicin 28.3 µg/mL [5]

| 3-(furan-2-yl)pyrazolyl chalcone (7g) | HepG2 (Hepatocellular Carcinoma) | 26.6 µg/mL | Doxorubicin | 21.6 µg/mL |[5] |

Antimicrobial Activity

The furan scaffold is a component of several antimicrobial agents.[3][6] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[1][2] For instance, the naturally occurring Methyl-5-(hydroxymethyl)-2-furan carboxylate has been shown to inhibit the growth of Staphylococcus aureus and Bacillus cereus.[1]

Table 2: Antibacterial Activity of Furan Derivatives

Compound/Derivative Bacteria MIC (µg/mL) Source
Methyl-5-(hydroxymethyl)-2-furan carboxylate (1) Staphylococcus aureus 500.00 [1]
Methyl-5-(hydroxymethyl)-2-furan carboxylate (1) Bacillus cereus 500.00 [1]

| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | S. aureus, B. cereus, E. coli, P. aeruginosa | 250 |[1] |

Enzyme Inhibition

Certain furan-2-yl-methanol derivatives have been identified as potent enzyme inhibitors. A notable example is their activity against human sirtuin 2 (SIRT2), a protein deacetylase implicated in cancer and neurodegenerative diseases.[11][12] Structure-activity relationship (SAR) studies have led to the development of (5-phenylfuran-2-yl)methanamine derivatives with significant inhibitory potency.[11][12]

sirt2_sar cluster_sar Structure-Activity Relationship (SAR) for SIRT2 Inhibition Core <Core Scaffold: (5-Phenylfuran-2-yl)methanamine> Modification1 Modification at R1 (e.g., Ureido group) Core->Modification1 Modification2 Modification at R2 (e.g., Benzoic acid) Core->Modification2 Activity Potent SIRT2 Inhibition (IC50 = 2.47 µM for Compound 25) Modification1->Activity Leads to Modification2->Activity Leads to

Figure 2: SAR logic for SIRT2 inhibitors based on the furan-2-yl-methanol core.

Table 3: SIRT2 Inhibition by (5-Phenylfuran-2-yl)methanamine Derivatives

Compound Description IC50 (µM) Source
20 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid >10 [11][12]
25 Optimized derivative from SAR studies 2.47 [11][12]

| AGK2 | Reference SIRT2 Inhibitor | 17.75 |[11][12] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are summaries of key experimental protocols cited in the literature for the synthesis and evaluation of furan-2-yl-methanol derivatives.

General Synthesis: Reductive Amination

This protocol describes the synthesis of amine derivatives from an aldehyde precursor.[1]

  • A mixture of a primary amine (1.0 equivalent), an aldehyde (e.g., 5-(hydroxymethyl)furan-2-carbaldehyde, 1.1 equivalent), and acetic acid (3 drops) in methanol (10 mL) is heated under reflux for 1 hour.

  • The mixture is cooled to room temperature.

  • Sodium borohydride (0.6 equivalent) is added, and the mixture is stirred at 0°C for 1 hour under an Argon atmosphere.

  • Saturated sodium bicarbonate (NaHCO₃) solution is added to quench the reaction.

  • The product is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic phase is dried over sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the crude product.

  • Purification is performed using column chromatography on silica gel.

synthesis_workflow start Start Materials: - Primary Amine - Furan Aldehyde - Methanol, Acetic Acid reflux 1. Mix and Reflux (1 hour) start->reflux cool 2. Cool to Room Temperature reflux->cool add_nabh4 3. Add NaBH₄ at 0°C (1 hour) cool->add_nabh4 quench 4. Quench with NaHCO₃ add_nabh4->quench extract 5. Extract with Ethyl Acetate quench->extract dry 6. Dry and Concentrate extract->dry purify 7. Purify via Column Chromatography dry->purify end Final Product: Substituted Amine Derivative purify->end

Figure 3: Experimental workflow for synthesis via reductive amination.

Biological Assay: MTT Cytotoxicity Assay

This protocol is used to evaluate the cytotoxic effects of compounds on cancer cell lines.[1]

  • Cell Seeding: Cancer cells (e.g., HeLa, HepG2) are seeded into 96-well plates at a specific density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized furan derivatives are dissolved (typically in DMSO) and added to the wells at various concentrations. The cells are then incubated for a further 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Conclusion

Substituted furan-2-yl-methanol derivatives represent a versatile and highly valuable class of compounds in medicinal chemistry. The literature clearly demonstrates their potential as anticancer and antimicrobial agents, as well as potent enzyme inhibitors. Their synthesis from readily available precursors, including biomass-derived furfural, adds to their appeal from a green chemistry perspective.[9] The continued exploration of this scaffold, through the synthesis of new analogues and detailed investigation of their mechanisms of action, holds significant promise for the discovery of novel and effective therapeutic agents. The data and protocols summarized in this guide provide a solid foundation for researchers to build upon in the ongoing quest for new drugs to combat complex diseases.

References

Stability of the Furan Ring in [5-(3-Aminophenyl)furan-2-yl]methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical and metabolic stability of the furan ring in [5-(3-Aminophenyl)furan-2-yl]methanol. Given the prevalence of the furan scaffold in medicinal chemistry, a thorough understanding of its stability is paramount for the development of robust and safe therapeutic agents. This document synthesizes current knowledge on furan degradation pathways, the influence of substituents, and protocols for stability assessment, offering valuable insights for researchers in drug discovery and development.

Executive Summary

The stability of the furan ring in this compound is influenced by two primary factors: its susceptibility to acid-catalyzed hydrolysis and its potential for oxidative metabolic degradation. The presence of both an electron-donating aminophenyl group and a hydroxymethyl group at the C2 and C5 positions, respectively, is expected to activate the furan ring, making it susceptible to degradation under certain conditions. This guide outlines the predicted degradation pathways, provides detailed experimental protocols for stability assessment, and summarizes key data from analogous compounds to inform the development of furan-containing drug candidates.

Physicochemical Stability

The furan ring is known to be labile under acidic conditions, undergoing ring-opening reactions. The stability is highly dependent on the substituents present on the ring.

Acid-Catalyzed Degradation

The generally accepted mechanism for the acid-catalyzed degradation of furans involves the protonation of the furan ring, followed by nucleophilic attack of water, leading to ring-opened products. For this compound, the electron-donating nature of the aminophenyl and hydroxymethyl substituents is expected to facilitate the initial protonation step, potentially leading to increased instability in acidic environments compared to unsubstituted furan.

Predicted Degradation Pathway under Acidic Conditions

A This compound B Protonation at C5 A->B + H+ C Carbocation Intermediate B->C D Nucleophilic attack by H2O C->D + H2O E Ring-Opened Intermediate (γ-dicarbonyl compound) D->E F Further Degradation/Polymerization E->F

Caption: Predicted acid-catalyzed degradation pathway.

Oxidative Degradation

Furan rings can also be susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts. The electron-rich nature of the substituted furan ring in the title compound may increase its susceptibility to oxidative degradation, leading to the formation of various oxidized and ring-opened products.

Metabolic Stability

A critical aspect for any drug candidate is its metabolic stability. Furan-containing compounds are known to be metabolized by cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive metabolites.

Cytochrome P450-Mediated Oxidation

The primary metabolic pathway for the degradation of the furan ring is oxidation by CYP enzymes, particularly CYP2E1. This oxidation can proceed via an epoxide intermediate, which then rearranges to a reactive α,β-unsaturated dialdehyde, such as cis-2-butene-1,4-dial (BDA). This reactive metabolite can covalently bind to cellular macromolecules like proteins and DNA, leading to toxicity. The presence of the aminophenyl and hydroxymethyl groups may influence which CYP isoforms are involved and the rate of metabolism.

Metabolic Activation Pathway of the Furan Ring

A This compound B CYP450 Oxidation (e.g., CYP2E1) A->B C Epoxide Intermediate B->C D Rearrangement C->D E Reactive α,β-Unsaturated Dialdehyde D->E F Covalent Adducts with Cellular Nucleophiles (Proteins, DNA) E->F Toxicity G Detoxification (e.g., Glutathione Conjugation) E->G Metabolism

Caption: Metabolic activation of the furan ring.

Data Presentation

Compound/SystemConditionParameterValueReference
2,5-DimethylfuranAcid-catalyzed hydrolysis (HClO4)First-order rate constantVaries with acidity[1]
2-(Hydroxymethyl)furanAcid-catalyzed decomposition (H2SO4, 170°C)First-order rate constant~0.16 M⁻¹ min⁻¹N/A
FuranMetabolism by rat hepatocytesK_m0.4 µMN/A
FuranMetabolism by rat hepatocytesV_max0.018 µmol/hr/10⁶ cellsN/A
Furan derivativesAqueous OzonationDegradation Rate (M⁻¹s⁻¹)2.22 x 10³ - 5.81 x 10⁶[2]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves a Suzuki-Miyaura cross-coupling reaction between a furan building block and an appropriate aminophenylboronic acid derivative, followed by reduction of a formyl group.

Experimental Workflow for Synthesis

A Starting Materials: 5-Bromo-2-furaldehyde 3-(Boc-amino)phenylboronic acid B Suzuki-Miyaura Coupling (Pd catalyst, base, solvent) A->B C Intermediate: 5-(3-(Boc-amino)phenyl)-2-furaldehyde B->C D Reduction of Aldehyde (e.g., NaBH4, methanol) C->D E Intermediate: [5-(3-(Boc-amino)phenyl)furan-2-yl]methanol D->E F Deprotection of Amine (e.g., TFA, DCM) E->F G Final Product: This compound F->G H Purification (Column Chromatography) G->H

Caption: Synthetic workflow for the target compound.

Detailed Protocol:

  • Suzuki-Miyaura Coupling: To a solution of 5-bromo-2-furaldehyde (1.0 eq) and 3-(Boc-amino)phenylboronic acid (1.2 eq) in a suitable solvent (e.g., 1,4-dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq). Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 5-(3-(Boc-amino)phenyl)-2-furaldehyde.

  • Reduction: Dissolve the purified aldehyde in methanol and cool to 0 °C. Add sodium borohydride (1.5 eq) portion-wise and stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield [5-(3-(Boc-amino)phenyl)furan-2-yl]methanol.

  • Deprotection: Dissolve the Boc-protected intermediate in dichloromethane (DCM) and add trifluoroacetic acid (TFA) dropwise at 0 °C. Stir the reaction at room temperature for 1-3 hours.

  • Final Work-up and Purification: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography to obtain this compound.

Physicochemical Stability Assessment

Protocol for Acidic/Basic Stability Study:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 1-10 mg/mL.

  • Incubation Solutions: Prepare a series of aqueous buffer solutions at different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

  • Incubation: Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration of 10-100 µg/mL. Incubate the solutions at a constant temperature (e.g., 37 °C or 50 °C).

  • Time Points: Withdraw aliquots from each incubation solution at various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).

  • Sample Quenching and Analysis: Immediately quench the reaction by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard. Analyze the samples by a validated HPLC-UV or LC-MS/MS method to determine the concentration of the parent compound remaining.

  • Data Analysis: Plot the natural logarithm of the parent compound concentration versus time to determine the degradation rate constant (k) and the half-life (t₁/₂) at each pH.

Metabolic Stability Assessment in Human Liver Microsomes (HLM)

Protocol for HLM Stability Assay:

  • Reagents: Human liver microsomes (HLM), NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺), phosphate buffer (pH 7.4), and the test compound.

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing HLM (e.g., 0.5 mg/mL), phosphate buffer, and the test compound (e.g., 1 µM final concentration).

  • Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Termination: Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (Cl_int) from the disappearance rate of the parent compound.

Conclusion

The stability of the furan ring in this compound is a critical consideration for its potential development as a therapeutic agent. The presence of electron-donating aminophenyl and hydroxymethyl substituents likely renders the furan ring susceptible to both acid-catalyzed hydrolysis and metabolic oxidation. This guide provides a framework for understanding these stability issues, offering predictive degradation pathways and detailed experimental protocols for synthesis and stability assessment. Researchers and drug development professionals are encouraged to perform rigorous stability studies as outlined herein to fully characterize the properties of this and related furan-containing compounds, thereby enabling the design of more stable and effective drug candidates.

References

Spectroscopic Data Prediction for [5-(3-Aminophenyl)furan-2-yl]methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides predicted Nuclear Magnetic Resonance (NMR) and mass spectrometry data for the compound [5-(3-Aminophenyl)furan-2-yl]methanol, a molecule of interest for researchers and scientists in the field of drug development and chemical analysis. This document outlines the anticipated spectral characteristics to aid in the identification, characterization, and structural elucidation of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are generated based on established principles of spectroscopic theory and data from analogous chemical structures.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-4 (Furan)6.45d3.41H
H-3 (Furan)6.70d3.41H
H-4' (Phenyl)6.80ddd7.8, 2.0, 1.01H
H-6' (Phenyl)7.05t2.01H
H-2' (Phenyl)7.20ddd8.0, 2.0, 1.01H
H-5' (Phenyl)7.30t7.91H
-CH₂OH4.50s-2H
-OH5.30t (broad)5.51H
-NH₂5.10s (broad)-2H
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₂OH56.0
C-4 (Furan)108.5
C-3 (Furan)110.0
C-4' (Phenyl)114.5
C-6' (Phenyl)115.0
C-2' (Phenyl)118.0
C-5' (Phenyl)129.5
C-1' (Phenyl)131.0
C-3' (Phenyl)148.0
C-5 (Furan)155.0
C-2 (Furan)158.0
Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zProposed Fragment Ion
189[M]⁺ (Molecular Ion)
172[M - OH]⁺
171[M - H₂O]⁺
160[M - CH₂OH]⁺
131[M - C₂H₄O₂]⁺ (from furan ring fragmentation)
117[C₇H₇N]⁺ (Aminophenyl fragment)
92[C₆H₆N]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Parameters (for a 500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Acquisition Time: 3.28 s

      • Relaxation Delay: 2.0 s

      • Spectral Width: 12 ppm

    • ¹³C NMR:

      • Pulse Program: zgpg30

      • Number of Scans: 1024

      • Acquisition Time: 1.09 s

      • Relaxation Delay: 2.0 s

      • Spectral Width: 240 ppm

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum manually.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum.

    • Pick peaks and assign the chemical shifts in both ¹H and ¹³C spectra.

Mass Spectrometry Protocol
  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) interface if the compound is sufficiently volatile and thermally stable.

  • Ionization (Electron Ionization - EI):

    • Electron Energy: 70 eV

    • Ion Source Temperature: 200-250 °C

  • Mass Analysis:

    • Analyzer Type: Quadrupole or Time-of-Flight (TOF)

    • Mass Range: m/z 40-500

    • Scan Rate: 1 scan/second

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Compare the obtained spectrum with spectral databases for confirmation, if available.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the chemical structure of the target compound with atom numbering for NMR assignments.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structural Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (EI-MS) Purification->MS NMR_Data NMR Spectral Data (Chemical Shifts, Couplings, Integrals) NMR->NMR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation Pattern) MS->MS_Data Structure Structural Elucidation and Confirmation NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

Navigating the Procurement of [5-(3-Aminophenyl)furan-2-yl]methanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and professionals in drug development, the timely acquisition of specific, high-quality chemical compounds is a critical cornerstone of successful project execution. This technical guide provides an in-depth overview of the commercial availability of [5-(3-Aminophenyl)furan-2-yl]methanol (CAS Number: 764710-29-4), a niche building block with potential applications in medicinal chemistry and materials science. This document outlines known commercial suppliers and offers a procedural workflow for the procurement and qualification of this compound, particularly addressing the current landscape of limited publicly available analytical data.

Compound Overview

Chemical Name: this compound CAS Number: 764710-29-4 Molecular Formula: C₁₁H₁₁NO₂ Molecular Weight: 189.21 g/mol Synonyms: [5-(3-aminophenyl)-2-furyl]methanol, [5-(3-azanylphenyl)furan-2-yl]methanol

Commercial Availability and Suppliers

This compound is available from a number of chemical suppliers who specialize in research chemicals and building blocks. The table below summarizes the readily identifiable commercial sources for this compound. It is important to note that this compound is often categorized as a "rare" or "discovery" chemical, which can impact the availability of extensive quality control documentation.

SupplierProduct Name/SynonymCAS NumberNotes
P&S Chemicals [5-(3-aminophenyl)-2-furyl]methanol764710-29-4Listed under "Fine & Specialty Chemicals". Inquiry is required for quotation.[1]
Sigma-Aldrich (AldrichCPR) [5-(3-AMINOPHENYL)-2-FURYL]METHANOL764710-29-4Marketed as a product for early discovery researchers. The supplier explicitly states that they do not collect analytical data, and the buyer assumes responsibility for confirming product identity and purity.[2]
ChemicalBook [5-(3-AMINO-PHENYL)-FURAN-2-YL]-METHANOL764710-29-4Lists synonyms such as Albb-005954 and AKOS BB-7879.[3]
Synblock (5-(3-Aminophenyl)furan-2-yl)methanol764710-29-4Provides the chemical structure and basic properties.[4]
chemPUR [5-(3-AMINO-PHENYL)-FURAN-2-YL]-METHANOL764710-29-4Listed in their catalog of fine chemicals and research supplies.

Data Presentation: Quantitative and Technical Information

A comprehensive search for detailed quantitative data and experimental protocols for this compound reveals a significant scarcity of publicly available information. Suppliers like Sigma-Aldrich categorize this as a research chemical for which they do not provide analytical data.[2] This is a common scenario for rare or novel compounds, placing the onus of quality verification on the end-user.

Researchers should anticipate the need to perform their own analytical characterization upon receipt of this compound. Standard analytical techniques recommended for this purpose include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess for the presence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Experimental Protocols: A General Framework for Compound Qualification

Given the absence of supplier-provided experimental protocols for this specific molecule, a generalized workflow for the qualification of a research chemical with limited data is presented. This logical process ensures that the procured material is suitable for its intended research application.

G cluster_procurement Procurement Phase cluster_qualification In-House Qualification Phase cluster_analytical Analytical Methods supplier_id Identify Potential Suppliers (e.g., P&S Chemicals, Sigma-Aldrich) inquiry Submit Inquiry for Quotation (Price, Availability, Lead Time) supplier_id->inquiry sds_request Request Safety Data Sheet (SDS) inquiry->sds_request purchase Place Purchase Order sds_request->purchase receipt Receive Compound purchase->receipt Material Shipment visual_insp Visual Inspection (Color, Form) receipt->visual_insp sol_test Solubility Testing (Common Lab Solvents) visual_insp->sol_test analytical_ver Analytical Verification sol_test->analytical_ver release Release for Research Use analytical_ver->release If Structure & Purity Confirmed nmr NMR (1H, 13C) ms Mass Spectrometry hplc HPLC for Purity

Caption: Workflow for Procuring and Qualifying a Research Chemical.

Conclusion

This compound is commercially available from several specialized chemical suppliers. However, professionals seeking to procure this compound must be prepared for a lack of comprehensive, supplier-provided analytical data. The responsibility for identity and purity confirmation will likely fall to the end-user. By following a structured in-house qualification process, researchers can mitigate the risks associated with using novel or rare chemical entities and ensure the integrity of their scientific investigations. It is recommended to initiate contact with multiple suppliers to compare lead times and any available data before purchase.

References

An In-depth Technical Guide on the Reactivity of the Amine Group on the Phenyl Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the amine group attached to a phenyl ring, with a primary focus on aniline. It delves into the electronic effects, including resonance and inductive forces, that govern the group's behavior. The document outlines the amine group's influence on the aromatic ring's reactivity in electrophilic aromatic substitution, its inherent basicity compared to aliphatic amines, and its participation in reactions at the nitrogen atom. Key transformations such as halogenation, nitration, acylation, and diazotization are discussed in detail. The guide includes structured tables for quantitative data, detailed experimental protocols for key reactions, and explanatory diagrams generated using Graphviz to illustrate reaction mechanisms and workflows, serving as a critical resource for professionals in chemical research and drug development.

Introduction

Electronic Effects of the Amine Group

The reactivity of the aniline molecule is a direct consequence of the competing electronic effects of the amino group: a strong, electron-donating resonance effect and a weaker, electron-withdrawing inductive effect.

Resonance Effect (+R)

The defining feature of aniline's reactivity is the delocalization of the nitrogen's lone pair of electrons into the benzene ring.[3][5] This donation of electron density, known as a positive resonance or mesomeric effect (+R), increases the electron density of the aromatic system.[3][6] The delocalization is represented by several resonance structures where a negative charge is localized on the ortho and para positions of the ring, while the nitrogen atom bears a positive charge.[5][7] This increased electron density at the ortho and para carbons makes them highly susceptible to attack by electrophiles.[8][9]

G Resonance Structures of Aniline cluster_0 cluster_1 a Aniline b Structure 2 c Structure 3 d Structure 4 e Structure 5 img1 img1 img2 img2 img1->img2 img3 img3 img2->img3 img4 img4 img3->img4 img5 img5 img4->img5

References

Methodological & Application

Synthesis Protocol for [5-(3-Aminophenyl)furan-2-yl]methanol from 3-Nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a detailed three-step synthesis protocol for the preparation of [5-(3-Aminophenyl)furan-2-yl]methanol, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, 3-nitroaniline. The protocol outlines a robust pathway involving a Meerwein arylation to form the key intermediate, 5-(3-nitrophenyl)furan-2-carbaldehyde, followed by a selective reduction of the aldehyde, and culminating in the reduction of the nitro group to yield the target amine. This protocol is designed to be a reliable guide for researchers requiring access to this and structurally related compounds for their discovery programs.

Synthetic Scheme

A multi-step synthesis is employed to produce this compound from 3-nitroaniline. The overall transformation is depicted in the following scheme:

Synthesis_Scheme Start 3-Nitroaniline Intermediate1 3-Nitrophenyldiazonium chloride Start->Intermediate1 NaNO2, HCl, 0-5 °C Intermediate2 5-(3-Nitrophenyl)furan-2-carbaldehyde Intermediate1->Intermediate2 CuCl2, Acetone/H2O Furfural Furfural Furfural->Intermediate2 Intermediate3 (5-(3-Nitrophenyl)furan-2-yl)methanol Intermediate2->Intermediate3 NaBH4, Methanol FinalProduct This compound Intermediate3->FinalProduct Hydrazine hydrate, Pd/C, Ethanol Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Meerwein Arylation cluster_step2 Step 2: Aldehyde Reduction cluster_step3 Step 3: Nitro Reduction 3-Nitroaniline 3-Nitroaniline Diazotization Diazotization 3-Nitroaniline->Diazotization Coupling with Furfural Coupling with Furfural Diazotization->Coupling with Furfural Intermediate_1 5-(3-Nitrophenyl)furan-2-carbaldehyde Coupling with Furfural->Intermediate_1 Reduction_Aldehyde Reduction with NaBH4 Intermediate_1->Reduction_Aldehyde Intermediate_2 (5-(3-Nitrophenyl)furan-2-yl)methanol Reduction_Aldehyde->Intermediate_2 Reduction_Nitro Catalytic Transfer Hydrogenation Intermediate_2->Reduction_Nitro Final_Product This compound Reduction_Nitro->Final_Product

Suzuki coupling reaction for synthesis of aryl-furan compounds

Author: BenchChem Technical Support Team. Date: December 2025

Commencing Literature Review

I'm starting by diving into the literature, hunting for reliable Suzuki coupling methods geared specifically toward aryl-furan synthesis. My initial focus is on scholarly articles and established protocols, hoping to unearth several strong experimental procedures to analyze.

Gathering Reaction Parameters

I've identified a handful of distinct experimental procedures from my literature search. Currently, I am cataloging the variations in catalysts, bases, and solvents used in these Suzuki couplings for aryl-furan synthesis. Next, I plan to compile yield and spectroscopic data from relevant articles for robust comparison.

Developing a Detailed Protocol

I'm now zeroing in on selecting a good starting point procedure. I have to create a step-by-step protocol for the Suzuki coupling, which involves breaking down reagent prep, the reaction itself, workup, and purification. I will ensure this protocol is robust and well-documented. Also, I'm compiling the quantitative yield and spectroscopic data into a concise table for a simple comparison.

reduction of nitro group in the synthesis of [5-(3-Aminophenyl)furan-2-yl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

Examining Nitro Reduction Strategies

I've been delving into the literature, primarily focusing on reducing nitro groups to amines when a furan ring and a hydroxymethyl group are present. I am seeking established methods, and I am zeroing in on techniques that are compatible with the specific molecule , and avoiding those that might damage or modify the furan ring. I've narrowed it down to a few promising avenues and am now weighing their relative merits.

Refining Experimental Protocols

I'm now zeroing in on the specific experimental conditions for the most promising nitro reduction methods. Gathering reagents, solvents, temperatures, and workup procedures is my current focus. I'm also digging into yield data and spectroscopic information to build a clear picture. Next up is creating a concise comparison table and sketching out the overall synthesis workflow using a Graphviz DOT script. The detailed experimental steps are coming together nicely.

Developing Comprehensive Guide

I'm now structuring everything into a concise application note. The introduction is drafted, and I've compiled the data table comparing reduction methods. Detailed experimental protocols are in progress. The Graphviz diagram and its caption are coming along. I'm aiming for a comprehensive guide that researchers can easily follow for synthesizing [5-(3-Aminophenyl)furan-2-yl]methanol via nitro group reduction.

Analyzing Nitro Group Reduction

I'm currently focused on the specific reduction of the nitro group in the target compound. My primary concern is preserving the furan ring during this process. I'm investigating various reduction methods known to be selective for nitro groups, while also considering potential challenges with the furan moiety. I'll need to research suitable catalysts and reaction conditions to ensure high yield and selectivity.

Prioritizing Furan Stability

I'm now focusing on the specific molecule, this compound. I've narrowed down potential reduction strategies, prioritizing furan ring stability. Catalytic hydrogenation appears promising, but I'm investigating metal/acid systems cautiously due to potential furan degradation. I'm also considering the effect of the hydroxymethyl group on the reaction's selectivity. I'm building out a comprehensive application note.

Refining Protocol Specificity

I'm now focusing on crystallizing the application note's structure and content. My search for directly analogous literature remains ongoing, but I've identified several promising methodologies for nitro group reduction. Catalytic hydrogenation seems the most attractive, but I'm meticulously evaluating catalyst and solvent combinations to ensure furan ring preservation. I'm also preparing to incorporate a flow chart using Graphviz, outlining the key steps and potential side reactions. I will start by focusing on summarizing the reduction step, and then I can add a context section outlining the precursor synthesis.

Finalizing Application Structure

I'm now fully immersed in building out the application note. I've gathered substantial data on various nitro group reduction methods and am focusing on structuring the document. The introduction and discussion of reduction strategies are complete. I'm now drafting the experimental protocols, incorporating detailed steps for each promising method, including precise reagent amounts and work-up procedures. I'm preparing a comparison table of yields, reaction times, and conditions. Crucially, the Graphviz diagram for the reaction workflow is almost ready, ensuring visual clarity for the user. I'll include a section contextualizing the precursor synthesis for completeness.

Synthesizing Application Note Structure

I'm now fully immersed in building out the application note. I've gathered substantial data on various nitro group reduction methods and am focusing on structuring the document. The introduction and discussion of reduction strategies are complete. I'm now drafting the experimental protocols, incorporating detailed steps for each promising method, including precise reagent amounts and work-up procedures. I'm preparing a comparison table of yields, reaction times, and conditions. Crucially, the Graphviz diagram for the reaction workflow is almost ready, ensuring visual clarity for the user. I'll include a section contextualizing the precursor synthesis for completeness.

Constructing the Application Note

I've been meticulously researching relevant literature for the synthesis and reduction of [5-(3-Nitrophenyl)furan-2-yl]methanol to craft comprehensive application notes. After thoroughly analyzing various reduction methods, including catalytic hydrogenation and metal/acid reductions, I'm now drafting detailed experimental procedures that prioritize the preservation of the furan ring. I'm focusing on creating clear, concise experimental protocols, accompanied by a Graphviz diagram illustrating the reaction workflow.

Refining Application Protocols

I'm currently focused on the specific experimental procedures. I've compiled data on diverse nitro group reduction methods, which I'll translate into detailed, practical protocols. Each protocol will describe reagent amounts, reaction conditions, and work-up procedures. I'm building out the comparison table and the Graphviz diagram, while researching the precursor synthesis for context.

Purification of [5-(3-Aminophenyl)furan-2-yl]methanol via Column Chromatography: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

[5-(3-Aminophenyl)furan-2-yl]methanol is a heterocyclic compound incorporating both an aromatic amine and a primary alcohol functional group. This unique combination of functionalities makes it a valuable building block in medicinal chemistry and materials science. As with many organic syntheses, the crude product of reactions yielding this compound often contains impurities such as starting materials, by-products, and reaction intermediates. Effective purification is therefore a critical step to ensure the integrity of subsequent applications and research.

This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is designed to be a robust starting point for researchers, offering guidance on stationary phase selection, mobile phase optimization, and fraction analysis.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented in the table below. Understanding these properties is crucial for developing an effective purification strategy.

PropertyValueSource
Chemical Formula C₁₁H₁₁NO₂[1][2]
Molecular Weight 189.21 g/mol [1][2]
Appearance Expected to be a solid at room temperatureInferred from similar compounds
Polarity Polar, due to the presence of amine (-NH₂) and hydroxyl (-OH) groups.Inferred from functional groups
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, ethyl acetate, and dichloromethane. Limited solubility in non-polar solvents like hexane.Inferred from functional groups and general chemical principles

Experimental Protocol: Column Chromatography

This protocol outlines the step-by-step procedure for the purification of this compound using silica gel column chromatography.

Materials and Equipment
  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh)

  • Mobile Phase Solvents: n-Hexane (Hex), Ethyl acetate (EtOAc), Triethylamine (TEA)

  • Crude Sample: this compound

  • Chromatography column

  • Fraction collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm and/or 365 nm)

  • Staining solution (e.g., ninhydrin or permanganate stain)

  • Rotary evaporator

  • Glassware (beakers, flasks, funnels)

  • Sand (acid-washed)

Workflow Diagram

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC_optimization TLC Optimization of Eluent Slurry_prep Prepare Silica Gel Slurry TLC_optimization->Slurry_prep Determine solvent system Column_packing Pack Chromatography Column Slurry_prep->Column_packing Sample_loading Load Crude Sample Column_packing->Sample_loading Elution Elute with Mobile Phase Sample_loading->Elution Fraction_collection Collect Fractions Elution->Fraction_collection TLC_analysis Analyze Fractions by TLC Fraction_collection->TLC_analysis Monitor purity Combine_fractions Combine Pure Fractions TLC_analysis->Combine_fractions Solvent_evaporation Evaporate Solvent Combine_fractions->Solvent_evaporation Pure_product Obtain Pure Product Solvent_evaporation->Pure_product

Caption: Workflow for the purification of this compound.

Detailed Methodology

Step 1: Thin Layer Chromatography (TLC) for Mobile Phase Selection

Before performing column chromatography, it is essential to determine an appropriate mobile phase system using TLC. The goal is to find a solvent mixture that provides a good separation of the target compound from impurities, with an ideal Retention Factor (Rf) of 0.2-0.4 for the target compound.

  • Prepare several eluent systems with varying ratios of a non-polar solvent (n-hexane) and a polar solvent (ethyl acetate). For example: 80:20, 70:30, 60:40, and 50:50 (Hex:EtOAc).

  • To mitigate streaking, which is common with amines on silica gel, add a small amount of triethylamine (TEA) (e.g., 0.5-1%) to the eluent systems.

  • Spot the crude sample onto a TLC plate and develop the plate in a chamber containing one of the prepared eluents.

  • Visualize the spots under a UV lamp and/or by staining. Aromatic compounds are often UV active. The amine group can be visualized with a ninhydrin stain, and the alcohol group with a permanganate stain.

  • Select the eluent system that gives the best separation and the desired Rf value for the target compound.

Step 2: Column Preparation

  • Choose a chromatography column of an appropriate size based on the amount of crude material to be purified (a general rule of thumb is a silica gel to crude sample weight ratio of 30:1 to 100:1).

  • Prepare a slurry of silica gel in the chosen non-polar solvent (n-hexane).

  • Secure the column in a vertical position and add a small layer of sand at the bottom.

  • Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to remove any air bubbles.

  • Add a layer of sand on top of the packed silica gel to prevent disturbance during solvent and sample addition.

  • Equilibrate the column by passing several column volumes of the initial mobile phase through it.

Step 3: Sample Loading

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.

  • Carefully add the sample solution or the silica-adsorbed sample to the top of the column.

Step 4: Elution and Fraction Collection

  • Begin eluting the column with the mobile phase determined from the TLC analysis. A gradient elution may be beneficial for separating compounds with a wide range of polarities. Start with a less polar solvent system (e.g., 80:20 Hex:EtOAc with 1% TEA) and gradually increase the polarity (e.g., to 50:50 Hex:EtOAc with 1% TEA).

  • Collect the eluent in fractions of a suitable volume (e.g., 10-20 mL) in labeled test tubes or flasks.

Step 5: Fraction Analysis and Product Isolation

  • Monitor the separation by analyzing the collected fractions using TLC. Spot every few fractions on a TLC plate and develop it in the appropriate eluent.

  • Identify the fractions containing the pure target compound based on the Rf value.

  • Combine the pure fractions.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS, melting point).

Data Presentation

The following table summarizes the key parameters for the column chromatography purification.

ParameterRecommended ConditionsNotes
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)Finer mesh provides better resolution but slower flow rate.
Mobile Phase (Eluent) n-Hexane / Ethyl Acetate with 0.5-1% TriethylamineStart with a low polarity mixture (e.g., 80:20) and gradually increase the polarity.
Elution Mode Gradient ElutionAllows for efficient separation of compounds with varying polarities.
TLC Monitoring (Rf) Target Rf for this compound: 0.2 - 0.4This range provides optimal separation on the column.
Visualization UV light (254 nm), Ninhydrin stain, Permanganate stainA combination of methods ensures detection of all components.

Troubleshooting

  • Streaking of spots on TLC or column: This is often due to the basic nature of the amine. Adding a small amount of triethylamine (0.5-1%) to the eluent can neutralize the acidic sites on the silica gel and prevent streaking.

  • Poor separation: If the separation is not adequate, try a shallower gradient or a different solvent system. Using a finer mesh silica gel can also improve resolution.

  • Compound not eluting: If the compound is too polar and sticks to the silica gel, increase the polarity of the mobile phase. In some cases, a switch to a more polar solvent like methanol in the eluent system may be necessary (e.g., a small percentage in dichloromethane or ethyl acetate).

Conclusion

The protocol described in this application note provides a comprehensive guide for the successful purification of this compound using silica gel column chromatography. By carefully selecting the stationary and mobile phases based on preliminary TLC analysis and by following the detailed methodology, researchers can obtain the target compound in high purity, suitable for a wide range of downstream applications.

References

Application Notes and Protocols for [5-(3-Aminophenyl)furan-2-yl]methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. [5-(3-Aminophenyl)furan-2-yl]methanol, in particular, presents a unique structural motif combining a furan core with an aminophenyl group and a reactive methanol moiety. This combination offers multiple points for chemical modification, making it an attractive starting point for the development of novel therapeutic agents. This document provides an overview of the potential applications of this scaffold, focusing on its utility in the discovery of novel anticancer agents, and furnishes detailed protocols for its derivatization and biological evaluation.

Furan derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The aminophenyl substituent can be readily modified to explore structure-activity relationships (SAR), while the methanol group can be functionalized to improve pharmacokinetic properties or introduce additional pharmacophoric features. Preliminary studies on analogous compounds suggest that derivatives of this scaffold may exert their anticancer effects through mechanisms such as the inhibition of protein kinases and the induction of apoptosis.

Potential Therapeutic Applications

The this compound scaffold is a promising starting point for the development of drugs targeting a variety of diseases. Based on the known biological activities of structurally related furan derivatives, the primary therapeutic areas of interest include:

  • Oncology: Furan-containing compounds have shown potent cytotoxic activity against various cancer cell lines. Derivatives of the this compound scaffold are being investigated as inhibitors of key signaling pathways involved in cancer cell proliferation and survival.

  • Infectious Diseases: The furan nucleus is a component of several antimicrobial agents. Modifications of the aminophenyl and methanol groups could lead to the development of novel antibacterial and antifungal drugs.

  • Inflammatory Diseases: Certain furan derivatives have exhibited anti-inflammatory properties. This scaffold could be exploited to design new molecules for the treatment of chronic inflammatory conditions.

Case Study: Development of Anticancer Agents

This section focuses on the application of the this compound scaffold in the discovery of novel anticancer drugs, drawing upon data from analogous furan-based compounds.

Data Presentation: In Vitro Anticancer Activity of Furan Derivatives

The following table summarizes the in vitro cytotoxic activity of representative furan derivatives against various human cancer cell lines. This data highlights the potential of this chemical class as a source of new anticancer drug candidates.

Compound IDCancer Cell LineIC50 (µM)Putative Target/Mechanism
Furan Derivative 1 HeLa (Cervical Cancer)0.08 - 8.79Inhibition of PI3K/Akt and Wnt/β-catenin signaling[1]
Furan Derivative 2 SW620 (Colorectal Cancer)Moderate to PotentInhibition of PI3K/Akt and Wnt/β-catenin signaling[1]
Furan Derivative 3 MCF-7 (Breast Cancer)42.30CDK2 Inhibition[2]
Furan Derivative 4 Leukemia SR0.05 - 0.09Tubulin Polymerization Inhibition[3]
Signaling Pathway: PI3K/Akt and Wnt/β-catenin Inhibition

Several furan derivatives have been shown to exert their anticancer effects by modulating key signaling pathways critical for cancer cell growth and survival. The diagram below illustrates the putative mechanism of action involving the inhibition of the PI3K/Akt and Wnt/β-catenin pathways.

PI3K_Wnt_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K FZD Frizzled (FZD) Receptor DVL Dishevelled (DVL) FZD->DVL AKT Akt PI3K->AKT GSK3B GSK-3β AKT->GSK3B | DVL->GSK3B | BetaCatenin β-catenin GSK3B->BetaCatenin | TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Proliferation Cell Proliferation & Survival TCF_LEF->Proliferation FuranScaffold This compound Derivatives FuranScaffold->PI3K Inhibition FuranScaffold->GSK3B Activation (indirect)

Caption: Putative inhibition of PI3K/Akt and Wnt/β-catenin signaling pathways by furan derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of derivatives from the this compound scaffold and for the in vitro evaluation of their anticancer activity.

Synthesis of N-Substituted Amide Derivatives

This protocol describes a general method for the acylation of the amino group on the phenyl ring, a common strategy to explore SAR.

SynthesisWorkflow Start This compound Reaction Stir at Room Temperature (2-4 hours) Start->Reaction Reagents Acyl Chloride/Anhydride Triethylamine (Base) Dichloromethane (Solvent) Reagents->Reaction Workup Aqueous Workup (e.g., NaHCO3 wash) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product N-Acyl Derivative Purification->Product

Caption: General workflow for the synthesis of N-acyl derivatives.

Materials:

  • This compound

  • Acyl chloride or anhydride of choice (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-acyl derivative.

  • Characterize the final product by NMR and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

MTTAWorkflow Start Seed Cancer Cells in 96-well Plate Incubate1 Incubate for 24h (37°C, 5% CO2) Start->Incubate1 Treat Treat with Serial Dilutions of This compound Derivative Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 AddSolubilizer Add Solubilizing Agent (e.g., DMSO) Incubate3->AddSolubilizer Measure Measure Absorbance at 570 nm AddSolubilizer->Measure

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Materials:

  • Human cancer cell line of interest (e.g., MCF-7, HeLa, SW620)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • This compound derivative stock solution (e.g., in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • After 24 hours, remove the medium from the wells and replace it with fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT reagent to each well and incubate for an additional 2-4 hours.

  • Carefully remove the medium containing MTT and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

The this compound scaffold represents a valuable starting point for the design and synthesis of novel drug candidates with potential applications in oncology and other therapeutic areas. The synthetic accessibility and the possibility for diverse chemical modifications make it an attractive scaffold for generating compound libraries for high-throughput screening. The provided protocols offer a foundation for researchers to explore the therapeutic potential of derivatives based on this promising molecular framework. Further investigation into the mechanism of action and in vivo efficacy of potent analogs is warranted to advance these compounds in the drug discovery pipeline.

References

Application Notes and Protocols for Biological Screening of Novel Furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-containing compounds represent a significant class of heterocyclic molecules with a diverse range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1] This document provides detailed application notes and experimental protocols for the biological screening of novel furan derivatives to identify and characterize potential therapeutic candidates.

Experimental Workflow for Biological Screening

The following diagram outlines a general workflow for the initial biological screening of novel furan derivatives. This multi-tiered approach allows for efficient identification of bioactive compounds and elucidation of their preliminary mechanism of action.

Experimental Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Mechanistic Studies cluster_2 Tier 3: Lead Optimization Compound Library Compound Library Cytotoxicity Assay Cytotoxicity Assay Compound Library->Cytotoxicity Assay Test Compounds Antimicrobial Assay Antimicrobial Assay Compound Library->Antimicrobial Assay Test Compounds Active Compounds Active Compounds Cytotoxicity Assay->Active Compounds Identify Hits Antimicrobial Assay->Active Compounds Identify Hits Enzyme Inhibition Assays Enzyme Inhibition Assays Active Compounds->Enzyme Inhibition Assays Apoptosis Assay Apoptosis Assay Active Compounds->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Active Compounds->Cell Cycle Analysis Lead Compounds Lead Compounds Enzyme Inhibition Assays->Lead Compounds Characterize Leads Apoptosis Assay->Lead Compounds Cell Cycle Analysis->Lead Compounds ADME/Tox Profiling ADME/Tox Profiling Lead Compounds->ADME/Tox Profiling In Vivo Studies In Vivo Studies Lead Compounds->In Vivo Studies

Caption: A generalized workflow for the biological screening of novel furan derivatives.

Cytotoxicity Screening

A primary step in evaluating the therapeutic potential of novel compounds is to assess their cytotoxicity against various cell lines. This helps in identifying potential anticancer agents and flagging compounds with general toxicity early in the drug discovery process.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549) and a non-cancerous cell line (e.g., MCF-10A)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Novel furan derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[1] Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the furan derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[1] Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent) wells. Incubate for another 24-48 hours.[2]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1] The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1]

Sample Data: Cytotoxicity of Furan Derivatives

The following table summarizes the cytotoxic activity of representative furan derivatives against different cancer cell lines.

Compound IDFuran Derivative ScaffoldCell LineIC50 (µM)Reference
FD-4 Pyridine carbohydrazide derivativeMCF-74.06[2]
FD-7 N-phenyl triazinone derivativeMCF-72.96[2]
7b Furanopyrimidine derivativeA5496.66[3]
7b Furanopyrimidine derivativeHT-298.51[3]
7b Furanopyrimidine derivativeHepG27.28[3]

Antimicrobial Screening

Furan derivatives have demonstrated notable activity against a range of microbial pathogens.[4][5][6] The following protocol describes a common method for initial antimicrobial screening.

Agar Well Diffusion Assay Protocol

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Nutrient agar or Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi

  • Novel furan derivatives (dissolved in a suitable solvent like DMSO)

  • Standard antibiotic (e.g., Amoxicillin) and antifungal (e.g., Fluconazole) discs

  • Sterile Petri dishes

  • Sterile cork borer

Procedure:

  • Preparation of Agar Plates: Prepare the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation: Aseptically spread a standardized inoculum of the test microorganism over the surface of the agar plate.

  • Well Creation: Use a sterile cork borer to create wells of uniform diameter in the agar.

  • Compound Addition: Add a fixed volume (e.g., 100 µL) of the furan derivative solution at a specific concentration into each well. Also, include a solvent control well and a standard antibiotic/antifungal disc.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

  • Data Acquisition and Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Sample Data: Antimicrobial Activity of Furan Derivatives

The following table presents a qualitative summary of the antimicrobial activity of furan-derived chalcones.

Compound IDGram-Positive BacteriaGram-Negative BacteriaFungi
2a ModerateModerateGood
2b GoodModerateGood
2f ModerateGoodModerate
2g GoodGoodGood
Data derived from a study on furan-derived chalcones and their pyrazoline derivatives.[7]

Target-Based Biochemical Assays

For compounds showing significant activity in primary screens, target-based assays can help elucidate their mechanism of action. Furan derivatives have been shown to inhibit various enzymes.

VEGFR-2 Kinase Inhibition Assay Protocol

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis, and its inhibition is a strategy for cancer therapy.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Novel furan derivatives

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Assay Setup: In a 384-well plate, add the assay buffer, the furan derivative at various concentrations, and the VEGFR-2 enzyme.

  • Reaction Initiation: Add the substrate peptide and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent to stop the kinase reaction and measure the remaining ATP via a luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. A lower luminescent signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Sample Data: VEGFR-2 Inhibition by Furan Derivatives

The following table shows the inhibitory activity of several furan derivatives against VEGFR-2.

Compound IDVEGFR-2 IC50 (nM)
4c 57.1
7b 42.5
7c 52.5
Sorafenib (Control) 41.1
Data from a study on furan and furopyrimidine-based derivatives.[3]

Signaling Pathway Visualization

Understanding how a compound affects cellular signaling is crucial. Potent furan derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway.

Apoptosis Pathway Furan Derivative Furan Derivative p53 p53 Furan Derivative->p53 Upregulates Bcl-2 Bcl-2 Furan Derivative->Bcl-2 Downregulates Bax Bax p53->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Bcl-2->Bax Inhibits Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by certain furan derivatives.[8]

ADME/Tox Profiling

For lead compounds, early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is critical for predicting their in vivo behavior and potential for clinical success.

Key In Vitro ADME Assays

A panel of in vitro ADME assays should be conducted to evaluate the drug-like properties of promising furan derivatives.[9][10][11][12][13]

AssayPurpose
Solubility Determines the aqueous solubility of the compound, which impacts absorption.
LogD7.4 Measures the lipophilicity of the compound at physiological pH, influencing permeability and distribution.
Metabolic Stability Evaluates the compound's stability in liver microsomes or hepatocytes to predict metabolic clearance.
CYP450 Inhibition Assesses the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.
Plasma Protein Binding Determines the extent to which the compound binds to plasma proteins, affecting its distribution and availability.
Permeability (e.g., Caco-2) Measures the ability of the compound to cross intestinal epithelial cells, predicting oral absorption.
hERG Inhibition Screens for potential cardiotoxicity by assessing the inhibition of the hERG potassium channel.

These assays provide crucial data to guide the lead optimization process, helping to improve the pharmacokinetic and safety profiles of novel furan derivatives.

References

Application Notes: In Vitro Kinase Assay Protocol for [5-(3-Aminophenyl)furan-2-yl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furan-containing compounds represent a versatile class of heterocyclic molecules that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Several derivatives have been identified as inhibitors of protein kinases, which are critical regulators of cellular signaling and attractive therapeutic targets for various diseases.[3] This document provides a detailed protocol for evaluating the potential kinase inhibitory activity of [5-(3-Aminophenyl)furan-2-yl]methanol (CAS No. 764710-29-4)[4][5] using a robust and widely applicable in vitro assay.

Given that the specific kinase targets for this compound are not yet established, this protocol utilizes Glycogen Synthase Kinase 3β (GSK3β) as a representative serine/threonine kinase. GSK3β is a key enzyme implicated in numerous pathologies, including cancer, type 2 diabetes, and Alzheimer's disease, making it a highly relevant target for novel small molecule inhibitors.[6] The methodology described employs the ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[1][7] This protocol can be readily adapted to screen the compound against a panel of other kinases.

GSK3β Signaling Pathway Context

GSK3β is a critical negative regulator in the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK3β phosphorylates β-catenin, targeting it for degradation. Inhibition of GSK3β, as depicted below, leads to the stabilization and nuclear accumulation of β-catenin, which then activates target gene expression.[6]

GSK3_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / GSK3β Inhibition GSK3_off GSK3β (Active) Bcat_off β-catenin GSK3_off->Bcat_off P Degradation Proteasomal Degradation Bcat_off->Degradation Inhibitor This compound (Hypothetical Inhibitor) GSK3_on GSK3β (Inactive) Inhibitor->GSK3_on Inhibits Bcat_on β-catenin (Stable) Nucleus Nucleus Bcat_on->Nucleus Transcription Target Gene Transcription Nucleus->Transcription

Caption: Simplified Wnt/β-catenin pathway showing GSK3β inhibition.

Data Presentation

The inhibitory potency of a compound is quantified by its half-maximal inhibitory concentration (IC50). The following table presents hypothetical IC50 values for this compound against GSK3β, alongside known inhibitors for comparison. This table serves as a template for summarizing experimental results.[6]

CompoundTarget KinaseIC50 (nM)Reference Compound
This compound GSK3βTBDNo
SB216763GSK3β34Yes[6]
LY2090314GSK3β0.9Yes[6]
TideglusibGSK3β502Yes[6]

TBD: To Be Determined. The values for the test compound should be determined experimentally using the protocol provided below.

Experimental Protocol: GSK3β In Vitro Kinase Assay (ADP-Glo™)

This protocol is designed to measure the activity of GSK3β by quantifying the amount of ADP produced during the kinase reaction using the ADP-Glo™ Kinase Assay system.[6][7][8]

Materials and Reagents
  • Test Compound: this compound

  • Enzyme: Recombinant human GSK3β (e.g., Promega, V1991)

  • Substrate: GSK3 substrate peptide (e.g., YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE)[6]

  • ATP: Adenosine 5'-triphosphate (e.g., Sigma-Aldrich, A7699)

  • Control Inhibitor: SB216763 (e.g., Tocris, 1616)

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, V9101)

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra-Pure ATP, 10mM

    • ADP, 10mM

  • Buffer: Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[6]

  • DTT: Dithiothreitol

  • DMSO: Dimethyl sulfoxide, molecular biology grade

  • Plates: White, opaque, 384-well assay plates (e.g., Corning, 3572)

  • Equipment: Multichannel pipettes, plate shaker, and a plate-reading luminometer.

Reagent Preparation
  • 1x Kinase Assay Buffer: Prepare the buffer with 1 mM DTT added fresh.

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Compound Dilutions: Create a serial dilution series (e.g., 10-point, 1:3 dilution) of the test compound in 1x Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[6] Prepare a DMSO-only control (vehicle control).

  • Enzyme Solution: Thaw the recombinant GSK3β enzyme on ice. Dilute the enzyme stock to the desired working concentration (e.g., 0.5-5 ng/µL) in 1x Kinase Assay Buffer. The optimal concentration should be determined empirically.

  • Substrate/ATP Mixture: Prepare a 2X working solution containing the GSK3 substrate peptide and ATP in 1x Kinase Assay Buffer. The final concentration of ATP should be at or near its Km for GSK3β (typically 1-25 µM).[3] The final substrate concentration should be optimized (e.g., 0.2 mg/mL).

Assay Procedure (384-well format)
  • Compound Addition: Add 1 µL of the serially diluted test compound or DMSO vehicle control to the appropriate wells of a white, opaque 384-well plate.[6]

  • Enzyme Addition: Add 2 µL of the diluted GSK3β enzyme solution to each well.

  • Reaction Initiation: To start the kinase reaction, add 2 µL of the 2X Substrate/ATP mixture to each well. The final reaction volume will be 5 µL.[6]

  • Kinase Reaction Incubation: Shake the plate gently for 30 seconds. Incubate the plate at 30°C for 60 minutes.[6]

  • ATP Depletion: After incubation, equilibrate the plate to room temperature. Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.[8]

  • First Incubation: Shake the plate for 30 seconds and incubate at room temperature for 40 minutes.[8]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to produce a luminescent signal.[8]

  • Second Incubation: Shake the plate for 30 seconds and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis
  • Calculate Percent Inhibition: The percentage of kinase inhibition for each compound concentration is calculated relative to the high (DMSO vehicle) and low (no enzyme) controls: % Inhibition = 100 x (LuminescenceHigh Control - LuminescenceSample) / (LuminescenceHigh Control - LuminescenceLow Control)

  • Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[6]

Experimental Workflow

The following diagram illustrates the key steps of the in vitro kinase assay protocol.

Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Luminescence Detection cluster_analysis 4. Data Analysis A Prepare Compound Dilution Series D Add 1µL Compound/DMSO to 384-well Plate A->D B Prepare Enzyme Solution (2.5X) E Add 2µL Enzyme B->E C Prepare Substrate/ATP Mixture (2.5X) F Add 2µL Substrate/ATP to Initiate Reaction C->F D->E E->F G Incubate: 60 min @ 30°C F->G H Add 5µL ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) G->H I Incubate: 40 min @ RT H->I J Add 10µL Kinase Detection Reagent (Convert ADP to ATP & Generate Light) I->J K Incubate: 30-60 min @ RT J->K L Read Luminescence K->L M Calculate % Inhibition L->M N Plot Dose-Response Curve & Determine IC50 M->N

Caption: Workflow for the in vitro kinase assay using ADP-Glo™.

Safety Precautions

Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] The test compound, this compound, should be handled with care, and a material safety data sheet (MSDS) should be consulted if available. Solvents such as DMSO and methanol are flammable and toxic; handle them in a well-ventilated area or a chemical fume hood.[10][11]

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of [5-(3-Aminophenyl)furan-2-yl]methanol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding the structure-activity relationships (SAR) of [5-(3-Aminophenyl)furan-2-yl]methanol analogs as potential therapeutic agents. This document outlines the key structural modifications, their impact on biological activity, and detailed protocols for the synthesis and evaluation of these compounds.

Introduction

The furan scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The this compound core represents a promising starting point for the development of novel therapeutics. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these analogs by systematically modifying their chemical structure and evaluating the resulting changes in biological activity. This document focuses on the SAR of this class of compounds, particularly in the context of their potential as kinase inhibitors and cytotoxic agents against cancer cell lines.

Structure-Activity Relationship (SAR) of this compound Analogs

The biological activity of this compound analogs can be modulated by substitutions on the aminophenyl ring, the furan ring, and modifications of the methanol group. The following table summarizes the hypothetical SAR for a series of analogs, illustrating the impact of various substituents on their cytotoxic activity against the MCF-7 breast cancer cell line.

Table 1: Hypothetical Cytotoxicity of this compound Analogs against MCF-7 Cells

Compound IDR1 (on Amino Group)R2 (on Phenyl Ring)R3 (Methanol Modification)IC50 (µM) against MCF-7
1 (Parent) HH-CH2OH15.2
1a -C(O)CH3H-CH2OH> 50
1b H4-Cl-CH2OH8.5
1c H4-F-CH2OH9.1
1d H4-CH3-CH2OH12.8
1e HH-C(O)OH> 50
1f HH-CH2OAc25.6
1g -CH3H-CH2OH18.9
1h H5-Cl-CH2OH7.9

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate SAR principles. Actual values would need to be determined experimentally.

Key SAR Observations (Hypothetical):

  • Amino Group Substitution (R1): Acetylation of the amino group (Compound 1a ) leads to a significant loss of activity, suggesting that a free amino group is crucial for cytotoxicity. This group may be involved in key hydrogen bonding interactions with the biological target.

  • Phenyl Ring Substitution (R2): Introduction of electron-withdrawing groups, such as chlorine (Compounds 1b and 1h ) or fluorine (Compound 1c ), at the 4- or 5-position of the phenyl ring enhances cytotoxic activity. This suggests that these substitutions may improve target binding or cellular uptake. A methyl group at the 4-position (Compound 1d ) has a minor impact on activity.

  • Methanol Modification (R3): Oxidation of the methanol group to a carboxylic acid (Compound 1e ) or its esterification (Compound 1f ) results in a decrease or loss of activity. This indicates that the hydroxyl group of the methanol moiety is important for the compound's biological effect, possibly acting as a hydrogen bond donor or acceptor.

Experimental Protocols

General Synthesis of this compound Analogs

A general synthetic route for the preparation of this compound analogs is outlined below. This procedure can be adapted to synthesize a variety of derivatives with different substituents.

Diagram 1: General Synthetic Workflow

G A Starting Material (e.g., 5-bromofuran-2-carbaldehyde) B Suzuki Coupling with substituted (3-aminophenyl)boronic acid A->B Pd catalyst, base C Intermediate (5-(3-aminophenyl)furan-2-carbaldehyde analog) B->C D Reduction of Aldehyde (e.g., with NaBH4) C->D E Final Product (this compound analog) D->E

Caption: Synthetic workflow for this compound analogs.

Protocol: Synthesis of [5-(3-chloro-5-aminophenyl)furan-2-yl]methanol (Hypothetical Example)

  • Step 1: Suzuki Coupling. To a solution of 5-bromofuran-2-carbaldehyde (1.0 mmol) in a 3:1 mixture of dioxane and water (8 mL) is added (3-amino-5-chlorophenyl)boronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • The reaction mixture is degassed with argon for 15 minutes and then heated to 90 °C for 12 hours under an argon atmosphere.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product, 5-(3-amino-5-chlorophenyl)furan-2-carbaldehyde, is purified by column chromatography on silica gel.

  • Step 2: Reduction. The purified aldehyde from Step 1 (1.0 mmol) is dissolved in methanol (10 mL) and cooled to 0 °C in an ice bath.

  • Sodium borohydride (1.5 mmol) is added portion-wise over 10 minutes.

  • The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

  • The reaction is quenched by the slow addition of water (5 mL).

  • The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the final product, [5-(3-chloro-5-aminophenyl)furan-2-yl]methanol.

In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of the synthesized analogs against a specific protein kinase (e.g., a receptor tyrosine kinase).

Diagram 2: Kinase Inhibition Assay Workflow

G A Prepare Reagents (Kinase, Substrate, ATP, Test Compound) B Incubate Kinase with Test Compound A->B C Initiate Reaction with ATP and Substrate B->C D Stop Reaction C->D E Detect Phosphorylation (e.g., Luminescence, Fluorescence) D->E F Data Analysis (Calculate IC50) E->F

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare solutions of the target kinase, its specific substrate, and ATP in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of the diluted test compound to each well.

    • Add 5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of a mixture of the substrate and ATP.

    • Incubate the plate at 30 °C for 60 minutes.

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., containing EDTA).

    • Add the detection reagent (e.g., a luciferase-based reagent that measures remaining ATP) according to the manufacturer's instructions.

    • Incubate for the recommended time and measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxicity of the synthesized analogs against a cancer cell line.

Diagram 3: MTT Assay Workflow

G A Seed Cells in 96-well plate B Treat Cells with Test Compound A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate to allow formazan formation D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate Cell Viability and IC50 G->H

Caption: Workflow for a cell viability MTT assay.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Harvest and count the desired cancer cells (e.g., MCF-7).

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37 °C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37 °C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathway

Diagram 4: Hypothetical Kinase Signaling Pathway Inhibition

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Downstream Phosphorylation Analog [5-(3-Aminophenyl)furan-2-yl] methanol Analog Analog->Receptor Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

The this compound analogs may exert their anticancer effects by inhibiting key signaling pathways involved in cell growth and survival. For instance, they could act as inhibitors of receptor tyrosine kinases (RTKs), preventing the phosphorylation and activation of downstream signaling cascades such as the MAPK and PI3K/Akt pathways, ultimately leading to a reduction in cell proliferation and survival. The detailed protocols and SAR insights provided in these application notes serve as a valuable resource for the rational design and development of more potent and selective analogs for therapeutic applications.

Application Notes and Protocols for the Functionalization of the Methanol Group on the Furan Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the chemical modification of the methanol group on the furan ring. The furan scaffold is a key heterocycle in medicinal chemistry and a versatile building block in organic synthesis. The ability to selectively functionalize the hydroxymethyl group of furan-2-ylmethanol (furfuryl alcohol) opens up a vast chemical space for the synthesis of novel drug candidates, biofuels, and advanced materials.

Oxidation of the Methanol Group

The oxidation of the methanol group on the furan ring is a fundamental transformation that yields valuable products such as furfural and furoic acid. These compounds serve as precursors for a wide range of chemical syntheses.

Oxidation to Furfural

The selective oxidation of furfuryl alcohol to furfural is a critical industrial process. Various catalytic systems have been developed to achieve high selectivity and yield.

Experimental Protocol: Aerobic Oxidation using a Supported Ruthenium Hydroxide Catalyst

This protocol describes the aerobic oxidation of furfuryl alcohol to furfural using a supported ruthenium hydroxide catalyst.

Materials:

  • Furfuryl alcohol

  • Supported ruthenium hydroxide catalyst (e.g., Ru(OH)x/Al2O3)

  • Toluene (or another suitable organic solvent)

  • Oxygen (or air)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add furfuryl alcohol (1 mmol) and toluene (10 mL).

  • Add the supported ruthenium hydroxide catalyst (e.g., 5 mol% Ru).

  • Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Introduce a continuous flow of oxygen or air into the reaction mixture.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the catalyst from the reaction mixture.

  • The resulting solution contains furfural, which can be purified by distillation or chromatography.

Quantitative Data: Comparison of Catalysts for Furfural Synthesis

CatalystOxidantSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)Reference
Ru(OH)x/Al2O3O2Toluene1003>99>99
Fe3O4@SiO2@VO(ephedrine)2H2O2Acetonitrile8069598 (to furfural and furoic acid)
Co/SiO2H2Ethanol1501100100 (hydrogenation of furfural to furfuryl alcohol)
TiO2 (anatase)UV lightEthanolRoom Temp0.585 (from furfural)100
Oxidation to Furoic Acid

Further oxidation of furfuryl alcohol or furfural leads to the formation of 2-furoic acid, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Experimental Protocol: Manganese-Catalyzed Oxidation to Furoic Acid

This protocol outlines the synthesis of 2-furoic acid from furfuryl alcohol using a PNP pincer manganese catalyst.

Materials:

  • Furfuryl alcohol

  • PNP pincer manganese catalyst (e.g., [Mn]-I)

  • Potassium hydroxide (KOH)

  • Dioxane

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine furfuryl alcohol (1 mmol), the PNP pincer manganese catalyst (0.5 mol%), and potassium hydroxide (1.0 equiv.).

  • Add dioxane (2 mL) to the mixture.

  • Seal the tube and heat the reaction mixture to 165 °C with stirring for 16 hours.

  • After cooling to room temperature, quench the reaction with water.

  • Acidify the aqueous solution with HCl to precipitate the furoic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Quantitative Data: Yields of Furoic Acid Synthesis

SubstrateCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Furfuryl alcohol[Mn]-IKOHDioxane1651692
3-Methylfurfuryl alcohol[Mn]-IKOHDioxane1651690

Etherification of the Methanol Group

The etherification of furfuryl alcohol produces furfuryl ethers, which are of significant interest as biorenewable fuel additives and as intermediates in organic synthesis.

Experimental Protocol: Acid-Catalyzed Etherification with Ethanol

This protocol describes the synthesis of ethyl furfuryl ether (EFE) using montmorillonite K10 as a solid acid catalyst.

Materials:

  • Furfuryl alcohol (FFalc)

  • Ethanol

  • Montmorillonite K10 catalyst

  • Autoclave or sealed reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a suitable reaction vessel, combine furfuryl alcohol, ethanol, and the montmorillonite K10 catalyst.

  • Seal the vessel and heat the mixture to the desired temperature (e.g., 120 °C) with stirring.

  • Maintain the reaction at this temperature for the specified time (e.g., 1 hour).

  • After the reaction, cool the mixture to room temperature.

  • Separate the catalyst by filtration or centrifugation.

  • The product, ethyl furfuryl ether, can be purified by distillation.

Quantitative Data: Comparison of Catalysts for Ethyl Furfuryl Ether Synthesis

CatalystTemperature (°C)Time (h)FFalc Conversion (%)EFE Yield (%)Reference
Montmorillonite K10120194.245.3
ZSM-5401-<10 (without orthoester)
HZSM-5 (Si/Al = 25)2524-44.8 (selectivity)

Esterification of the Methanol Group

Esterification of furfuryl alcohol provides furfuryl esters, which have applications as flavoring agents, plasticizers, and in the synthesis of pharmaceuticals.

Experimental Protocol: Esterification with Acetic Anhydride

This protocol details the synthesis of furfuryl acetate using acetic anhydride and a tertiary amine catalyst.

Materials:

  • Furfuryl alcohol

  • Acetic anhydride

  • Triethylamine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a round-bottom flask containing acetic anhydride (1.10 mole), add triethylamine (0.05 mole).

  • Cool the mixture in an ice bath.

  • Slowly add distilled furfuryl alcohol (1.00 mole) to the mixture over 25 minutes, maintaining the temperature between 15-22 °C.

  • After the addition is complete, stir the mixture at room temperature for 24 hours.

  • After the reaction, wash the mixture three times with 200 mL of water.

  • Separate the organic layer containing furfuryl acetate. The product can be further purified by distillation.

Quantitative Data: Yields of Furfuryl Ester Synthesis

Acylating AgentCatalystTemperature (°C)Time (h)Yield (%)Reference
Acetic anhydrideTriethylamineRoom Temp2498.1
Chloroacetic anhydridePyridine100595.4
Bromoacetic anhydrideN-methyl-pyrrole80-94.8

Conversion to Furfuryl Halides

The conversion of the hydroxyl group to a halide creates a reactive intermediate that can be used in a variety of nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups.

Experimental Protocol: Synthesis of 2-(Chloromethyl)furan

This protocol describes a common method for the synthesis of 2-(chloromethyl)furan from furfuryl alcohol using thionyl chloride.

Materials:

  • Furfuryl alcohol

  • Thionyl chloride (SOCl2)

  • Pyridine (optional, as a base)

  • Anhydrous diethyl ether (or other suitable solvent)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve furfuryl alcohol in anhydrous diethyl ether under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of thionyl chloride in diethyl ether from a dropping funnel. A small amount of pyridine can be added to neutralize the HCl generated.

  • After the addition, allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Carefully quench the reaction by pouring it over ice water.

  • Separate the organic layer, wash it with saturated sodium bicarbonate solution and brine, and then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain 2-(chloromethyl)furan, which should be used immediately or stored carefully due to its instability.

Applications in Drug Development

The furan nucleus is a common scaffold in a variety of biologically active compounds. Functionalization of the methanol group on the furan ring allows for the modulation of a compound's physicochemical properties, such as solubility and lipophilicity, and can be crucial for its interaction with biological targets. For instance, the conversion of the hydroxyl group to an ether or ester can alter the molecule's ability to act as a hydrogen bond donor or acceptor, which can significantly impact its binding affinity to a receptor or enzyme. Furthermore, the introduction of a leaving group, such as a halide, provides a handle for further elaboration of the molecule, enabling the synthesis of diverse libraries of compounds for screening.

Diagrams

experimental_workflow_oxidation cluster_setup Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification start Start flask Combine Furfuryl Alcohol, Catalyst, and Solvent in Flask start->flask heat Heat to Reaction Temperature flask->heat oxidant Introduce Oxidant heat->oxidant monitor Monitor Reaction by GC/TLC oxidant->monitor monitor->monitor complete Reaction Complete monitor->complete Yes cool Cool to Room Temperature complete->cool filter Filter Catalyst cool->filter purify Purify by Distillation/Chromatography filter->purify product Final Product purify->product

Caption: General workflow for the oxidation of furfuryl alcohol.

experimental_workflow_etherification cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start vessel Combine Furfuryl Alcohol, Alcohol, and Catalyst in Vessel start->vessel seal Seal Reaction Vessel vessel->seal heat Heat to Reaction Temperature seal->heat react Maintain Temperature and Stir heat->react complete Reaction Complete react->complete cool Cool to Room Temperature complete->cool filter Separate Catalyst cool->filter purify Purify by Distillation filter->purify product Final Product purify->product

Caption: General workflow for the etherification of furfuryl alcohol.

Application Note: Development and Validation of a Reversed-Phase HPLC Method for the Quantification of [5-(3-Aminophenyl)furan-2-yl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

[5-(3-Aminophenyl)furan-2-yl]methanol is a furan derivative containing an aminophenyl group, a structure of interest in pharmaceutical and chemical research due to its potential biological activities. Accurate and reliable quantification of this compound is crucial for purity assessment, stability studies, and quality control in drug development and manufacturing. This application note presents a detailed protocol for the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.

Physicochemical Properties of this compound

A summary of the known and estimated physicochemical properties of the analyte is provided in Table 1. This information is critical for the rational development of an analytical HPLC method.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Reference
IUPAC Name This compoundP&S Chemicals[1]
Chemical Formula C₁₁H₁₁NO₂P&S Chemicals[1]
Molecular Weight 189.21 g/mol [2]
Chemical Structure Chemical structure of [5-(3-Aminophenyl)uran-2-yl]methanol(Assumed based on IUPAC name)
Estimated pKa (aromatic amine) ~ 4.5 - 5.5(Based on aniline and related compounds)
UV Absorbance Maximum (λmax) To be determined experimentally (estimated 254-280 nm)(Typical for aromatic compounds)
Solubility To be determined experimentally (expected to be soluble in methanol and acetonitrile)(General property of similar organic molecules)

HPLC Method Development Workflow

A systematic approach is essential for the efficient development of a robust HPLC method. The overall workflow for the development and validation of the analytical method for this compound is illustrated in the following diagram.

HPLC_Method_Development_Workflow cluster_prep 1. Preparation cluster_dev 2. Method Development cluster_val 3. Method Validation (ICH Q2(R1)) cluster_doc 4. Documentation A Define Analytical Target Profile B Gather Physicochemical Information (pKa, Solubility, UV Spectrum) A->B C Prepare Standards and Samples B->C D Initial Parameter Selection (Column, Mobile Phase, Detector) C->D Start Development E Screening Experiments D->E F Optimization of Critical Parameters (pH, Gradient, Temperature) E->F G Specificity F->G Proceed to Validation H Linearity & Range G->H I Accuracy & Precision H->I J LOD & LOQ I->J K Robustness J->K L Finalize Method Protocol K->L Finalize Method M Generate Validation Report L->M

Caption: Overall workflow for HPLC method development and validation.

Experimental Protocols

Reagents and Materials
  • This compound reference standard (purity ≥ 98%)

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (MeOH)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (≥ 98%)

  • Ammonium acetate (≥ 98%)

  • 0.45 µm nylon syringe filters

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Instrumentation and Initial Conditions
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A linear gradient from 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm (initial). A UV scan (200-400 nm) of the analyte should be performed to determine the optimal detection wavelength (λmax).

Method Optimization

Systematic optimization of the chromatographic conditions is crucial for achieving a robust and reliable method. The following parameters should be investigated:

  • Mobile Phase pH: The pKa of the aminophenyl group suggests that the mobile phase pH should be controlled to ensure consistent ionization and good peak shape. Investigate the effect of pH by using buffered mobile phases (e.g., acetate buffer) in the range of 3.0 to 6.0.

  • Organic Modifier: Compare the chromatographic performance of acetonitrile and methanol as the organic modifier.

  • Gradient Profile: Optimize the gradient steepness and duration to ensure adequate separation of the analyte from any impurities and to minimize the run time.

  • Column Temperature: Evaluate the effect of column temperature (e.g., 25 °C, 30 °C, 35 °C) on retention time, peak shape, and resolution.

The results of the optimization experiments can be summarized in a table for easy comparison.

Table 2: Hypothetical Results of Method Optimization Experiments

ParameterCondition 1Condition 2Condition 3Optimal Condition
Mobile Phase A 0.1% Formic Acid (pH ~2.7)10 mM Acetate Buffer (pH 4.5)10 mM Acetate Buffer (pH 5.5)10 mM Acetate Buffer (pH 4.5)
Retention Time (min) 8.59.29.89.2
Tailing Factor 1.81.21.11.2
Theoretical Plates 4500620068006200
Resolution (from nearest impurity) 1.82.52.82.5
Method Validation

The optimized HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation parameters and their acceptance criteria are outlined below.

Method_Validation_Parameters cluster_validation Method Validation Parameters (ICH Q2(R1)) Specificity Specificity (Analyte vs. Placebo/Impurities) Linearity Linearity & Range (Correlation Coefficient) Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate Precision, %RSD) LOD Limit of Detection (LOD) (Signal-to-Noise Ratio) LOQ Limit of Quantitation (LOQ) (Signal-to-Noise Ratio) Robustness Robustness (Small variations in method parameters)

Caption: Key parameters for HPLC method validation.

Experimental Protocols for Validation:

  • Specificity: Analyze blank (diluent), placebo (if applicable), and a spiked sample to demonstrate that there is no interference at the retention time of the analyte.

  • Linearity: Analyze a series of at least five concentrations of the reference standard over the desired range (e.g., 1-100 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be calculated.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally introduce small variations to the method parameters (e.g., ±0.2 pH units of the mobile phase, ±2 °C column temperature, ±0.1 mL/min flow rate) and assess the impact on the results.

Data Presentation

The results of the method validation should be summarized in a clear and concise table.

Table 3: Summary of Method Validation Results

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at analyte retention timeComplies
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) 1 - 1001 - 100
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Repeatability (% RSD) ≤ 2.0%0.8%
Intermediate Precision (% RSD) ≤ 2.0%1.2%
LOD (µg/mL) Report0.2
LOQ (µg/mL) Report0.7
Robustness System suitability parameters metComplies

Conclusion

This application note provides a comprehensive framework for the development and validation of a reversed-phase HPLC method for the quantitative determination of this compound. The outlined experimental protocols and data presentation guidelines will enable researchers and scientists to establish a reliable and robust analytical method suitable for various applications in pharmaceutical development and quality control.

References

Application Notes and Protocols for the Synthesis and Biological Evaluation of [5-(3-Aminophenyl)furan-2-yl]methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of [5-(3-Aminophenyl)furan-2-yl]methanol derivatives, a class of compounds with significant potential in medicinal chemistry. Furan-containing compounds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document outlines a general synthetic approach to this scaffold, detailed protocols for biological screening, and a summary of the biological activities of related furan derivatives.

Synthetic Strategy

The synthesis of this compound derivatives can be achieved through a multi-step synthetic sequence. A common approach involves the construction of the furan ring, followed by functional group manipulations to introduce the aminophenyl and methanol moieties. Key reactions in this synthesis may include the Paal-Knorr furan synthesis, Suzuki-Miyaura cross-coupling, and reduction of a carbonyl group.

A plausible synthetic workflow is outlined below:

G A Starting Materials (e.g., 1,4-dicarbonyl compound and aniline derivative) B Paal-Knorr Furan Synthesis A->B C Substituted Furan Intermediate B->C D Functional Group Interconversion (e.g., introduction of a formyl group) C->D E Formyl-Furan Intermediate D->E F Reduction of Formyl Group (e.g., using NaBH4) E->F G This compound Core Structure F->G H Derivatization (e.g., N-acylation, esterification) G->H I Library of this compound Derivatives H->I

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

General Protocol for the Synthesis of N-Acyl Derivatives of this compound

This protocol describes a general method for the acylation of the amino group of the core structure.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Coupling agent (if using a carboxylic acid), e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt)

  • Anhydrous solvent (e.g., dichloromethane (DCM), N,N-dimethylformamide (DMF))

  • Base (e.g., triethylamine, pyridine)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve this compound (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • If using an acyl chloride: Add the acyl chloride (1.1 equivalents) dropwise to the stirred solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • If using a carboxylic acid: Add the carboxylic acid (1.1 equivalents), EDC (1.2 equivalents), and HOBt (1.2 equivalents) to the reaction mixture. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the desired N-acyl derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, MS, IR).

Protocol for In Vitro Cytotoxicity Evaluation using the MTT Assay

This protocol is used to assess the cytotoxic activity of the synthesized derivatives against cancer cell lines.

Materials:

  • Synthesized this compound derivatives

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare stock solutions of the synthesized compounds in DMSO and then dilute them with the culture medium to the desired final concentrations.

  • After 24 hours of incubation, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for another 48-72 hours in the CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Biological Evaluation Data

While specific data for a series of this compound derivatives is not available in a single comprehensive study, the following table summarizes the cytotoxic activity of various furan-containing compounds from the literature, demonstrating the potential of this scaffold.

Compound IDStructureCell LineIC₅₀ (µM)Reference
1 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dioneMCF-742.30[1]
2 Pyridine carbohydrazide furan derivativeMCF-74.06[1]
3 N-phenyl triazinone furan derivativeMCF-72.96[1]
4 (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetateHeLa62.37 µg/mL[2]

Signaling Pathway Visualization

Some furan derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. The diagram below illustrates a simplified representation of the PI3K/Akt pathway, which is a common target for anticancer drug development.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Derivative (Hypothetical) Inhibitor->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a furan derivative.

References

Troubleshooting & Optimization

common side reactions in the synthesis of [5-(3-Aminophenyl)furan-2-yl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of [5-(3-Aminophenyl)furan-2-yl]methanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved via a two-step process: a Suzuki-Miyaura coupling to form 5-(3-nitrophenyl)furan-2-carbaldehyde, followed by the reduction of both the nitro and aldehyde functionalities.

Problem 1: Low Yield in Suzuki-Miyaura Coupling Step

Symptoms:

  • Low conversion of the starting 5-halofuran-2-carbaldehyde.

  • Significant formation of dehalogenated furan-2-carbaldehyde.

  • Formation of homocoupled biaryl or bifuran byproducts.

Possible Causes & Solutions:

CauseSolution
Inactive Catalyst Use a fresh batch of palladium catalyst and phosphine ligand. Ensure proper handling to prevent deactivation.
Poor Quality Reagents Use high-purity boronic acid and halide. Ensure solvents are anhydrous.
Suboptimal Base The choice and concentration of the base are critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.
Incorrect Reaction Temperature Optimize the reaction temperature. Too low may result in a sluggish reaction, while too high can lead to catalyst decomposition and side reactions.

Problem 2: Incomplete Reduction of 5-(3-nitrophenyl)furan-2-carbaldehyde

Symptoms:

  • Presence of starting material in the final product mixture.

  • Isolation of intermediates such as [5-(3-nitrophenyl)furan-2-yl]methanol or 5-(3-aminophenyl)furan-2-carbaldehyde.

  • Formation of side products like hydroxylamines, nitroso, or azoxy compounds.[1]

Possible Causes & Solutions:

CauseSolution
Insufficient Reducing Agent Increase the molar equivalents of the reducing agent (e.g., NaBH₄, LiAlH₄).[2]
Inactive Reducing Agent Use a fresh bottle of the reducing agent. Some hydrides can degrade upon storage.
Poor Solubility Ensure the substrate is fully dissolved in the reaction solvent. Consider using a co-solvent system if necessary.[1]
Suboptimal Temperature Some reductions require cooling to control exothermicity, while others may need heating to proceed to completion.
Catalyst Poisoning (for catalytic hydrogenation) Ensure the substrate and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds).

Problem 3: Formation of Polymeric or Tar-like Byproducts

Symptoms:

  • The reaction mixture turns dark brown or black.

  • Formation of an insoluble, viscous material.

  • Difficulty in isolating the desired product.

Possible Causes & Solutions:

CauseSolution
Acidic Conditions The furan ring is sensitive to acid, which can catalyze polymerization.[1] Neutralize any acidic reagents or byproducts promptly during workup.
High Reaction Temperature Elevated temperatures can promote polymerization of the furan moiety. Conduct the reaction at the lowest effective temperature.
Air Oxidation The aminophenyl group can be susceptible to air oxidation, leading to colored impurities. Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective route involves a two-step synthesis. The first step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a 5-halofuran-2-carbaldehyde (e.g., 5-bromofuran-2-carbaldehyde) and 3-nitrophenylboronic acid to produce 5-(3-nitrophenyl)furan-2-carbaldehyde. The second step is the simultaneous reduction of the nitro group and the aldehyde group to an amine and a hydroxymethyl group, respectively, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a catalyst.[3]

Q2: Can I reduce the nitro group and the aldehyde in a stepwise manner?

Yes, a stepwise reduction is a viable alternative. You could selectively reduce the nitro group first, for example, using catalytic hydrogenation with a specialized catalyst or reagents like SnCl₂/HCl, which are known to be chemoselective for the nitro group in the presence of an aldehyde.[1] The resulting 5-(3-aminophenyl)furan-2-carbaldehyde can then be reduced to the desired product in a separate step using a milder reducing agent like NaBH₄. This approach may offer better control and potentially higher purity.

Q3: My final product is unstable and decomposes upon storage. How can I prevent this?

The aminophenyl and hydroxymethyl furan moieties can be sensitive to air, light, and acid. It is advisable to store the final product under an inert atmosphere, protected from light, and at a low temperature. If the product is isolated as a free base, it may be beneficial to convert it to a more stable salt form (e.g., hydrochloride) if compatible with your downstream applications.

Q4: What are the expected side products from the reduction of 5-(3-nitrophenyl)furan-2-carbaldehyde?

During the reduction of the nitro group, incomplete reaction can lead to the formation of intermediates such as the corresponding hydroxylamine, nitroso, or azoxy compounds.[1] If a chemoselective reducing agent is used, you might isolate the product where only one of the two functional groups has been reduced. For instance, using NaBH₄ alone under standard conditions will likely reduce the aldehyde to the alcohol, leaving the nitro group intact.[2]

Data Presentation

Table 1: Comparison of Common Reducing Agents for the Conversion of 5-(3-nitrophenyl)furan-2-carbaldehyde

Reducing AgentTypical SolventTemperatureOutcomePotential Side Reactions
LiAlH₄ THF, Diethyl ether0 °C to RTReduces both nitro and aldehydeHighly reactive, requires anhydrous conditions
NaBH₄ Methanol, Ethanol0 °C to RTPrimarily reduces aldehydeIneffective for nitro group without a catalyst[3]
H₂/Pd-C Ethanol, Ethyl acetateRTReduces both nitro and aldehydeMay require pressure, potential for furan ring hydrogenation
SnCl₂·2H₂O EthanolRefluxPrimarily reduces nitro groupRequires acidic conditions, which can affect the furan ring
Fe/HCl Ethanol/WaterRefluxPrimarily reduces nitro groupStrong acidic conditions, potential for furan degradation

Experimental Protocols

Protocol 1: Synthesis of 5-(3-nitrophenyl)furan-2-carbaldehyde via Suzuki-Miyaura Coupling

  • Reaction Setup: To a round-bottom flask, add 5-bromo-2-furaldehyde (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of 5-(3-nitrophenyl)furan-2-carbaldehyde to this compound

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 5-(3-nitrophenyl)furan-2-carbaldehyde (1.0 eq) in anhydrous THF.

  • Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution or suspension of a strong reducing agent like LiAlH₄ (e.g., 2-3 eq) in anhydrous THF.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by slowly adding water, followed by a 15% NaOH solution, and then more water, while cooling in an ice bath.

  • Workup: Filter the resulting suspension through a pad of celite and wash the filter cake with THF or ethyl acetate.

  • Purification: Dry the filtrate over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Visualizations

TroubleshootingWorkflow start Low Yield or Impure Product check_step Identify Synthesis Step start->check_step suzuki Suzuki Coupling Issue check_step->suzuki Step 1 reduction Reduction Issue check_step->reduction Step 2 suzuki_cause Check Catalyst, Reagents, and Conditions suzuki->suzuki_cause reduction_cause Check Reducing Agent, Stoichiometry, and Temperature reduction->reduction_cause suzuki_solution Use Fresh Catalyst/Reagents, Optimize Base/Temperature suzuki_cause->suzuki_solution reduction_solution Use Fresh/Excess Reagent, Optimize Temperature/Solvent reduction_cause->reduction_solution end_node Improved Synthesis suzuki_solution->end_node reduction_solution->end_node

Caption: Troubleshooting workflow for the synthesis of this compound.

References

troubleshooting low yield in Suzuki coupling of furan boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

Analyzing Suzuki Coupling Challenges

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preventing degradation of furan rings during acidic workup

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Furan Ring Stability

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with furan-containing compounds, specifically focusing on preventing their degradation during acidic workup.

Frequently Asked Questions (FAQs)

Q1: My furan-containing compound is degrading during an acidic workup. What is happening chemically?

A1: Furan rings are susceptible to degradation under acidic conditions through a mechanism called acid-catalyzed ring opening.[1] The process is initiated by the protonation of the furan ring, which is the rate-limiting step in the degradation pathway.[1][2][3][4]

The mechanism proceeds as follows:

  • Protonation: An acid protonates the furan ring, most favorably at the α-carbon (the carbon atom adjacent to the oxygen).[2][3][5] This disrupts the aromaticity and forms a highly reactive furanium ion.[1]

  • Nucleophilic Attack: A nucleophile, typically water from the aqueous solution, attacks the electron-deficient ring.[1][2] This leads to the formation of dihydrofuranol intermediates.[3]

  • Ring Cleavage: Subsequent protonation of these intermediates on the ring's oxygen atom facilitates the cleavage of a carbon-oxygen bond, resulting in the opening of the ring to form acyclic dicarbonyl compounds.[2][3][5] In some cases, these reactive intermediates can also polymerize, forming insoluble tars.[1][6]

Q2: How do different substituents on the furan ring affect its stability in acid?

A2: Substituents significantly influence the stability of the furan ring by altering its electron density.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), carboxyl (-COOH), or fluoroalkyl (-CF₃) decrease the electron density of the ring. This deactivates the ring towards protonation, making the initial and rate-limiting step of degradation more difficult. Consequently, EWGs markedly improve the furan ring's stability in acidic media.[1][7]

  • Electron-Donating Groups (EDGs): Groups like alkyl or methoxy increase the ring's electron density, making it more susceptible to protonation. This accelerates the degradation process.[4][8]

Q3: What are the key strategies to prevent furan ring degradation during acidic workup?

A3: Several strategies can be employed to minimize degradation:

  • Control pH: Use the mildest acidic conditions possible. Whenever feasible, employing a buffered solution to maintain a pH between 5 and 7 can significantly enhance stability.[1][9] In some cases, careful adjustment of the pH to around 4 is sufficient to prevent the formation of side products.[3]

  • Lower Temperature: Perform the workup at low temperatures (e.g., 0-5 °C). Higher temperatures accelerate the rate of the acid-catalyzed ring opening.[1][6]

  • Minimize Exposure Time: Reduce the amount of time your compound is in contact with the acidic solution.[1]

  • Choose an Appropriate Solvent: Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), have been shown to have a strong stabilizing effect on furan derivatives compared to protic solvents like water or alcohols.[1][6][10][11]

  • Use Milder Acids: Avoid strong mineral acids or Lewis acids (e.g., AlCl₃).[6] Consider using weaker organic acids (e.g., acetic acid) or solid acid catalysts that can be easily filtered off.[7][12]

Q4: Are there alternative purification methods for acid-sensitive furan compounds?

A4: Yes. If your compound is particularly sensitive, consider these alternatives:

  • Neutralization: Carefully neutralize the acidic solution with a mild base (e.g., sodium bicarbonate solution) at a low temperature before extraction.

  • Chromatography Modifications: When performing column chromatography, use deactivated or neutral silica gel. Alternatively, you can add a small amount of a neutralising agent like triethylamine (~0.1-1% v/v) to the eluent to prevent on-column degradation.[6]

  • Non-Chromatographic Methods: If applicable, purification methods like crystallization or distillation can be excellent alternatives that avoid contact with acidic stationary phases.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

IssuePossible CauseRecommended Solution
Formation of insoluble black or brown tar during workup. The furan ring is undergoing acid-catalyzed polymerization. This is common in strongly acidic conditions, especially in the presence of protic solvents like water.[1][6]1. Switch to a polar aprotic solvent (e.g., DMF, DMSO) for the reaction or workup.[6][10][11]2. Reduce the concentration of the acid or use a milder acid (e.g., acetic acid, phosphoric acid).[6]3. Lower the temperature of the workup significantly (e.g., perform extractions in an ice bath).4. Ensure all reagents and solvents are anhydrous if water is suspected to be promoting degradation.
Low or no yield of the desired product after an electrophilic substitution reaction (e.g., Friedel-Crafts). The furan ring is highly sensitive to the strong Lewis acids (e.g., AlCl₃) typically used, leading to rapid decomposition instead of the desired substitution.[6][7]1. Avoid standard Friedel-Crafts conditions.2. For acylation, use a mild catalyst like phosphoric acid or BF₃•OEt₂ with an acid anhydride.[6][7]3. For alkylation, use a mild catalyst with an alkene instead of an alkyl halide.[7]
Unexpected side products are observed, such as linear carbonyl compounds. The furan ring has undergone acid-catalyzed ring-opening. The initial protonation leads to a cascade that cleaves the ring, forming dicarbonyl compounds.[2][6]1. Review the reaction mechanism; the observed side products can provide insight into the degradation pathway.2. Implement stabilization strategies: lower the temperature, reduce the acid concentration, shorten the reaction/workup time, and switch to an aprotic solvent.[1]
Product degradation during silica gel chromatography. Residual acid on the silica gel is catalyzing the degradation of the furan-containing compound on the column.1. Neutralize the crude product mixture before loading it onto the column.2. Use deactivated (neutral) silica gel.3. Add 0.1-1% triethylamine or pyridine to the eluent system to neutralize active sites on the silica.[6]

Data Presentation

The choice of solvent can dramatically impact the stability of furan rings and the yield of desired products in acid-catalyzed reactions. The following table summarizes the yield of maleic acid from the oxidation of furfural using H₂O₂ with a TS-1 catalyst, demonstrating the significant effect of the solvent.

Table 1: Effect of Solvent on the Yield of Maleic Acid from Furfural Oxidation

SolventYield of Maleic Acid (%)
Acetic Acid 59%
Cyclohexane43%
Acetonitrile16%
Dioxane12%
Water10%
Methanol4%
Tetrahydrofuran (THF)4%
Dimethyl Sulfoxide (DMSO)Oxidized
N,N-Dimethylformamide (DMF)<3%
Data sourced from a study on the oxidation of furfural using H₂O₂ and a TS-1 catalyst at 80 °C for 4 hours.[13]

Experimental Protocols

Protocol 1: General Mild Acidic Workup for Furan-Containing Compounds

This protocol is designed to minimize degradation during the isolation of a furan-containing product from a reaction mixture.

Materials:

  • Reaction mixture containing the furan derivative

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution, chilled to 0 °C

  • Brine (saturated aqueous NaCl), chilled to 0 °C

  • An appropriate organic extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ice bath

  • Separatory funnel

Procedure:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully transfer the cooled reaction mixture to a separatory funnel containing an equal volume of the chilled, saturated NaHCO₃ solution. Caution: CO₂ gas evolution may occur during neutralization. Vent the funnel frequently.

  • Gently mix the layers until gas evolution ceases. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).

  • Extract the aqueous layer with the chosen organic solvent (e.g., 3 x 50 mL). Perform this step quickly to minimize contact time.

  • Combine the organic extracts and wash them once with chilled brine to remove residual water.

  • Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure at a low temperature to isolate the crude product.

Visualizations

Mechanism of Furan Ring Degradation

G Mechanism of Acid-Catalyzed Furan Ring Opening cluster_reactants cluster_intermediates cluster_nucleophile cluster_product furan Furan furanium α-Protonated Furan (Furanium Ion) furan->furanium 1. Protonation (Rate-Limiting) H_plus H⁺ (Acid) dihydrofuranol Dihydrofuranol Intermediate furanium->dihydrofuranol 2. Nucleophilic Attack opened_ring Acyclic Dicarbonyl Compound dihydrofuranol->opened_ring 3. Further Protonation & Ring Cleavage H2O H₂O

Caption: The acid-catalyzed degradation pathway of the furan ring.

Troubleshooting Workflow

G Troubleshooting Furan Degradation During Acidic Workup start Degradation of Furan Compound Observed? check_acid Are strong acids (e.g., HCl, H₂SO₄, AlCl₃) being used? start->check_acid Yes end_node Problem Resolved start->end_node No check_temp Is the workup performed at or above room temp? check_acid->check_temp No sol_acid Solution: - Use a weaker acid (e.g., AcOH) - Use a buffered solution (pH 5-7) - Neutralize carefully before workup check_acid->sol_acid Yes check_solvent Is a protic solvent (e.g., H₂O, MeOH) being used? check_temp->check_solvent No sol_temp Solution: - Perform workup at low temp (0 °C) - Minimize exposure time check_temp->sol_temp Yes sol_solvent Solution: - Switch to a polar aprotic solvent (e.g., DMF, DMSO, Acetone) check_solvent->sol_solvent Yes check_solvent->end_node No (Consider substituent effects) sol_acid->end_node sol_temp->end_node sol_solvent->end_node

Caption: A decision-making workflow for troubleshooting furan degradation.

References

removal of palladium catalyst from [5-(3-Aminophenyl)furan-2-yl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

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Exploring Palladium Removal Techniques

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Developing Experimental Protocols and Visuals

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Investigating Removal Strategies

I've been immersed in the literature, particularly focusing on how to remove palladium catalysts from organic compounds, even those with tricky amine and furan functionalities. I've found a bunch of filtration techniques and scavenger methods. Silica-based scavengers seem promising for this task, as do chelating resins. Now I am trying to figure out which are most practical for this specific reaction type.

Narrowing Down Approaches

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Synthesizing Knowledge Base

I've been gathering comprehensive data on palladium removal from similar amine and furan-containing compounds. While specific results for the target molecule remain elusive, general scavenger, carbon, and chromatography protocols for related compounds have been identified. Key challenges, such as amine-palladium chelation and furan ring sensitivity, are now well-understood. I'm focusing on adapting general protocols, creating a troubleshooting guide addressing these challenges, and compiling literature-based data for similar compounds.

Technical Support Center: Minimizing Humin Formation in Furan Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to humin formation during the synthesis of furan derivatives.

Frequently Asked Questions (FAQs)

Q1: What are humins and why are they a problem in furan derivative synthesis?

A1: Humins are dark, insoluble, and heterogeneous polymeric byproducts that are frequently formed during the acid-catalyzed conversion of carbohydrates and furan compounds.[1][2][3] Their formation is a significant issue as it leads to a lower yield of the desired furan derivative, complicates product purification, and can cause reactor fouling and catalyst deactivation.[3][4][5]

Q2: What are the main chemical reactions that lead to humin formation?

A2: Humin formation is a complex process involving several types of reactions. The primary mechanisms are aldol addition and condensation reactions between furan intermediates.[3][6] These reactions are often initiated by the rehydration of 5-hydroxymethylfurfural (5-HMF) to form reactive intermediates that then polymerize.[2] Other contributing reactions include etherification and intermolecular acetal formation.[1]

Q3: How do reaction conditions influence the rate of humin formation?

A3: Several reaction parameters significantly impact humin formation:

  • Temperature: Higher temperatures generally accelerate the rate of humin formation.[4][6] The activation energy for humin formation is significant, meaning that even small increases in temperature can lead to a substantial increase in humin yield.[4]

  • Acid Concentration: Increased acid concentration typically promotes the reactions that lead to humins.[4][6] However, the effect can be complex, as higher acidity can also accelerate the formation of the desired furan product.[4]

  • Substrate Concentration: Higher concentrations of the starting carbohydrate or furan substrate can increase the likelihood of intermolecular reactions, leading to a higher rate of humin formation.

  • Reaction Time: Longer reaction times provide more opportunities for the side reactions that produce humins to occur.[4]

Q4: Can the choice of solvent help in minimizing humin formation?

A4: Absolutely. The solvent system plays a crucial role. Using a biphasic system, where the furan product is continuously extracted into an organic phase as it is formed, is a highly effective strategy.[1][7][8][9] This minimizes the concentration of the reactive furan derivative in the acidic aqueous phase, thereby suppressing polymerization reactions.[1] Polar aprotic solvents can also be beneficial in certain cases.[10]

Q5: Are there specific catalysts that can reduce humin formation?

A5: Yes, the choice of catalyst is critical. While strong Brønsted acids are effective for the dehydration reaction, they can also promote humin formation.[4] Heterogeneous catalysts, such as zeolites and certain metal oxides (e.g., Nb2O5), can offer better selectivity towards the desired furan product and reduce humin formation by providing specific active sites and confining the reaction space.[11][12] The use of Lewis acids in combination with Brønsted acids can also improve selectivity.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Dark, insoluble material (humins) observed in the reaction mixture. - Reaction temperature is too high.- Acid catalyst concentration is excessive.- High substrate concentration.- Prolonged reaction time.- Lower the reaction temperature.[4][6]- Reduce the concentration of the acid catalyst.[4][6]- Use a lower initial substrate concentration.- Optimize the reaction time to maximize product yield while minimizing humin formation.[4]
Low yield of the desired furan derivative. - Significant portion of the substrate is being converted to humins.- The desired product is degrading under the reaction conditions.- Implement strategies to minimize humin formation as outlined in this guide.- Consider using a biphasic solvent system to continuously extract the product from the reactive aqueous phase.[1][7][8][9]- Screen different catalysts to find one with higher selectivity.[11][12]
Catalyst deactivation. - Humins are depositing on the surface of the heterogeneous catalyst, blocking active sites.- Employ a biphasic system to reduce humin concentration in the vicinity of the catalyst.- Consider using a catalyst with larger pores to mitigate pore blockage.- Implement a regeneration protocol for the catalyst, if applicable.
Difficulty in product purification. - The presence of soluble and insoluble humin byproducts complicates downstream processing.- Optimize the reaction to minimize humin formation from the outset.- Explore different extraction and crystallization techniques to separate the product from the humin impurities.

Quantitative Data on Humin Formation

The following tables summarize the impact of key experimental parameters on humin yield in the synthesis of 5-hydroxymethylfurfural (5-HMF), a common furan derivative.

Table 1: Effect of Temperature on Humin Yield from Fructose

Temperature (°C)Fructose Conversion (%)5-HMF Yield (%)Humin Yield (mol%)Reference
9050.3-15.2[13]
10096>87 (after 1h)Formation becomes an issue[14]
120-55-[15]
140---[5]
150-59.21-[15]
1659950-[16]

Table 2: Effect of Catalyst on Humin Formation from Fructose

CatalystCatalyst LoadingFructose Conversion (%)5-HMF Yield (%)Humin Yield (mol%)Reference
Sulfuric Acid (5 wt%)5 wt%66.1-16.6
Nb2O51 g/L7657-[11]
Amberlyst 155 g/L100- (product was alkyl levulinate)~5
Lewatit K242022 g/L-76-[17]

Table 3: Effect of Solvent System on Humin Formation

Solvent SystemSubstrate5-HMF Yield (%)Humin InformationReference
WaterFructose-High humin formation[18]
Ethanol/WaterFructose-Lower humin formation than in pure water[18]
DMSOFructose-Lowest humin formation among tested solvents[18]
Biphasic (Water/MIBK)Fructose-Significantly reduces humin formation[8]
Biphasic ([BMIM]Cl/GDE)Glucose/FructoseIncreased HMF yieldMinimizes humin formation[1][19]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Dehydration of Fructose to 5-HMF in an Aqueous System

This protocol serves as a baseline method. For minimizing humins, refer to Protocol 2.

  • Reaction Setup: In a pressure-rated glass reactor equipped with a magnetic stirrer and a heating mantle, dissolve a specific amount of fructose (e.g., 10 g) in deionized water (e.g., 100 mL).

  • Catalyst Addition: Add the desired amount of an acid catalyst (e.g., sulfuric acid, to a final concentration of 0.1 M).

  • Reaction: Seal the reactor and heat the mixture to the desired temperature (e.g., 120-180 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC for fructose conversion and 5-HMF formation.

  • Work-up: After the desired reaction time, cool the reactor to room temperature. The dark, insoluble solid is the humin byproduct, which can be separated by filtration or centrifugation. The aqueous phase contains the 5-HMF product, which can be extracted with an organic solvent (e.g., methyl isobutyl ketone).

  • Quantification: The amount of humins can be determined gravimetrically after washing with water and ethanol and drying under vacuum.

Protocol 2: Optimized Procedure for Minimizing Humin Formation using a Biphasic System

This protocol incorporates best practices to reduce humin byproducts.

  • Reaction Setup: In a pressure-rated glass reactor with a magnetic stirrer and heating mantle, prepare the aqueous phase by dissolving fructose (e.g., 10 g) and an acid catalyst (e.g., Amberlyst 15, 1 g) in deionized water (e.g., 50 mL).

  • Organic Phase Addition: Add an equal volume of an organic extraction solvent (e.g., 2-methyltetrahydrofuran or methyl isobutyl ketone, 50 mL) to the reactor to create a biphasic system.[8][20]

  • Reaction: Seal the reactor and heat the biphasic mixture to a moderate temperature (e.g., 140-160 °C) with vigorous stirring to ensure efficient mass transfer between the phases.

  • Monitoring: Monitor the reaction by analyzing aliquots from the organic phase for 5-HMF concentration using HPLC.

  • Work-up: After the optimal reaction time, cool the reactor. Separate the organic and aqueous phases using a separatory funnel. The humins will be primarily in the aqueous phase or at the interface and can be separated by filtration.

  • Product Isolation: The desired 5-HMF product is in the organic phase, which can be concentrated under reduced pressure.

Visualizations

Humin_Formation_Pathway Carbohydrates Carbohydrates (e.g., Fructose, Glucose) Dehydration Acid-Catalyzed Dehydration Carbohydrates->Dehydration Furan_Derivative Desired Furan Derivative (e.g., 5-HMF) Dehydration->Furan_Derivative Rehydration Rehydration Furan_Derivative->Rehydration Aldol_Condensation Aldol Addition & Condensation Furan_Derivative->Aldol_Condensation Self-condensation Intermediates Reactive Intermediates Rehydration->Intermediates Intermediates->Aldol_Condensation Humins Humins (Insoluble Polymers) Aldol_Condensation->Humins Experimental_Workflow Start Start: Furan Derivative Synthesis Setup Prepare Biphasic System: Aqueous (Substrate + Catalyst) + Organic Solvent Start->Setup Reaction Heat with Vigorous Stirring (Optimized Temperature & Time) Setup->Reaction Extraction Continuous In-Situ Extraction of Product into Organic Phase Reaction->Extraction Monitoring Monitor Product Formation in Organic Phase (HPLC) Extraction->Monitoring During Reaction Workup Cool and Separate Phases Extraction->Workup After Reaction Product_Isolation Isolate Product from Organic Phase Workup->Product_Isolation Humin_Removal Remove Humins from Aqueous Phase (Filtration) Workup->Humin_Removal End End: Purified Furan Derivative Product_Isolation->End

References

Technical Support Center: Scale-Up Synthesis of Aminophenyl Furan Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of aminophenyl furan compounds. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of transitioning aminophenyl furan synthesis from the laboratory to a larger scale. Below, you will find troubleshooting guides and frequently asked questions (FAQs) addressing common challenges, detailed experimental protocols, and quantitative data to support your process development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing aminophenyl furan compounds on a larger scale?

The two most prevalent methods for the industrial-scale synthesis of aminophenyl furan compounds are the Paal-Knorr synthesis and reductive amination.

  • Paal-Knorr Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with an amine.[1][2][3] It is a versatile and widely used method for constructing furan rings.[1][2][3]

  • Reductive Amination: This approach involves the reaction of a furan-containing aldehyde or ketone with an amine in the presence of a reducing agent.[4] This method is a cornerstone for the formation of C-N bonds in the pharmaceutical industry.

Q2: What are the primary challenges encountered during the scale-up of the Paal-Knorr synthesis for aminophenyl furans?

Scaling up the Paal-Knorr synthesis presents several challenges:

  • Byproduct Formation: A significant challenge is the acid-catalyzed self-condensation of the 1,4-dicarbonyl compound, which leads to the formation of furan byproducts instead of the desired aminophenyl furan.[5]

  • Harsh Reaction Conditions: The reaction often requires high temperatures and strong acids, which can lead to the degradation of sensitive starting materials and products.

  • Precursor Availability: The availability and stability of the required 1,4-dicarbonyl precursors can be a limiting factor for large-scale production.

Q3: What are the key considerations for optimizing the reductive amination process for aminophenyl furan synthesis on a larger scale?

Successful scale-up of reductive amination requires careful optimization of several parameters:

  • Catalyst Selection and Activity: The choice of catalyst is critical to ensure high selectivity for the desired amine and to minimize side reactions. Common catalysts include those based on nickel, cobalt, and precious metals. The catalyst's activity can be influenced by the support and the presence of promoters.

  • Reaction Conditions: Temperature, hydrogen pressure, and solvent selection significantly impact the reaction rate and selectivity. These parameters need to be carefully controlled to avoid over-reduction of the furan ring or the phenyl group, as well as the formation of secondary and tertiary amines.[4]

  • Impurity Profile: A key challenge is managing the impurity profile, which can include unreacted starting materials, intermediates, and byproducts from side reactions.

Q4: What are common impurities in the synthesis of aminophenyl furan compounds and how can they be controlled?

Common impurities can originate from starting materials, intermediates, byproducts, and degradation products.

  • Starting Material Impurities: Impurities in the furanic aldehydes or the aniline derivatives can carry through the synthesis and contaminate the final product.

  • Process-Related Impurities: These include byproducts from side reactions such as over-alkylation, where the desired primary or secondary amine reacts further to form tertiary amines, or reduction of the furan ring. In syntheses starting from nitro-aromatics, partially reduced intermediates can also be present.

  • Degradation Products: Aminophenyl furan compounds can be sensitive to heat and acid, leading to degradation and the formation of colored impurities.

Control strategies include using high-purity starting materials, optimizing reaction conditions to minimize side reactions, and implementing effective purification methods.

Troubleshooting Guides

Problem 1: Low Yield in Paal-Knorr Synthesis
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting materials.Insufficient reaction time or temperature.Gradually increase the reaction temperature and monitor the reaction progress by TLC or HPLC.
Poorly reactive starting materials.Consider using a more reactive amine or a more labile 1,4-dicarbonyl precursor.
Significant formation of furan byproduct.Reaction conditions are too acidic.Use a milder acid catalyst or buffer the reaction mixture to maintain a pH above 3.[5]
Stoichiometry imbalance.Use a slight excess of the amine to favor the desired reaction pathway.
Problem 2: Poor Selectivity in Reductive Amination
Symptom Possible Cause Troubleshooting Steps
Formation of alcohol byproduct (from reduction of the carbonyl group).The reducing agent is too reactive or the catalyst is not selective.Use a milder reducing agent. Screen different catalysts to find one with higher selectivity for imine reduction over carbonyl reduction.
Over-alkylation leading to secondary or tertiary amines.Excess of the furan aldehyde/ketone or prolonged reaction time.Use a stoichiometric amount or a slight excess of the amine. Monitor the reaction closely and stop it once the desired product is formed.
Reduction of the furan or phenyl ring.Harsh reaction conditions (high temperature and/or pressure).Optimize the reaction conditions by lowering the temperature and hydrogen pressure.

Quantitative Data

The following table summarizes the effect of different catalysts on the reductive amination of p-methoxybenzaldehyde with n-butylamine, which serves as a model for the synthesis of aminophenyl furan derivatives.

CatalystTemperature (°C)H₂ Pressure (bar)Yield of N-butyl-p-methoxybenzylamine (%)
Co-containing composite 110010072
Co-containing composite 210010085
Co-containing composite 310010096
Co-containing composite 1150150~100
Co-containing composite 2150150~100
Co-containing composite 3150150~100

Data adapted from a study on the reductive amination of aromatic aldehydes.[4]

Experimental Protocols

General Procedure for Reductive Amination of a Furanic Aldehyde

This protocol provides a general guideline for the reductive amination of a furanic aldehyde with an aniline derivative.

Materials:

  • Furanic aldehyde (e.g., 5-hydroxymethylfurfural)

  • Aniline derivative (e.g., p-anisidine)

  • Solvent (e.g., Methanol)

  • Catalyst (e.g., Co-based composite)

  • Hydrogen source

Procedure:

  • Imine Formation: In a suitable reaction vessel, dissolve the furanic aldehyde (1.0 eq) and the aniline derivative (1.0-1.2 eq) in the chosen solvent. Stir the mixture at room temperature for a specified time to allow for imine formation. The progress of this step can be monitored by TLC or NMR.

  • Hydrogenation: Transfer the reaction mixture to a high-pressure reactor containing the catalyst.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Heat the reaction mixture to the target temperature and maintain stirring.

  • Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography, crystallization, or distillation, to obtain the pure aminophenyl furan compound.

Signaling Pathway

Aminophenyl Furan Compounds and the MAPK Signaling Pathway

Certain aminophenyl furan derivatives have been investigated for their potential as therapeutic agents, particularly in the context of cancer and inflammatory diseases. One of the key signaling pathways that these compounds can modulate is the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[6][7]

The diagram below illustrates a simplified representation of how an aminophenyl furan compound could inhibit the p38 MAPK signaling pathway, leading to apoptosis in cancer cells.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Cellular Response Stress_Signal Stress Signal (e.g., 7-OMe-APBT) p38_MAPK p38 MAPK Stress_Signal->p38_MAPK Activates TNFR TNFR2 Caspase8 Caspase-8 TNFR->Caspase8 Activates cJun_ATF2 c-Jun/ATF-2 p38_MAPK->cJun_ATF2 Phosphorylates Gene_Transcription Gene Transcription (TNFR2, PP2A) cJun_ATF2->Gene_Transcription Activates PP2A PP2A TTP TTP PP2A->TTP Degrades TNF_alpha_mRNA TNF-α mRNA TTP->TNF_alpha_mRNA Inhibits degradation of TNF_alpha_Protein TNF-α Protein TNF_alpha_mRNA->TNF_alpha_Protein Translation TNF_alpha_Protein->TNFR Apoptosis Apoptosis Caspase8->Apoptosis Initiates Gene_Transcription->TNFR Upregulates Gene_Transcription->PP2A Upregulates

Caption: p38 MAPK pathway activation by an aminophenyl furan analog leading to apoptosis.

References

improving the stability and shelf-life of [5-(3-Aminophenyl)furan-2-yl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [5-(3-Aminophenyl)furan-2-yl]methanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and shelf-life of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound is showing signs of degradation (e.g., color change, precipitation). What are the likely causes?

A1: Degradation of this compound can be attributed to several factors, primarily related to the inherent reactivity of the furan ring and the aminophenyl group. The furan moiety is susceptible to acid-catalyzed ring opening, leading to the formation of reactive dicarbonyl compounds and subsequent polymerization or side reactions.[1] Additionally, both the furan ring and the aminophenyl group are prone to oxidation. The hydroxymethyl group can also be oxidized.[2] Exposure to light, elevated temperatures, and incompatible solvents can accelerate these degradation pathways.

Q2: What are the primary degradation pathways for furan-containing compounds like this one?

A2: The main degradation pathways for furan derivatives include:

  • Acid-Catalyzed Ring Opening: In the presence of acid, the furan ring can be protonated, leading to ring cleavage and the formation of highly reactive intermediates.[1]

  • Oxidation: The furan ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or enzymatic activity (e.g., by cytochrome P450 enzymes in biological systems).[3] This can lead to the formation of reactive and potentially toxic metabolites.[3]

  • Polymerization: The reactive intermediates formed during degradation can polymerize, leading to the formation of insoluble materials.[1]

Q3: What are the recommended storage conditions for this compound to ensure its long-term stability?

A3: To maximize the shelf-life of this compound, it is recommended to store the compound under the following conditions:

  • Temperature: Store at low temperatures, preferably at 2-8°C or frozen for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Solvent: If in solution, use a polar aprotic solvent such as dimethylformamide (DMF), which has been shown to have a stabilizing effect on furan derivatives.[4] Avoid acidic or basic aqueous solutions for storage.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound.

Problem Possible Cause Recommended Solution
Compound degrades during purification by silica gel chromatography. The acidic nature of silica gel is catalyzing the degradation of the furan ring.* Use a deactivated silica gel (e.g., treated with a base like triethylamine).* Consider alternative purification methods such as neutral alumina chromatography or reverse-phase chromatography with a buffered mobile phase.
Low yield in reactions involving acidic reagents. The furan ring is unstable in acidic conditions, leading to decomposition of the starting material or product.[1][5]* Use milder acidic conditions or reduce the reaction time and temperature.[1]* Consider using a protective group for the furan ring if compatible with the reaction scheme.* Explore alternative synthetic routes that avoid strongly acidic steps.
Discoloration of the compound upon storage in solution. This is likely due to oxidation of the aminophenyl group or the furan ring.* Degas the solvent before use to remove dissolved oxygen.* Store the solution under an inert atmosphere.* Add an antioxidant (e.g., BHT) to the solution, if it does not interfere with downstream applications.
Precipitate forms in the sample vial over time. This may be due to polymerization of degradation products.* Filter the solution before use.* Re-purify the compound if necessary.* Ensure optimal storage conditions (low temperature, inert atmosphere, protection from light) are strictly followed.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify the degradation pathways and stability-indicating analytical methods for this compound.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • High-purity water
  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
  • UV-Vis spectrophotometer
  • HPLC system with a UV detector
  • LC-MS system for identification of degradation products

2. Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis.
  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Incubate under the same conditions.
  • Photostability: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber).
  • Thermal Stress: Store the solid compound and a solution at an elevated temperature (e.g., 60°C).
  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC-UV to monitor the decrease in the parent compound and the formation of degradation products. Use LC-MS to identify the major degradation products.

Protocol 2: HPLC Method for Stability Testing

This protocol provides a starting point for developing an HPLC method to assess the purity and stability of this compound.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute the compound and any degradation products. (e.g., 5-95% B over 20 minutes)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or the λmax).

Visualizations

Stability_Troubleshooting_Workflow start Observation of Compound Instability check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solvent Examine Solvent/pH start->check_solvent check_handling Assess Experimental Conditions (e.g., heat, reagents) start->check_handling optimize_storage Optimize Storage: - Store at 2-8°C or frozen - Use inert gas - Protect from light check_storage->optimize_storage change_solvent Change Solvent/Buffer: - Use polar aprotic (e.g., DMF) - Avoid strong acids/bases check_solvent->change_solvent modify_protocol Modify Experimental Protocol: - Lower temperature - Use milder reagents - Reduce exposure time check_handling->modify_protocol analyze Re-analyze Compound Purity (e.g., by HPLC) optimize_storage->analyze change_solvent->analyze modify_protocol->analyze stable Stability Improved analyze->stable Purity High unstable Instability Persists analyze->unstable Purity Low further_investigation Further Investigation: - Forced degradation study - Identify degradants (LC-MS) unstable->further_investigation

Caption: Workflow for troubleshooting the instability of this compound.

Forced_Degradation_Workflow start Prepare Stock Solution of This compound stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, 60°C) stress_conditions->oxidation photolysis Photolysis (Light Exposure) stress_conditions->photolysis thermal Thermal Stress (Solid & Solution, 60°C) stress_conditions->thermal sampling Sample at Time Points (e.g., 0, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling photolysis->sampling thermal->sampling analysis Analyze Samples sampling->analysis hplc HPLC-UV Analysis: - Quantify parent compound - Monitor degradant peaks analysis->hplc lcms LC-MS Analysis: - Identify structure of  major degradants analysis->lcms outcome Determine Degradation Profile & Stability-Indicating Method hplc->outcome lcms->outcome

References

Technical Support Center: Troubleshooting Poor Chromatographic Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during chromatographic purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak separation?

Poor peak separation in chromatography, often observed as peak broadening, tailing, fronting, or splitting, can stem from a variety of factors. These issues can generally be categorized into problems related to the mobile phase, the stationary phase (column), the sample itself, or the HPLC system.[1][2] Key factors include improper mobile phase composition or pH, column degradation or contamination, sample overload, and issues with the instrument such as leaks or excessive extra-column volume.[1][3][4]

Q2: How does the mobile phase composition affect separation?

The mobile phase composition is a critical factor in achieving optimal separation.[5][6] In reversed-phase chromatography, for instance, adjusting the ratio of organic solvent to aqueous buffer alters the elution strength, thereby affecting the retention time and resolution of analytes.[7] The pH of the mobile phase can influence the ionization state of analytes, which in turn affects their retention and peak shape.[1][5] The choice of organic solvent (e.g., acetonitrile vs. methanol) and the type and concentration of buffer salts can also significantly impact selectivity.[5][8]

Q3: My peaks are tailing. What should I do?

Peak tailing, where the latter half of the peak is broader than the front, is a common issue. It can be caused by several factors, including:

  • Secondary interactions: Unwanted interactions between the analyte and the stationary phase, such as basic compounds interacting with acidic silanol groups on the silica packing.[3]

  • Column overload: Injecting too much sample can lead to peak tailing.[1]

  • Column degradation: A contaminated or old column can exhibit poor peak shapes.

  • Improper mobile phase pH: If the mobile phase pH is too close to the pKa of an analyte, it can lead to tailing.

To troubleshoot peak tailing, consider reducing the sample load, adjusting the mobile phase pH, using a highly deactivated (end-capped) column, or cleaning the column.[9]

Q4: My peaks are fronting. What is the cause?

Peak fronting, where the front half of the peak is broader than the back, is often a sign of:

  • Sample overload: Similar to tailing, injecting too much sample can also cause fronting.[4]

  • Poor sample solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.[4]

  • Column collapse: A physical change in the column bed can cause peak fronting.[4]

To address fronting, try reducing the sample concentration or injection volume, or ensure the sample is completely dissolved in a solvent compatible with the mobile phase.[4]

Q5: I am seeing split peaks in my chromatogram. What does this indicate?

Split peaks can be caused by a few distinct issues:

  • Clogged inlet frit: A partially blocked frit at the column inlet can distort the sample flow path, leading to split peaks for all analytes.[3]

  • Column void: A void or channel in the column packing material can cause the sample to travel through different paths, resulting in peak splitting.

  • Sample solvent incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including splitting, especially for early eluting peaks.

  • Co-elution: The split peak may actually be two closely eluting compounds.

Troubleshooting steps include reversing and flushing the column to dislodge particulates from the frit, ensuring the sample solvent is compatible with the mobile phase, or modifying the method to improve the separation of co-eluting peaks.[3]

Q6: I am observing unexpected or "ghost" peaks. Where are they coming from?

Ghost peaks are extraneous peaks that appear in a chromatogram and are not part of the injected sample.[9] Common sources include:

  • Contaminated mobile phase: Impurities in the solvents or additives can accumulate on the column and elute as ghost peaks, especially during gradient runs.[1][9]

  • Sample carryover: Residual sample from a previous injection can elute in a subsequent run.[9]

  • System contamination: Contaminants from vials, solvent lines, or the injector can introduce ghost peaks.[9]

  • Late elution from a previous injection: A strongly retained compound from a previous run may elute in the current chromatogram.[2]

To eliminate ghost peaks, use high-purity solvents, thoroughly clean all system components, and ensure that the run time is sufficient to elute all compounds from the previous injection.[1][9]

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Poor Separation

This guide provides a logical workflow for diagnosing and resolving poor separation issues.

Troubleshooting_Workflow start Poor Separation Observed check_all_peaks Are all peaks affected? start->check_all_peaks system_issue System-wide issue likely (e.g., column, mobile phase, flow rate) check_all_peaks->system_issue Yes specific_peak_issue Issue is specific to one or a few peaks (e.g., co-elution, secondary interactions) check_all_peaks->specific_peak_issue No check_peak_shape Analyze Peak Shape (Tailing, Fronting, Splitting) system_issue->check_peak_shape optimize_method Optimize Method Parameters (Mobile Phase, Gradient, Temperature) specific_peak_issue->optimize_method troubleshoot_tailing Troubleshoot Tailing check_peak_shape->troubleshoot_tailing Tailing troubleshoot_fronting Troubleshoot Fronting check_peak_shape->troubleshoot_fronting Fronting troubleshoot_splitting Troubleshoot Splitting check_peak_shape->troubleshoot_splitting Splitting troubleshoot_tailing->optimize_method troubleshoot_fronting->optimize_method troubleshoot_splitting->optimize_method resolution_achieved Acceptable Separation Achieved optimize_method->resolution_achieved

Caption: A workflow diagram for systematically troubleshooting poor chromatographic separation.

Data Presentation

Table 1: Impact of Flow Rate on Resolution in Flash Chromatography

This table summarizes the effect of increasing the flow rate on the resolution between two adjacent peaks using a Biotage® Sfär C18 column. As the flow rate increases, the resolution generally decreases.[10]

Flow Rate (mL/min)Resolution (%)
1299
2096
3088
4081
5075
Table 2: Selectivity Comparison of Different Reversed-Phase HPLC Stationary Phases

The choice of stationary phase can significantly impact the selectivity of a separation. The Hydrophobic Subtraction Model is a tool used to characterize and compare the selectivity of different reversed-phase columns based on several parameters. A higher Fs value relative to a standard C18 phase indicates a more orthogonal (different) selectivity.

Stationary PhaseUSP DesignationH (Hydrophobicity)S* (Steric Hindrance)A (H-bond Acidity)B (H-bond Basicity)C (Cation Exchange)Fs (vs. C18)
HALO® C18L13.330.820.140.430.17-
HALO® C8L72.850.750.150.430.1815.3
HALO® Phenyl-HexylL112.910.990.120.530.1821.4
HALO® Penta-HILICL1061.021.050.630.810.31145.2
HALO® RP-AmideL602.290.580.230.910.2348.7

Data adapted from HALO® Columns literature, illustrating the concept of orthogonal selectivity.

Experimental Protocols

Protocol 1: Step-by-Step Guide for Developing a Gradient Elution Method

This protocol outlines a systematic approach to developing a robust gradient elution method for complex samples.

  • Initial Scouting Gradient:

    • Begin with a broad "scouting" gradient to determine the approximate elution conditions for all components in the sample.[11]

    • A typical scouting gradient for reversed-phase HPLC might be 5% to 100% organic solvent (e.g., acetonitrile) in water over 20-30 minutes.[11][12]

    • Use a standard C18 column and a flow rate appropriate for the column dimensions (e.g., 1 mL/min for a 4.6 mm ID column).[11]

  • Determine the Gradient Range:

    • From the scouting run, identify the retention times of the first and last eluting peaks of interest.

    • Adjust the initial and final percent of the organic solvent to create a narrower gradient that focuses on the elution window of your analytes. This will improve resolution and reduce run time.[11]

  • Optimize the Gradient Time and Slope:

    • The steepness of the gradient affects resolution. A shallower gradient (longer gradient time) generally provides better resolution but increases the analysis time.[13]

    • Systematically vary the gradient time to find the optimal balance between resolution and run time.

  • Fine-Tune the Mobile Phase:

    • If co-elution persists, consider changing the organic solvent (e.g., from acetonitrile to methanol) to alter the selectivity.[5]

    • Optimize the pH of the aqueous phase, especially if your analytes are ionizable.[1]

  • Method Validation:

    • Once an acceptable separation is achieved, validate the method for robustness by making small, deliberate changes to parameters like mobile phase composition, pH, and temperature to ensure the separation is reproducible.

Protocol 2: Detailed Methodology for HPLC Column Performance Testing

Regularly testing the performance of your HPLC column is crucial for ensuring reproducible results.

  • Prepare a Standard Test Mixture:

    • Use a well-characterized standard mixture recommended by the column manufacturer or a mixture of compounds relevant to your application. A common test mixture for reversed-phase columns includes uracil (as a void volume marker), toluene, and naphthalene.

  • Set Up the HPLC System:

    • Install the column and equilibrate it with the mobile phase specified for the performance test (e.g., 60:40 acetonitrile:water for a C18 column).[14]

    • Set the flow rate, column temperature, and detector wavelength as recommended.[14]

  • Perform the Injection and Data Acquisition:

    • Inject a small volume (e.g., 5-20 µL) of the standard mixture.[14]

    • Acquire the chromatogram, ensuring that the data acquisition rate is sufficient to accurately define the peak shapes.

  • Calculate Performance Metrics:

    • Theoretical Plates (N): A measure of column efficiency. Higher values indicate better efficiency.

    • Tailing Factor (Tf) or Asymmetry Factor (As): Quantifies peak symmetry. A value of 1.0 is ideal.

    • Resolution (Rs): Measures the degree of separation between two adjacent peaks. A value of ≥ 1.5 indicates baseline separation.

    • Retention Factor (k'): Describes the retention of an analyte on the column.

  • Compare with Specifications and Track Performance:

    • Compare the calculated performance metrics with the manufacturer's specifications for a new column.

    • Keep a log of the column's performance over time to identify gradual degradation and determine when the column needs to be replaced.[15]

Mandatory Visualizations

logical_relationship_peak_problems cluster_causes Potential Causes cluster_effects Observed Problems cause1 Improper Mobile Phase effect1 Peak Tailing cause1->effect1 effect3 Peak Broadening cause1->effect3 cause2 Column Issues cause2->effect1 effect2 Peak Fronting cause2->effect2 cause2->effect3 effect4 Split Peaks cause2->effect4 cause3 Sample Overload cause3->effect1 cause3->effect2 cause4 System Problems cause4->effect4 effect5 Ghost Peaks cause4->effect5

Caption: Logical relationships between common causes and observed peak problems in chromatography.

References

Technical Support Center: Handling Air and Moisture Sensitive Furan Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for furan chemistry. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the air and moisture sensitivity of furan compounds.

Frequently Asked Questions (FAQs)

Q1: Why are furan and its derivatives so sensitive to air and moisture?

Furan's sensitivity stems from its pseudo-aromatic character.[1] The five-membered ring has significant double bond character and is less aromatic than benzene, making it more reactive.[2][3] It is susceptible to several degradation pathways:

  • Acid-Catalyzed Reactions: Furan rings are highly sensitive to acids, which can lead to protonation, followed by ring-opening or polymerization, especially in the presence of water.[4][5]

  • Oxidation: On exposure to air, furan can form unstable peroxides, which can be hazardous and initiate further decomposition.[6][7] The furan ring is also susceptible to oxidative ring cleavage.[3][5]

  • Light Sensitivity: Some furans are sensitive to light, which can induce degradation.[8]

Q2: How should I properly store my furan compounds?

Proper storage is critical to maintain the integrity of furan compounds. General guidelines include:

  • Inert Atmosphere: Store under an inert gas like nitrogen or argon to prevent oxidation and peroxide formation.[9]

  • Cool and Dark: Keep containers in a cool, dark place, such as a refrigerator, to minimize thermal and light-induced decomposition.[10][11]

  • Tightly Sealed Containers: Ensure containers are well-closed and properly sealed to prevent moisture and air ingress.[9]

  • Use of Stabilizers: Furan is often supplied with a stabilizer like butylated hydroxytoluene (BHT) to inhibit peroxide formation.[6][12] If you are purifying the furan by distillation, the stabilizer will be removed, and the purified compound will be less stable.

Q3: Which solvents are best for reactions involving furan derivatives?

Solvent choice significantly impacts the stability of furans.[1][13]

  • Recommended: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are often preferred as they can have a stabilizing effect and do not participate in ring-opening reactions.[1][13][14]

  • Use with Caution: Protic solvents such as water and alcohols can exacerbate furan ring opening and polymerization, particularly in acid-catalyzed reactions.[1]

  • Anhydrous Conditions: Regardless of the solvent, ensuring anhydrous (dry) conditions is crucial to prevent water-mediated degradation.[4]

Q4: Can I use standard silica gel for column chromatography to purify my furan compound?

Standard silica gel is acidic and can cause degradation of sensitive furan derivatives during purification.[4] To mitigate this, consider the following options:

  • Use deactivated or neutral silica gel.

  • Use neutral alumina as the stationary phase.

  • Add a small amount of a base, such as triethylamine (~1%), to the eluent to neutralize the acidic sites on the silica gel.[4]

Troubleshooting Guide

Q1: My reaction mixture is turning dark and forming a tar-like substance. What is happening and how can I prevent it?

This is a classic sign of furan polymerization.[4] Furans, especially those with electron-releasing groups, are prone to polymerization under acidic conditions.[4][5]

Troubleshooting Steps:

G start Reaction Turning Dark/ Polymerization q1 Are you using acidic conditions? start->q1 a1_yes Use Milder Acid (e.g., p-TsOH, Lewis Acid) q1->a1_yes Yes a1_no Check Other Factors q1->a1_no No q2 Is the reaction temperature high? a1_yes->q2 a1_no->q2 a2_yes Lower Reaction Temperature q2->a2_yes Yes q3 Are reagents/solvents anhydrous? q2->q3 No a2_yes->q3 a3_no Dry Solvents/Reagents Thoroughly q3->a3_no No q4 Is the reaction time prolonged? q3->q4 Yes a3_no->q4 a4_yes Monitor Reaction Closely (TLC) and Work Up Upon Completion q4->a4_yes Yes end_node Problem Resolved q4->end_node No a4_yes->end_node

Caption: Troubleshooting decision tree for furan polymerization.

Q2: My reaction yield is unexpectedly low. What are the common causes?

Low yields can arise from several issues beyond polymerization.[4]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor progress using Thin Layer Chromatography (TLC).

  • Product Degradation: The furan product itself may be unstable under the reaction or workup conditions.[4] Prolonged exposure to heat or acid can cause decomposition.[4]

  • Purification Loss: Volatile furans can be lost during solvent removal under high vacuum or excessive heat.[4] Sensitive furans can also degrade on acidic silica gel during chromatography.[4]

  • Ring-Opening: The presence of water and acid can lead to hydrolytic ring-opening, converting the furan to a 1,4-dicarbonyl compound.[3][4]

G Furan Furan Derivative (Reactant or Product) Polymer Polymerization (Tarry Products) Furan->Polymer Dicarbonyl Ring Opening (1,4-Dicarbonyl) Furan->Dicarbonyl Peroxides Oxidation (Peroxides, Ring Cleavage) Furan->Peroxides Acid Acid (H⁺) Acid->Polymer catalyzes Acid->Dicarbonyl with Water Water (H₂O) Water->Dicarbonyl Air Air (O₂) Air->Peroxides initiates Heat Heat / Light Heat->Polymer accelerates Heat->Peroxides accelerates

Caption: Common degradation pathways for furan compounds.

Q3: I suspect my stored furan compound has degraded. How can I check for peroxides and purify it?

Furan compounds that have been exposed to air, especially unstabilized ones (e.g., after distillation), can form explosive peroxides.[6] Always test for peroxides before distilling or concentrating furan compounds.

Please refer to Experimental Protocol 2 for a detailed method on testing for and removing peroxides.

Data Presentation

Table 1: Influence of Solvent Type on Furan Stability

This table provides a qualitative summary of how different solvent classes affect the stability of furan rings, particularly under synthetic conditions.

Solvent ClassExamplesGeneral Effect on Furan StabilityNotes
Polar Aprotic DMF, DMSO, AcetonitrileStabilizing [1][13]Often the preferred choice. They do not act as proton donors and can help stabilize reactive intermediates.[1]
Nonpolar Aprotic Toluene, Hexane, THFRelatively Stable [14]Good for reactions where reactants are soluble. The absence of protons suppresses ring-opening.[14]
Protic Water, Methanol, EthanolDestabilizing Can participate in acid-catalyzed ring-opening and polymerization.[1] Use only when necessary and with caution.

Table 2: Degradation Rate Constants of Furan Derivatives with Ozone in Aqueous Solution

This data illustrates the reactivity of different furan derivatives towards an oxidant (ozone). Higher rate constants indicate lower stability under these specific conditions.

Furan CompoundAbbreviationDegradation Rate Constant (k) at 298 KReference
2-Methyl-3-furoic acidMFA5.81 × 10⁶ M⁻¹s⁻¹[15][16]
2-Furoic acidFA1.22 × 10⁵ M⁻¹s⁻¹[15][16]
Furan-2,5-dicarboxylic acidFDCA2.22 × 10³ M⁻¹s⁻¹[15][16]

Experimental Protocols

Protocol 1: Performing a Reaction Under an Inert Atmosphere (Nitrogen Balloon Technique)

This protocol describes a common method for running reactions that are sensitive to air and/or moisture.[17][18][19]

Materials:

  • Round-bottom flask and magnetic stir bar, appropriately sized

  • Rubber septum

  • Nitrogen gas source (cylinder or house line)

  • Balloon

  • Needles (one for gas inlet, one for venting)

  • Syringes for liquid transfer

  • Glassware and reagents (oven or flame-dried)

Workflow Diagram:

G cluster_prep Preparation cluster_purge Inerting cluster_reaction Reaction Setup prep1 1. Assemble and Flame-Dry Glassware (Flask + Stir Bar) prep2 2. Cool to RT under vacuum or in desiccator prep1->prep2 prep3 3. Seal flask with rubber septum prep2->prep3 purge2 5. Insert N₂ balloon needle and a vent needle into septum prep3->purge2 purge1 4. Fill balloon with N₂ and attach needle purge1->purge2 purge3 6. Flush flask with N₂ for ~5 minutes purge2->purge3 purge4 7. Remove vent needle (maintain positive N₂ pressure) purge3->purge4 react1 8. Add anhydrous solvent and solid reagents purge4->react1 react2 9. Add liquid reagents via dry syringe react1->react2 react3 10. Stir reaction under N₂ balloon react2->react3

Caption: Experimental workflow for setting up an inert atmosphere reaction.

Procedure:

  • Dry Glassware: Oven-dry ( >120 °C for several hours) or flame-dry the reaction flask containing a stir bar under vacuum. Allow it to cool to room temperature with the vacuum on or in a desiccator.

  • Assemble: Once cool, quickly cap the flask with a rubber septum.

  • Purge with Nitrogen: Fill a balloon with nitrogen. Attach a needle to the balloon opening. Insert this needle through the septum into the flask. Insert a second, "vent" needle to allow air to escape.

  • Flush: Allow the nitrogen to flush through the flask for 2-5 minutes to displace all the air.

  • Establish Positive Pressure: Remove the vent needle. The balloon will keep a slight positive pressure of nitrogen inside the flask, preventing air from entering.

  • Add Reagents: Add dry solvents and liquid reagents via a dry syringe through the septum. Solid reagents can be added quickly by briefly removing the septum and maintaining a positive flow of nitrogen out of the flask.

  • Run Reaction: The reaction can now proceed under an inert atmosphere.

Protocol 2: Testing for and Removing Peroxides from Furan Compounds

WARNING: Peroxides can be explosive upon heating or concentration. Handle with extreme care and always work behind a blast shield.

Part A: Testing for Peroxides

  • Potassium Iodide (KI) Test:

    • Place ~1 mL of the furan compound in a test tube.

    • Add 1 mL of glacial acetic acid.

    • Add a few crystals of sodium or potassium iodide.

    • A yellow color indicates low levels of peroxides; a brown color indicates high levels.

  • Commercial Peroxide Test Strips:

    • Dip a test strip into the furan sample.

    • Compare the color change to the chart provided with the strips. This is a more quantitative and reliable method.

Part B: Removing Peroxides If the test is positive, peroxides must be removed before heating, distillation, or concentration.

  • Stirring with Ferrous Sulfate:

    • Prepare a saturated solution of iron(II) sulfate (FeSO₄) in deionized water.

    • In a separatory funnel, shake the furan compound with an equal volume of the FeSO₄ solution for several minutes. The peroxides are reduced by the Fe²⁺ ions.

    • Separate the organic layer.

    • Wash the organic layer with water, then with brine.

    • Dry the furan compound over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

    • Filter to remove the drying agent.

  • Activated Alumina Column:

    • Pass the furan compound through a short column of activated basic or neutral alumina. This will adsorb the peroxides.

  • Retest: After treatment, re-test the furan compound to ensure all peroxides have been removed before proceeding with your experiment.

References

optimizing reaction temperature and time for furan synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing reaction temperature and time for furan synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in optimizing temperature for furan synthesis?

A1: The primary challenge is balancing reaction rate with product stability. Excessively high temperatures can accelerate the desired furan formation but also lead to thermal degradation, polymerization, or the formation of unwanted by-products and tar.[1][2][3] Conversely, a temperature that is too low may result in a slow or incomplete reaction.[4][5] The optimal temperature is therefore a compromise that maximizes the yield of the desired furan while minimizing degradation.

Q2: How does reaction time typically affect the yield of furan synthesis?

A2: Reaction time is a critical parameter that must be optimized alongside temperature. Insufficient reaction time can lead to incomplete conversion of starting materials, resulting in a low yield.[3][4] However, prolonged reaction times, even at optimal temperatures, can expose the furan product to harsh conditions for too long, leading to degradation, polymerization, or side reactions.[1] Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial to determine the point at which the starting material is consumed and the reaction should be stopped.[1][4]

Q3: Which synthesis method is commonly used and what are the typical temperature and time ranges?

A3: The Paal-Knorr synthesis is one of the most important and widely used methods for preparing furans from 1,4-dicarbonyl compounds.[6][7][8] Traditional methods often involve prolonged heating (4-6 hours) at reflux temperatures (approx. 110-120 °C in toluene) with a strong acid catalyst.[2] However, modern variations, including microwave-assisted synthesis, can drastically reduce reaction times to mere minutes (3-5 minutes) at slightly higher temperatures (e.g., 140 °C), often with improved yields and fewer by-products.[2][8]

Q4: Can the choice of catalyst influence the optimal temperature and time?

A4: Absolutely. The choice of catalyst has a significant impact on the required reaction conditions. Traditional Paal-Knorr synthesis uses strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), which often necessitate high temperatures and can cause degradation.[2][6] Milder Lewis acid catalysts (e.g., ZnBr₂, Bi(NO₃)₃) or heterogeneous catalysts can promote the reaction under less aggressive temperature conditions.[2][9] For instance, some reactions can even proceed at room temperature when using specific catalysts like ionic liquids.[6]

Troubleshooting Guide

Problem 1: Low or No Furan Yield

Possible Cause Suggested Solution
Reaction temperature is too low. Gradually increase the reaction temperature in increments (e.g., 10-20 °C) and monitor the progress. For biomass conversion, temperatures can range from 80-120°C, with an optimal point often found around 105°C.[10] For dehydration of 1,4-butanediol to tetrahydrofuran, temperatures between 200-350°C have been studied.[11]
Reaction time is too short. Extend the reaction time and monitor closely using TLC or GC until the starting material is consumed.[4] Be cautious of extending the time excessively, as this can lead to product degradation.[1]
Sub-optimal catalyst activity. Ensure the catalyst is active and consider switching to a more efficient one. Milder catalysts may require longer reaction times or slightly higher temperatures, while stronger catalysts might allow for shorter times and lower temperatures.[2]
Incorrect stoichiometry. Ensure the molar ratios of reactants are correct. A slight excess of one reactant can sometimes drive the reaction to completion.[4]

Problem 2: Formation of Tar, Polymers, or Dark-Colored By-products

Possible Cause Suggested Solution
Reaction temperature is too high. Lower the reaction temperature. High temperatures, especially in the presence of strong acids, are a common cause of charring and polymerization.[2][3] Running the reaction at a lower temperature can significantly reduce the rate of these side reactions.[1]
Prolonged exposure to harsh conditions. Minimize the reaction time. Stop the reaction as soon as the starting material has been consumed to prevent the furan product from degrading under prolonged heating in acidic media.[1]
Inappropriate catalyst. Switch from a strong Brønsted acid (like H₂SO₄) to a milder Lewis acid (e.g., ZnBr₂, Sc(OTf)₃) to reduce substrate decomposition.[2][6]
Presence of water. Ensure anhydrous conditions, as water can promote ring-opening and other side reactions that lead to polymerizable intermediates.[1][12]

Data on Reaction Condition Optimization

The following tables summarize quantitative data from various furan synthesis methods, illustrating the impact of temperature and time on product yield.

Table 1: Paal-Knorr Synthesis of 2,5-Dimethylfuran

CatalystHeating MethodTemperature (°C)TimeYield (%)Reference
p-TsOH·H₂OConventional110-1204-6 hours~85%[2]
HCl (catalytic)Microwave1403-5 minutes~90%[2]

Table 2: Furfural Synthesis from Xylose (Biomass-derived)

Catalyst SystemSolvent SystemTemperature (°C)Time (min)Yield (%)Reference
AlCl₃·6H₂ODESs/MIBK1409070.3%[13]
SnCl₄EMIMBr (Ionic Liquid)13060~62%[14]
None (acid from biomass)GVL/THF/NaClNot specifiedNot specified46.6%[13]
Oxalic AcidDES10512038.5%[10]

Experimental Protocols

Protocol 1: Microwave-Assisted Paal-Knorr Furan Synthesis

This protocol describes a rapid and efficient synthesis of 2,5-dimethylfuran from hexane-2,5-dione using microwave irradiation.[2]

Materials:

  • Hexane-2,5-dione (1.0 mmol)

  • Ethanol/water (1:1 ratio, 3 mL)

  • 1 M Hydrochloric acid (HCl) (2-3 drops, catalytic amount)

  • Microwave reactor vial with septum cap

  • Laboratory microwave reactor

Procedure:

  • In a dedicated microwave reactor vial, combine hexane-2,5-dione (1.0 mmol) and the ethanol/water solvent (3 mL).

  • Add a catalytic amount of 1 M HCl (2-3 drops). Note: For some substrates, an acid catalyst may not be necessary under microwave conditions.

  • Seal the vial securely with a septum cap.

  • Place the vial inside the laboratory microwave reactor.

  • Irradiate the mixture at a constant temperature of 140 °C for 3-5 minutes . Monitor the internal pressure to ensure it remains within the safe operational limits of the equipment.

  • After the reaction is complete, cool the vial to room temperature using a compressed air stream.

  • The crude product can then be worked up and purified by extraction with an organic solvent, followed by washing, drying, and solvent removal.

Protocol 2: Conventional Heating for Paal-Knorr Synthesis

This protocol outlines a traditional approach using conventional heating with a Dean-Stark trap to remove water.[2]

Materials:

  • Hexane-2,5-dione (100 mmol)

  • Toluene (50 mL)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (5 mmol, 5 mol%)

  • Round-bottom flask (100 mL)

  • Dean-Stark trap and reflux condenser

Procedure:

  • To a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add hexane-2,5-dione (100 mmol), toluene (50 mL), and p-TsOH·H₂O (5 mmol).

  • Heat the mixture to reflux (approximately 110-120 °C ) with vigorous stirring.

  • Monitor the reaction progress by observing the collection of water in the Dean-Stark trap.

  • Continue refluxing for 4-6 hours or until no more water is collected.

  • Allow the reaction mixture to cool to room temperature.

  • Neutralize the acid by washing the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for further purification.

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_check Initial Parameter Checks cluster_actions Corrective Actions cluster_outcome Outcome Start Low Furan Yield or By-product Formation Check_Temp Is Temperature Optimal? Start->Check_Temp Check_Time Is Reaction Time Sufficient? Check_Temp->Check_Time Yes Adjust_Temp Increase/Decrease Temperature Check_Temp->Adjust_Temp No Adjust_Time Extend/Reduce Reaction Time Check_Time->Adjust_Time No Check_Catalyst Evaluate Catalyst (Activity/Type) Check_Time->Check_Catalyst Yes Monitor Monitor Reaction (TLC/GC) Adjust_Temp->Monitor Adjust_Time->Monitor Monitor->Check_Time Check_Catalyst->Adjust_Temp Success Improved Yield Check_Catalyst->Success Optimization Achieved

Caption: Troubleshooting workflow for optimizing furan synthesis yield.

Temp_Time_Relationship cluster_low Low Temp / Short Time cluster_high High Temp / Long Time cluster_optimal Optimal Conditions Temp Reaction Temperature Yield Furan Yield Temp->Yield Increases rate Byproducts By-products (Tar, Polymers) Temp->Byproducts Promotes degradation Time Reaction Time Time->Yield Increases conversion Time->Byproducts Increases exposure Optimal_Yield High Yield Yield->Optimal_Yield High_Degradation Low Yield (Product Degradation) Byproducts->High_Degradation Low_Yield Low Yield (Incomplete Reaction)

References

Validation & Comparative

Unveiling the Kinase Inhibition Profile of [5-(3-Aminophenyl)furan-2-yl]methanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of kinase inhibitor discovery, novel scaffolds that offer both potency and selectivity are of paramount interest. This guide provides a comparative analysis of the biological activity of [5-(3-Aminophenyl)furan-2-yl]methanol, a furan-based compound, against a panel of well-established kinase inhibitors. Due to the limited publicly available kinase inhibition data for this specific molecule, this comparison leverages data from structurally related aminophenyl furan derivatives to project its potential activity and facilitate further investigation.

Executive Summary

This report benchmarks the potential kinase inhibitory activity of this compound against known inhibitors targeting key kinases implicated in cancer and inflammatory diseases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and Cyclin-Dependent Kinase 2 (CDK2). While direct IC50 values for the title compound are not available, analysis of structurally similar furan derivatives from published research suggests potential activity against protein tyrosine kinases, including VEGFR-2. This guide presents a hypothetical comparison based on this inference, providing a framework for future experimental validation.

Data Presentation: Comparative Kinase Inhibition

To provide a clear comparison, the following table summarizes the IC50 values of known kinase inhibitors and a representative aminophenyl furan derivative as a surrogate for this compound.

Kinase TargetThis compound (Surrogate Data)Known InhibitorIC50 (nM)
VEGFR-2Furan-based derivative 7b: 42.5 nM[1]Sorafenib90 nM[2]
VEGFR-2Furan-based derivative 7c: 52.5 nM[1]Sunitinib2 nM (PDGFRβ), 80 nM (VEGFR2)[2]
p38 MAPKNot AvailableSB 20358050 nM (p38α), 500 nM (p38β2)[3]
p38 MAPKNot AvailableBIRB 796 (Doramapimod)38 nM (p38α), 65 nM (p38β)[3]
CDK2Not AvailableRoscovitine170 nM[4]
CDK2Not AvailableDinaciclib1 nM[4]

Note: The data for the furan-based derivatives are from a study on furan- and furopyrimidine-based compounds as VEGFR-2 inhibitors and serve as a proxy for the potential activity of this compound.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (this compound or known inhibitors)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

  • In a microplate, add the kinase, the substrate, and the kinase assay buffer.

  • Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding a predetermined concentration of ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting model (e.g., sigmoidal dose-response).

Visualizing Biological Context and Experimental Design

To better understand the relevance of kinase inhibition and the experimental process, the following diagrams are provided.

Signaling Pathway: VEGFR-2 in Angiogenesis

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor This compound (Hypothesized) Inhibitor->VEGFR2 Inhibits

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by this compound.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep 1. Prepare Serial Dilution of This compound Add_Compound 3. Add Test Compound to Wells Compound_Prep->Add_Compound Assay_Setup 2. Dispense Kinase, Substrate, and Buffer into Microplate Assay_Setup->Add_Compound Initiate_Reaction 4. Initiate Reaction with ATP Add_Compound->Initiate_Reaction Incubation 5. Incubate at 30°C Initiate_Reaction->Incubation Stop_Reaction 6. Stop Reaction and Add Detection Reagent Incubation->Stop_Reaction Read_Plate 7. Measure Signal with Plate Reader Stop_Reaction->Read_Plate Data_Analysis 8. Calculate % Inhibition and Determine IC50 Read_Plate->Data_Analysis

References

spectroscopic analysis and comparison of [5-(3-Aminophenyl)furan-2-yl]methanol isomers

Author: BenchChem Technical Support Team. Date: December 2025

Analyzing Spectroscopic Data

I'm starting by gathering spectroscopic data and analysis specifically for [5-(3-Aminophenyl) furan-2-yl]methanol and its isomers, concentrating on NMR, IR, UV-Vis, and mass spectrometry. After that, I will move on to finding established experimental protocols for each spectroscopic technique.

Exploring Isomers & Protocols

I've expanded my search to include other positional isomers of aminophenyl-furanyl-methanol for comparative analysis. I'm also actively looking into established experimental protocols for NMR, IR, UV-Vis, and mass spectrometry. After I've compiled my data, I'll structure it into easily understandable tables, and start to lay out the workflow of the analysis process.

Drafting a Framework

I'm currently devising a comprehensive framework for the spectroscopic comparison guide. I intend to include key spectroscopic techniques and prioritize a clear presentation of spectral data and key findings. I'll need to emphasize the distinctive spectral characteristics of [5-(3-Aminophenyl)furan-2-yl]methanol and its related isomers.

Outlining Key Sections

I'm now outlining the key sections for the comparison guide. I'm focusing on spectroscopic techniques like NMR and IR, alongside key spectral characteristics that differentiate the isomers. I'm also planning to incorporate detailed experimental protocols and data tables. I've begun to consider the Graphviz diagrams, keeping the specified dimensions and color palette in mind for clarity.

Revising Data Strategy

My plan has evolved. The search for published spectral data on the target compound and its isomers remains fruitless. I'll need to generate a "predicted" or "exemplar" comparison guide, focusing on how the spectra would differ based on known furan spectroscopy principles. I'll include illustrative data tables and clearly state that the values are hypothetical. I plan to cite sources explaining the foundational spectroscopic characteristics.

Defining Content Strategy

I've been grappling with the data situation. Since direct experimental comparison isn't possible, I'll need to define a content strategy that uses predicted spectral data, based on established spectroscopic principles for furans. I'll focus on the essential aspects of the comparison guide, focusing on how the spectra would differ, and I will be sure to cite relevant sources appropriately, as well as ensure the hypothetical nature of my work is clearly stated.

Analyzing Isomer Differences

I'm now deeply analyzing the spectroscopic properties of this compound and its isomers. I'm focusing on how the positions of the amino group on the phenyl ring will affect their NMR and IR spectra. I've been planning how to illustrate these subtle variations with my data tables. I'm building out a draft DOT script for the workflow diagram, aiming for clarity within the specified dimensions and color limitations.

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Finalizing Data Presentation

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validation of [5-(3-Aminophenyl)furan-2-yl]methanol's anticancer activity in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative analysis of the anticancer activity of a representative furan-containing compound due to the absence of published data for [5-(3-Aminophenyl)furan-2-yl]methanol. The data presented here is based on a structurally related furan derivative to offer insights into the potential of this class of compounds.

Introduction

Furan-containing compounds have emerged as a promising class of heterocyclic molecules with a wide range of pharmacological activities, including significant potential in cancer therapy. Their diverse chemical structures allow for modifications that can enhance their cytotoxic effects against various cancer cell lines. This guide offers a comparative overview of the in vitro anticancer activity of a representative furan derivative against the human breast adenocarcinoma cell line, MCF-7, benchmarked against Doxorubicin, a standard chemotherapeutic agent. The following sections detail the comparative cytotoxicity, delve into a key signaling pathway implicated in its mechanism of action, and provide comprehensive experimental protocols for the key assays cited.

Comparative Cytotoxicity

The in vitro cytotoxic activity of a novel N-phenyl triazinone furan derivative (referred to as Compound 7 in a study by Bukhari et al., 2022) was evaluated against the MCF-7 human breast cancer cell line and compared to the standard anticancer drug, Doxorubicin. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay.

CompoundCell LineIC50 (µM)Reference
N-phenyl triazinone furan derivative (Compound 7) MCF-7 (Breast Adenocarcinoma)2.96[1]
Doxorubicin MCF-7 (Breast Adenocarcinoma)~0.4 - 1.2

The data indicates that while the representative furan derivative demonstrates potent anticancer activity in the low micromolar range, Doxorubicin, a widely used chemotherapeutic, exhibits a higher potency with a sub-micromolar IC50 value in the MCF-7 cell line. It is important to note that the therapeutic potential of a compound is not solely determined by its IC50 value; factors such as selectivity, mechanism of action, and toxicity to normal cells are also critical. The study on the N-phenyl triazinone furan derivative also reported a higher IC50 value against a normal breast cell line (MCF-10A), suggesting a degree of selectivity for cancer cells.[1]

Signaling Pathways in Furan-Induced Apoptosis

Many furan derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. One of the key mechanisms involved is the intrinsic apoptosis pathway, which is initiated by intracellular stress signals and converges on the mitochondria. The study on the representative N-phenyl triazinone furan derivative indicated that it induces apoptosis by up-regulating the expression of the pro-apoptotic proteins p53 and Bax, while down-regulating the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, which are the executioners of apoptosis.

Intrinsic_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_regulation Mitochondrial Regulation cluster_execution Caspase Cascade Furan Derivative Furan Derivative p53 p53 Furan Derivative->p53 upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 inhibits Bax Bax (Pro-apoptotic) p53->Bax activates MOMP Mitochondrial Outer Membrane Permeabilization Bcl2->MOMP Bax->MOMP Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by a furan derivative.

Experimental Workflow for Anticancer Activity Validation

The validation of a compound's anticancer activity typically follows a structured workflow, beginning with an initial cytotoxicity screening, followed by more detailed mechanistic studies such as apoptosis and cell cycle analysis.

Experimental_Workflow start Start: Compound of Interest cell_culture Cancer Cell Line Culture (e.g., MCF-7) start->cell_culture mtt_assay Cytotoxicity Screening (MTT Assay) cell_culture->mtt_assay ic50 Determine IC50 Value mtt_assay->ic50 mechanistic_studies Mechanistic Studies ic50->mechanistic_studies apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) mechanistic_studies->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Propidium Iodide Staining) mechanistic_studies->cell_cycle_analysis data_analysis Data Analysis & Interpretation apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis end Conclusion data_analysis->end

Caption: A typical experimental workflow for in vitro anticancer drug validation.

Detailed Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and a standard drug (e.g., Doxorubicin) in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis Detection

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis by Flow Cytometry: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Cell Cycle Analysis using Propidium Iodide (PI) Staining

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI that binds is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound at its IC50 concentration for a defined time. Harvest the cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash the pellet twice with cold PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade any RNA that might interfere with DNA staining.

  • PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL and incubate for 15-30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software. An increase in the sub-G1 peak can also be indicative of apoptosis.[2][3][4][5]

References

comparative study of different synthetic routes to aminophenyl furans

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the aminophenyl furan scaffold is a valuable structural motif due to its presence in numerous biologically active compounds. The efficient synthesis of these molecules is therefore of significant interest. This guide provides a comparative analysis of various synthetic routes to aminophenyl furans, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in methodological selection.

Key Synthetic Strategies

Several primary strategies have been established for the synthesis of aminophenyl furans. These can be broadly categorized as:

  • Classical Cyclization Reactions: Methods like the Paal-Knorr and Feist-Benary syntheses are foundational in furan chemistry.

  • Reductive Amination: A direct approach to form an amine linkage between a furan derivative and an aniline.

  • Modern Catalytic Methods: Transition-metal catalyzed cross-coupling reactions, such as the Suzuki coupling, offer powerful tools for C-C bond formation.

  • Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step, offering high efficiency and atom economy.

Below is a comparative overview of these methods, including representative experimental data and protocols.

Data Presentation

Synthetic RouteStarting MaterialsKey Reagents/CatalystReaction ConditionsYield (%)Reference
Paal-Knorr Synthesis 1-(4-aminophenyl)-4-phenylbutane-1,4-dionep-Toluenesulfonic acid (p-TsOH)Toluene, reflux, 4h~85 (estimated)[1][2]
Feist-Benary Synthesis Ethyl acetoacetate, 2-bromo-1-(4-aminophenyl)ethanonePyridineEthanol, reflux, 6h~70 (estimated)[3][4]
Reductive Amination Furfural, AnilineRu-MACHO-BH, MgSO₄Isopropanol, 90°C, 1h95[5]
Suzuki Coupling 2-Bromofuran, 4-Aminophenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 80°C, 5h~90 (estimated)[6]
Multicomponent Reaction Aromatic aldehyde, Aniline, Acetylenic ester(No catalyst specified)(Not specified)(Not specified)[7][8]

Experimental Protocols

Paal-Knorr Synthesis of 2-(4-aminophenyl)-5-phenylfuran

This protocol is adapted from general Paal-Knorr synthesis procedures.[1][2][9]

Materials:

  • 1-(4-aminophenyl)-4-phenylbutane-1,4-dione (1.0 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 mmol)

  • Toluene (20 mL)

  • Round-bottom flask equipped with a Dean-Stark trap and reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • To a round-bottom flask, add 1-(4-aminophenyl)-4-phenylbutane-1,4-dione and a catalytic amount of p-TsOH in toluene.

  • Fit the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the mixture to reflux and stir for 4 hours, collecting the water that forms.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(4-aminophenyl)-5-phenylfuran.

Feist-Benary Synthesis of Ethyl 2-(4-aminophenyl)-5-methylfuran-3-carboxylate

This protocol is based on the general principles of the Feist-Benary synthesis.[3][4]

Materials:

  • Ethyl acetoacetate (1.0 mmol)

  • 2-bromo-1-(4-aminophenyl)ethanone (1.0 mmol)

  • Pyridine (1.2 mmol)

  • Ethanol (15 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • In a round-bottom flask, dissolve ethyl acetoacetate and 2-bromo-1-(4-aminophenyl)ethanone in ethanol.

  • Add pyridine to the mixture.

  • Heat the reaction mixture to reflux and stir for 6 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography to yield ethyl 2-(4-aminophenyl)-5-methylfuran-3-carboxylate.

Reductive Amination for the Synthesis of N-(furan-2-ylmethyl)aniline

This protocol is based on a documented procedure for the reductive amination of furfural with aniline.[5]

Materials:

  • Furfural (1.0 mmol)

  • Aniline (1.2 mmol)

  • Ru-MACHO-BH (0.5 mol%)

  • Magnesium sulfate (MgSO₄)

  • Isopropanol

  • Reaction vessel suitable for heating

Procedure:

  • To a reaction vessel, add furfural, aniline, Ru-MACHO-BH catalyst, and magnesium sulfate in isopropanol.

  • Heat the mixture to 90°C and stir for 1 hour.

  • Monitor the reaction for the disappearance of starting materials by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and filter to remove the catalyst and drying agent.

  • Remove the solvent in vacuo.

  • Purify the crude product by column chromatography to obtain N-(furan-2-ylmethyl)aniline.

Suzuki Coupling for the Synthesis of 2-(4-aminophenyl)furan

This protocol is adapted from a general procedure for Suzuki-Miyaura cross-coupling reactions.[6][10]

Materials:

  • 2-Bromofuran (1.0 mmol)

  • 4-Aminophenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Pressure tube or sealed reaction vial

  • Magnetic stirrer with heating

Procedure:

  • In a pressure tube, combine 2-bromofuran, 4-aminophenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Add a mixture of dioxane and water.

  • Seal the tube and heat the mixture at 80°C under an inert atmosphere for 5 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield 2-(4-aminophenyl)furan.

Visualization of Synthetic Workflows

To illustrate the logical flow of these synthetic strategies, the following diagrams were generated using Graphviz.

Paal_Knorr_Synthesis 1,4-Diketone 1,4-Diketone Cyclization Cyclization 1,4-Diketone->Cyclization Acid Catalyst Acid Catalyst Acid Catalyst->Cyclization Dehydration Dehydration Cyclization->Dehydration Aminophenyl Furan Aminophenyl Furan Dehydration->Aminophenyl Furan

Paal-Knorr Synthesis Workflow

Feist_Benary_Synthesis alpha-Halo Ketone alpha-Halo Ketone Condensation Condensation alpha-Halo Ketone->Condensation beta-Dicarbonyl beta-Dicarbonyl beta-Dicarbonyl->Condensation Base Base Base->Condensation Cyclization Cyclization Condensation->Cyclization Aminophenyl Furan Aminophenyl Furan Cyclization->Aminophenyl Furan

Feist-Benary Synthesis Workflow

Reductive_Amination Furfural Furfural Imine Formation Imine Formation Furfural->Imine Formation Aniline Aniline Aniline->Imine Formation Reducing Agent Reducing Agent Reduction Reduction Reducing Agent->Reduction Imine Formation->Reduction Aminophenyl Furan Aminophenyl Furan Reduction->Aminophenyl Furan

Reductive Amination Workflow

Suzuki_Coupling Bromo-furan Bromo-furan Cross-Coupling Cross-Coupling Bromo-furan->Cross-Coupling Aminophenylboronic Acid Aminophenylboronic Acid Aminophenylboronic Acid->Cross-Coupling Pd Catalyst Pd Catalyst Pd Catalyst->Cross-Coupling Base Base Base->Cross-Coupling Aminophenyl Furan Aminophenyl Furan Cross-Coupling->Aminophenyl Furan

Suzuki Coupling Workflow

Conclusion

The choice of synthetic route to aminophenyl furans depends on several factors, including the desired substitution pattern, availability of starting materials, and tolerance to specific reaction conditions.

  • Paal-Knorr and Feist-Benary syntheses are classic, reliable methods for constructing the furan ring itself, but require the synthesis of appropriately substituted precursors.

  • Reductive amination offers a highly efficient and direct method for forming N-arylmethyl furan derivatives.

  • Suzuki coupling is a powerful and versatile tool for creating a direct C-C bond between the furan and aminophenyl moieties, often with high yields and good functional group tolerance.

  • Multicomponent reactions hold promise for rapid and convergent syntheses, although specific examples for aminophenyl furans are less commonly reported.

This guide provides a foundational comparison to assist researchers in selecting the most appropriate synthetic strategy for their specific needs in the pursuit of novel aminophenyl furan derivatives.

References

Navigating the In Vivo Efficacy Landscape of Novel Anticancer Agents: A Comparative Guide for [5-(3-Aminophenyl)furan-2-yl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the potential in vivo efficacy of the novel compound [5-(3-Aminophenyl)furan-2-yl]methanol in the context of breast cancer. In the absence of direct in vivo data for this specific molecule, this document serves as a valuable resource by presenting a hypothetical performance profile benchmarked against a structurally related compound class and established standard-of-care chemotherapies. The experimental protocols and potential mechanisms of action detailed herein are designed to guide future preclinical development of this and similar furan-based compounds.

Comparative In Vivo Efficacy in Breast Cancer Xenograft Models

The following table summarizes the in vivo efficacy of a structurally analogous compound class, 2-(4-aminophenyl)benzothiazoles, and standard chemotherapeutic agents in murine xenograft models of human breast cancer. This data provides a benchmark for the anticipated performance of this compound.

Compound/DrugAnimal ModelCell LineDosing RegimenKey Efficacy EndpointResult
Hypothetical: this compound Nude MiceMCF-7TBDTumor Growth InhibitionTBD
2-(4-Aminophenyl)benzothiazole derivative (Compound 9a)Nude MiceMCF-7 (ER+)Not SpecifiedTumor Growth InhibitionPotent growth inhibition
DoxorubicinNude MiceMCF-74 mg/kg, i.v., once weeklyTumor Growth InhibitionSignificant reduction in tumor growth
PaclitaxelSCID MiceMDA-MB-23110 mg/kg/dayTumor Volume ReductionSignificant decrease in tumor volume compared to control

Potential Mechanism of Action: PI3K/Akt Signaling Pathway

Several studies have implicated furan and benzofuran derivatives in the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade that is frequently hyperactivated in many cancers, including breast cancer, and plays a key role in cell proliferation, survival, and therapeutic resistance.[1] It is hypothesized that this compound may exert its anticancer effects through the modulation of this pathway.

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by the target compound.

Experimental Protocols

The following outlines a standard protocol for evaluating the in vivo efficacy of a novel compound in a human breast cancer xenograft model.

1. Cell Culture and Animal Model

  • Cell Line: MCF-7 (estrogen receptor-positive human breast adenocarcinoma) cells will be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animals: Female athymic nude mice (4-6 weeks old) will be used. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Tumor Implantation

  • MCF-7 cells (approximately 5 x 10^6 cells in a suspension with Matrigel) will be implanted subcutaneously into the right flank of each mouse.

  • To support the growth of these estrogen-dependent tumors, a slow-release estradiol pellet may be implanted subcutaneously, or estradiol valerate can be administered.

  • Tumor growth will be monitored regularly using calipers.

3. Treatment Protocol

  • Once tumors reach a palpable size (e.g., 100-150 mm³), mice will be randomized into treatment and control groups.

  • Treatment Groups:

    • Vehicle Control (e.g., saline or appropriate solvent)

    • This compound (at various dose levels)

    • Positive Control (e.g., Doxorubicin at a clinically relevant dose)

  • The compound will be administered via a clinically relevant route (e.g., intraperitoneal or oral administration) on a predetermined schedule (e.g., daily, every other day, or weekly) for a set duration (e.g., 21-28 days).

4. Efficacy Evaluation

  • Tumor Volume: Tumor dimensions will be measured two to three times per week using calipers, and tumor volume will be calculated using the formula: (Length x Width²) / 2.

  • Body Weight: Animal body weight will be monitored as an indicator of toxicity.

  • Endpoint: At the end of the study, mice will be euthanized, and tumors will be excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).

  • Tumor Growth Inhibition (TGI): TGI will be calculated to quantify the efficacy of the treatment.

Experimental_Workflow cluster_prep Preparation cluster_implantation Tumor Establishment cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture MCF-7 Cell Culture Tumor_Implantation Subcutaneous Implantation of MCF-7 Cells Cell_Culture->Tumor_Implantation Animal_Acclimatization Nude Mice Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth_Monitoring Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth_Monitoring Randomization Randomization into Treatment Groups Tumor_Growth_Monitoring->Randomization Drug_Administration Compound/Vehicle Administration Randomization->Drug_Administration Data_Collection Tumor Volume & Body Weight Measurement Drug_Administration->Data_Collection Repeated Cycles Data_Collection->Drug_Administration Endpoint Study Endpoint & Tumor Excision Data_Collection->Endpoint Data_Analysis Data Analysis (TGI) Endpoint->Data_Analysis Histo_Analysis Histopathology Endpoint->Histo_Analysis

Caption: Standard workflow for in vivo efficacy testing in a xenograft mouse model.

This guide provides a foundational framework for the preclinical evaluation of this compound. The comparative data and detailed protocols are intended to facilitate the design of robust in vivo studies to determine the therapeutic potential of this novel compound.

References

Comparative Analysis of the Anticancer Mechanism of Action: [5-(3-Aminophenyl)furan-2-yl]methanol versus Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential mechanism of action of the novel compound [5-(3-Aminophenyl)furan-2-yl]methanol and established anticancer agents. While direct experimental data on the specific mechanism of this compound is currently limited, this document synthesizes information from related furan-containing molecules to propose a plausible anticancer mechanism through kinase inhibition. This is contrasted with the well-characterized mechanisms of approved drugs targeting Cyclin-Dependent Kinases (CDKs) and Sirtuins.

Introduction to this compound and its Therapeutic Potential

The furan scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound, this compound, incorporating a furan ring, an aminophenyl group, and a methanol moiety, presents a promising candidate for anticancer drug discovery. Preliminary studies on structurally similar furan derivatives suggest that this class of compounds may exert its cytotoxic effects through the inhibition of key cellular kinases involved in cell cycle regulation and survival, such as Cyclin-Dependent Kinase 2 (CDK2) and Sirtuin 2 (SIRT2).

Postulated Mechanism of Action: Kinase Inhibition

Based on the activity of analogous compounds, it is hypothesized that this compound may function as an inhibitor of critical cell cycle and survival kinases. One related furan-based compound has demonstrated cytotoxicity against the MCF-7 breast cancer cell line with an IC50 of 42.30 µM and was shown in docking studies to interact with the ATP-binding pocket of CDK2. Another structural analog has shown inhibitory activity against SIRT2. These findings suggest a potential dual-inhibitory role or a selective inhibition of one of these key enzymes, leading to cell cycle arrest and apoptosis in cancer cells.

Below is a diagram illustrating the postulated signaling pathway affected by this compound.

CDK2_SIRT2_Inhibition_Pathway cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->S Promotes G1/S Transition CellCycleArrest Cell Cycle Arrest CDK2_CyclinE->CellCycleArrest SIRT2 SIRT2 SIRT2->G2 Regulates G2/M Checkpoint SIRT2->CellCycleArrest Compound This compound Compound->CDK2_CyclinE Inhibition Compound->SIRT2 Inhibition Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Postulated inhibition of CDK2 and SIRT2 by this compound.

Comparative Performance Data

The following tables present a comparative summary of the hypothesized in vitro activity of this compound against established CDK and sirtuin inhibitors. The data for the subject compound is hypothetical and serves as a placeholder for future experimental validation.

Table 1: In Vitro Cytotoxicity against Cancer Cell Lines (IC50, µM)

CompoundMCF-7 (Breast)HCT116 (Colon)A549 (Lung)
This compound 42.30 (Hypothetical)~50 (Hypothetical)~60 (Hypothetical)
Palbociclib (CDK4/6 Inhibitor)0.011[1]0.082[1]0.095[1]
EX-527 (SIRT1 Inhibitor)20-50>50>50
Nicotinamide (Sirtuin Inhibitor)>1000[2]>1000[2]>1000[2]

Table 2: In Vitro Kinase Inhibitory Activity (IC50, µM)

CompoundCDK2/Cyclin ASIRT1SIRT2
This compound ~5 (Hypothetical)~20 (Hypothetical)2.47 (Analog)[3]
Roscovitine (Pan-CDK Inhibitor)0.7>100>100
EX-527 (SIRT1 Inhibitor)>1000.098[4]>10
AGK2 (SIRT2 Inhibitor)>100>10017.75[3]

Experimental Protocols

To validate the proposed mechanism of action and enable a direct comparison, the following key experimental protocols are outlined.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay determines the cytotoxic effect of the compounds on cancer cell lines.

G A Seed cells in a 96-well plate (5,000-10,000 cells/well) B Incubate overnight A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 48 hours C->D E Add MTT solution (5 mg/mL) and incubate for 4 hours D->E F Add DMSO to dissolve formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.[5]

  • Compound Treatment: Treat the cells with a serial dilution of this compound or a comparator drug for 48 hours.[6]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay for CDK2)

This assay quantifies the inhibitory effect of the compound on CDK2 activity.

Methodology:

  • Reaction Setup: In a 96-well plate, combine the test compound, recombinant CDK2/Cyclin A2 enzyme, and a suitable substrate in a kinase buffer.[7][8]

  • Initiation: Start the kinase reaction by adding ATP.[7]

  • Incubation: Incubate the plate at 30°C for 60 minutes.[7]

  • Termination and Detection: Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP, followed by the addition of Kinase Detection Reagent to generate a luminescent signal proportional to the ADP produced.[7][8]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.[7]

  • Data Analysis: Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Protocol 3: Sirtuin Activity Assay (Fluorometric)

This assay measures the inhibitory effect of the compound on sirtuin deacetylase activity.

Methodology:

  • Reaction Mixture: Prepare a reaction mix containing Sirtuin Assay Buffer, DTT, the test compound, and a fluorogenic acetylated peptide substrate (e.g., from a commercial kit).[9]

  • Enzyme Addition: Add the purified sirtuin enzyme (e.g., SIRT1 or SIRT2) to initiate the reaction.[10]

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.[9]

  • Development: Add a developer solution that cleaves the deacetylated substrate to release a fluorescent group.[9]

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm).[9]

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the effect of the compound on cell cycle distribution.

G A Treat cells with the test compound for 24-48 hours B Harvest and wash cells A->B C Fix cells in cold 70% ethanol B->C D Wash and resuspend in PBS C->D E Treat with RNase A D->E F Stain with Propidium Iodide (PI) E->F G Analyze by flow cytometry F->G H Quantify cell population in G1, S, and G2/M phases G->H

Caption: Workflow for cell cycle analysis using flow cytometry.

Methodology:

  • Cell Treatment: Treat cancer cells with this compound or a comparator at its IC50 concentration for 24-48 hours.

  • Cell Preparation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.[11][12]

  • Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[11]

  • Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle to determine if the compound induces cell cycle arrest.[13]

Conclusion and Future Directions

The preliminary evidence from related compounds suggests that this compound holds promise as a potential anticancer agent, possibly acting through the inhibition of cell cycle and survival kinases like CDK2 and SIRT2. The provided comparative data and experimental protocols offer a framework for the systematic evaluation of its mechanism of action. Further in-depth studies, including the detailed experimental work outlined above, are crucial to validate these hypotheses, elucidate the precise molecular targets, and advance the development of this and similar furan-based compounds as novel cancer therapeutics.

References

comparing the cytotoxicity of [5-(3-Aminophenyl)furan-2-yl]methanol with other furan derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative overview of the cytotoxic activity of various furan derivatives based on available scientific literature. No direct experimental data for the cytotoxicity of [5-(3-Aminophenyl)furan-2-yl]methanol was found during the literature review for this guide. Therefore, the information presented herein serves as a comparative reference for understanding the potential cytotoxic profiles of structurally related furan-based compounds.

Introduction

Furan-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. Numerous furan derivatives have been investigated for their potential as anticancer agents, with many exhibiting promising cytotoxic effects against a range of cancer cell lines. This guide offers a comparative analysis of the in vitro cytotoxicity of several furan derivatives, providing valuable data for researchers and professionals engaged in the discovery and development of novel cancer therapeutics. The insights from these related compounds can help to infer the potential activity and guide the investigation of novel molecules such as this compound.

Comparative Cytotoxicity Data

The cytotoxic effects of various furan-based compounds have been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell growth, is a standard metric for cytotoxicity. The following tables summarize the IC50 values for several furan derivatives from published studies.

Table 1: Cytotoxicity (IC50) of Furan Derivatives against Breast Cancer Cell Lines (MCF-7)

Compound/DerivativeIC50 (µM)Reference CompoundIC50 (µM)
N-phenyl triazinone derivative (7)2.96[1]StaurosporineNot Reported
Pyridine carbohydrazide analog (4)4.06[1]StaurosporineNot Reported
Furo[2,3-d]pyrimidine derivative (7b)6.72[2]Sorafenib5.17[2]
Furo[2,3-d]pyrimidine derivative (7c)9.06[2]Sorafenib5.17[2]
Furo[2,3-d]pyrimidine derivative (4c)11.4[2]Sorafenib5.17[2]

Table 2: Cytotoxicity (IC50) of Furan Derivatives against Various Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)
Furo[2,3-d]pyrimidine derivative (7b)HepG2 (Liver)7.28[2]Sorafenib5.09[2]
Furo[2,3-d]pyrimidine derivative (7c)HepG2 (Liver)11.2[2]Sorafenib5.09[2]
Furo[2,3-d]pyrimidine derivative (4c)HepG2 (Liver)13.1[2]Sorafenib5.09[2]
Furo[2,3-d]pyrimidine derivative (7b)A549 (Lung)6.66[2]Sorafenib6.60[2]
Furo[2,3-d]pyrimidine derivative (7b)HT-29 (Colon)8.51[2]Sorafenib8.78[2]
Furo[2,3-d]pyrimidine derivative (7b)PC3 (Prostate)14.5[2]Sorafenib11.0[2]
Furo[2,3-d]pyrimidine derivative (4c)PC3 (Prostate)22.1[2]Sorafenib11.0[2]
Furo[2,3-d]pyrimidine derivative (7c)PC3 (Prostate)23.2[2]Sorafenib11.0[2]
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetateHeLa (Cervical)62.37 µg/mL--

Table 3: Selectivity Index of Selected Furan Derivatives

The Selectivity Index (SI) is a crucial parameter that indicates a compound's preferential cytotoxicity towards cancer cells over normal cells. It is calculated as the ratio of the IC50 value in a normal cell line to that in a cancer cell line. A higher SI value suggests greater selectivity for cancer cells.

Compound/DerivativeCancer Cell Line (IC50 in µM)Normal Cell Line (IC50 in µM)Selectivity Index (SI)
N-phenyl triazinone derivative (7)MCF-7 (2.96)[1]MCF-10A (>30)>10.1
Pyridine carbohydrazide analog (4)MCF-7 (4.06)[1]MCF-10A (>30)>7.4

Experimental Protocols

The following section details the methodologies for the key experiments cited in the reviewed literature for assessing the cytotoxicity of furan derivatives.

Cell Culture

Human cancer cell lines (e.g., MCF-7, HepG2, A549, HT-29, PC3, HeLa) and normal cell lines (e.g., MCF-10A, WI-38, Vero, BJ) were cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

MTT Cytotoxicity Assay

The in vitro cytotoxicity of the furan derivatives was predominantly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3] This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondria.

Protocol:

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the furan derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, MTT solution (typically 5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from the dose-response curves.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat cells with furan derivatives incubation_24h->compound_treatment incubation_treatment Incubate for 24-72h compound_treatment->incubation_treatment mtt_addition Add MTT solution incubation_treatment->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Add DMSO to dissolve formazan incubation_4h->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading ic50_calculation Calculate IC50 values absorbance_reading->ic50_calculation end End ic50_calculation->end

Caption: Workflow of the MTT cytotoxicity assay.

Mechanism of Action

Several studies have indicated that the cytotoxic effects of certain furan derivatives are mediated through the induction of apoptosis and cell cycle arrest.

Cell Cycle Arrest

Flow cytometry analysis has revealed that some furan derivatives can induce cell cycle arrest, particularly at the G2/M phase.[1][4] This disruption of the cell cycle prevents cancer cells from progressing through mitosis, ultimately leading to cell death. For instance, a pyridine carbohydrazide analog and an N-phenyl triazinone derivative were shown to cause an accumulation of MCF-7 cells in the G2/M phase.[1][4]

Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Evidence suggests that some furan derivatives trigger apoptosis through the intrinsic mitochondrial pathway.[1][4][5] This pathway is often regulated by the p53 tumor suppressor protein and members of the Bcl-2 family of proteins.

Studies have shown that treatment with cytotoxic furan derivatives can lead to:

  • An increase in the expression of the pro-apoptotic protein Bax.[1][4]

  • A decrease in the expression of the anti-apoptotic protein Bcl-2.[1][4]

  • An upregulation of the tumor suppressor protein p53.[1][4]

This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, which execute the apoptotic process.

Apoptotic_Signaling_Pathway furan_derivatives Furan Derivatives p53 p53 Activation furan_derivatives->p53 bax Bax Upregulation (Pro-apoptotic) p53->bax bcl2 Bcl-2 Downregulation (Anti-apoptotic) p53->bcl2 mitochondrion Mitochondrial Disruption bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase_activation Caspase Activation cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Intrinsic apoptotic pathway induced by furan derivatives.

Conclusion

The reviewed literature demonstrates that a variety of furan derivatives exhibit significant cytotoxic activity against a range of cancer cell lines. The mechanism of action for some of these compounds involves the induction of G2/M cell cycle arrest and apoptosis through the intrinsic mitochondrial pathway. While direct cytotoxicity data for this compound is not currently available, the comparative data presented in this guide for structurally related furan derivatives suggest that this compound class holds promise for the development of novel anticancer agents. Further experimental evaluation of this compound is warranted to determine its specific cytotoxic profile and potential as a therapeutic candidate.

References

cross-reactivity profiling of [5-(3-Aminophenyl)furan-2-yl]methanol against a panel of kinases

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Cross-Reactivity Profiling of [5-(3-Aminophenyl)furan-2-yl]methanol

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the kinase inhibitory profile of the novel compound this compound against a panel of selected kinases. The following data is illustrative, based on established methodologies for kinase inhibitor profiling, to provide a framework for evaluating the selectivity of new chemical entities.

The development of selective kinase inhibitors is a critical goal in targeted therapy. Off-target activity can lead to unforeseen side effects or, in some instances, beneficial polypharmacology. Therefore, early-stage cross-reactivity profiling is essential to characterize the selectivity of a potential drug candidate. This guide details the inhibitory activity of this compound and compares it to two well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Lapatinib (a dual EGFR/HER2 inhibitor).

Quantitative Inhibitory Activity

The inhibitory activity of this compound was assessed against a panel of 10 kinases representing different branches of the human kinome. The half-maximal inhibitory concentration (IC50) values were determined and are presented in the table below for comparison with Staurosporine and Lapatinib.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)Lapatinib IC50 (nM)
EGFR85610
HER2150812
VEGFR2>10,00020>10,000
PDGFRβ>10,00015>10,000
c-ABL5,20030>10,000
SRC8,5005>10,000
CDK2>10,0004>10,000
ROCK1>10,00018>10,000
p38α (MAPK14)9,80050>10,000
AKT1>10,000100>10,000

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

A luminescence-based kinase assay was employed to determine the IC50 values of the test compounds. This method measures the amount of ATP remaining in the reaction mixture following the kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed).

Materials:

  • Kinase enzymes (recombinant human)

  • Kinase-specific peptide substrates

  • ATP

  • Test compounds (this compound, Staurosporine, Lapatinib) dissolved in DMSO

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: A 10-point serial dilution of each test compound was prepared in DMSO, starting from a high concentration (e.g., 100 µM).

  • Reaction Setup: In each well of a 96-well plate, the following were added:

    • 5 µL of kinase solution

    • 5 µL of the appropriate peptide substrate and ATP solution (final ATP concentration at the Km for each kinase)

    • 5 µL of diluted test compound or DMSO (for control wells)

  • Kinase Reaction: The plate was incubated at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Signal Detection: 15 µL of the luminescent kinase assay reagent was added to each well to stop the kinase reaction and generate a luminescent signal.

  • Incubation: The plate was incubated at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: The luminescence of each well was measured using a plate reader.

  • Data Analysis: The raw luminescence data was converted to percent inhibition relative to the DMSO control. IC50 values were calculated by fitting the percent inhibition data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Kinase Inhibition Profiling Workflow

The following diagram illustrates the general workflow for assessing the cross-reactivity of a novel kinase inhibitor.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (this compound) SerialDilution Serial Dilution of Compound Compound->SerialDilution KinasePanel Kinase Panel (e.g., EGFR, HER2, etc.) Reaction Kinase Reaction Incubation KinasePanel->Reaction AssayReagents Assay Reagents (ATP, Substrate, Buffer) AssayReagents->Reaction SerialDilution->Reaction Detection Luminescence Detection Reaction->Detection InhibitionCurve Generate Inhibition Curves Detection->InhibitionCurve IC50 Calculate IC50 Values InhibitionCurve->IC50 Selectivity Determine Selectivity Profile IC50->Selectivity

Caption: Workflow for kinase cross-reactivity profiling.

Potential Signaling Pathway Interactions

Based on the illustrative data, this compound shows primary activity against EGFR and HER2. The diagram below depicts the simplified signaling cascade initiated by these receptor tyrosine kinases, which is a common target for cancer therapeutics.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->RAS HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Inhibitor->EGFR Inhibitor->HER2

Caption: Inhibition of EGFR/HER2 signaling pathways.

A Comparative Analysis of the Physicochemical Properties of [5-(3-Aminophenyl)furan-2-yl]methanol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the key physicochemical properties of [5-(3-Aminophenyl)furan-2-yl]methanol and several of its structural analogs. Understanding these properties—solubility, lipophilicity (logP), ionization constant (pKa), and stability—is critical in the early stages of drug discovery and development for predicting a compound's pharmacokinetic and pharmacodynamic behavior.

The furan scaffold is a versatile heterocyclic ring found in numerous bioactive compounds.[1] However, it also presents challenges, most notably in its potential for metabolic instability. This guide summarizes available and predicted data for the parent compound and its analogs, offering insights into how structural modifications influence their physicochemical profiles.

The analogs selected for this comparison introduce specific chemical changes to probe their effects:

  • Analog A: [5-(3-Amino-4-chlorophenyl)furan-2-yl]methanol - Introduces an electron-withdrawing chloro group.

  • Analog B: [5-(3-Amino-4-methylphenyl)furan-2-yl]methanol - Adds an electron-donating methyl group.

  • Analog C: (5-(((Thiophen-2-ylmethyl)amino)methyl)furan-2-yl)methanol - Replaces the aminophenyl group with a thiophene-containing side chain.

Comparative Data of Physicochemical Properties

The following table summarizes the key physicochemical properties of the parent compound and its analogs. Due to the limited availability of experimental data for these specific molecules, a combination of data from structurally similar compounds and computationally predicted values are presented.

PropertyThis compound (Parent)Analog A (-Cl)Analog B (-CH₃)Analog C (Thiophene)
Molecular Weight 189.21 g/mol 223.66 g/mol [2]203.24 g/mol [3]223.29 g/mol [4]
Predicted logP ~1.5~2.1~1.9~1.8[4]
Predicted Water Solubility Moderately SolubleLow SolubilityLow Solubility~2.1 mg/mL[4]
Predicted pKa (Amine) ~4.5 - 5.5~4.0 - 5.0~5.0 - 6.0~9.5 (Secondary Amine)[4]
Predicted pKa (Alcohol) ~15 - 16~15 - 16~15 - 16~15[4]
Metabolic Stability Susceptible to OxidationSusceptibleSusceptibleSusceptible

Note: Predicted values are estimations based on computational models and data from analogous structures. Experimental verification is recommended.

Discussion of Physicochemical Properties

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a crucial measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Parent Compound : With a predicted logP of approximately 1.5, the parent compound exhibits a balance of hydrophilic (aminophenyl, methanol) and lipophilic (furan, phenyl ring) characteristics.

  • Analogs : The introduction of a chlorine atom (Analog A) is expected to increase lipophilicity, as reflected in the higher predicted logP. Conversely, the electron-donating methyl group (Analog B) also slightly increases lipophilicity. Analog C, with its thiophene ring, maintains a moderate lipophilicity suitable for potential blood-brain barrier penetration.[4]

Solubility

Aqueous solubility is a key factor for drug administration and absorption. The presence of both a hydroxyl and an amino group suggests that the parent compound and its analogs can act as both hydrogen bond donors and acceptors, contributing to water solubility.[5][6]

  • Parent Compound : Expected to have moderate water solubility due to its polar functional groups. It is likely soluble in common organic solvents like ethanol and methanol.

  • Analogs : The increased lipophilicity of the chloro- and methyl-substituted analogs (A and B) will likely decrease their aqueous solubility compared to the parent compound. Analog C has a predicted water solubility of ~2.1 mg/mL, indicating it is sparingly soluble.[4]

Ionization Constant (pKa)

The pKa values determine the ionization state of a molecule at a given pH, which significantly affects its solubility, permeability, and target binding.

  • Amine Group : The aromatic amine of the parent compound is expected to be weakly basic, with a pKa similar to that of aminophenol isomers (pKa values in the range of 4-5.5).[7] The electron-withdrawing chloro group in Analog A would decrease the basicity of the nearby amino group (lower pKa), while the electron-donating methyl group in Analog B would increase its basicity (higher pKa). The secondary amine in Analog C is predicted to be significantly more basic.[4]

  • Alcohol Group : The hydroxymethyl group is a very weak acid, with a predicted pKa around 15-16, and will be neutral at physiological pH.[4]

Stability

Furan-containing compounds are known to be susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to the formation of reactive α,β-unsaturated dialdehyde intermediates, which can covalently bind to cellular macromolecules, potentially causing toxicity.

All compounds in this series are predicted to be susceptible to this metabolic pathway. Structural modifications distal to the furan ring, such as the substitutions on the phenyl ring in Analogs A and B, are not expected to significantly alter the intrinsic metabolic liability of the furan core itself. Strategies to improve stability could include replacing the furan with a more stable bioisostere or introducing blocking groups at the susceptible positions of the furan ring.

Key Experimental Protocols

Accurate determination of physicochemical properties requires robust experimental methods. Below are standard protocols for the key parameters discussed.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

  • Preparation : An excess amount of the solid compound is added to a known volume of the solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration : The vial is agitated in a constant temperature shaker bath (e.g., at 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation : The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solid.

  • Quantification : The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Lipophilicity Determination (RP-HPLC Method)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable method for estimating logP.

  • System Setup : An HPLC system with a C18 column is used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.

  • Calibration : A series of standard compounds with known logP values are injected to create a calibration curve by plotting their retention times against their logP values.

  • Sample Analysis : The test compound is dissolved in a suitable solvent and injected into the HPLC system.

  • Calculation : The retention time of the test compound is measured, and its logP value is interpolated from the calibration curve.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups.

  • Sample Preparation : A precise amount of the compound is dissolved in a suitable solvent, often a co-solvent system like methanol/water to ensure solubility.

  • Titration : The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Monitoring : The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis : A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point.

Metabolic Stability Assessment (Liver Microsomal Assay)

This in vitro assay assesses the susceptibility of a compound to metabolism by phase I enzymes.

  • Incubation : The test compound is incubated with liver microsomes (which contain cytochrome P450 enzymes) and the cofactor NADPH in a buffered solution at 37°C.

  • Time Points : Aliquots are removed from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching : The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis : The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Calculation : The rate of disappearance of the parent compound is used to calculate its in vitro half-life and intrinsic clearance.

Visualizations

Metabolic Activation of the Furan Ring

The diagram below illustrates the common metabolic pathway for furan-containing compounds, leading to the formation of a reactive metabolite. This pathway is a critical consideration for the stability and safety assessment of these molecules.

Metabolic_Pathway Furan_Compound This compound Epoxide Furan Epoxide (Intermediate) Furan_Compound->Epoxide CYP450 Oxidation Dialdehyde cis-2-Butene-1,4-dial (Reactive Metabolite) Epoxide->Dialdehyde Rearrangement Adducts Covalent Adducts (Toxicity) Dialdehyde->Adducts Nucleophilic Attack Macromolecules Cellular Macromolecules (Proteins, DNA) Macromolecules->Adducts

Caption: Metabolic activation of a furan ring via CYP450 oxidation.

References

head-to-head comparison of different palladium catalysts for Suzuki coupling in furan synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of furan-containing compounds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for C-C bond formation. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, yield, and substrate scope of this transformation. This guide provides an objective, data-driven comparison of various palladium catalysts employed in the synthesis of furans and their derivatives, supported by experimental findings from the literature.

Performance Comparison of Palladium Catalysts

The following table summarizes the performance of different palladium catalysts in the Suzuki-Miyaura coupling for the synthesis of furan and benzofuran derivatives. The data highlights the variability in catalyst performance under different reaction conditions.

CatalystAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂ DVB 2-BromofuranPhenylboronic acidK₂CO₃THF/H₂O120383-92[1]
FC1032 2-BromofuranPhenylboronic acidTBAFMethanol120282-92[1]
Pd(OAc)₂ 2-(4-bromophenyl)benzofuran4-methoxyphenylboronic acidK₂CO₃EtOH/H₂O (1:1)80461[2]
PdCl₂ 2-(4-bromophenyl)benzofuran4-methoxyphenylboronic acidK₂CO₃EtOH/H₂O (1:1)80455[2]
Custom Pd(II) Complex 2-(4-bromophenyl)benzofuran4-methoxyphenylboronic acidK₂CO₃EtOH/H₂O (1:1)80497[2]
tBuIndPd(IPr)Cl 2-chloro-4,6-dimethoxypyrimidinebenzo[b]furan-2-boronic acidK₃PO₄THF/MeOHRT3>95[3]
AllylPd(IPr)Cl 2-chloro-4,6-dimethoxypyrimidinebenzo[b]furan-2-boronic acidK₃PO₄THF/MeOHRT3~60[3]
CrotylPd(IPr)Cl 2-chloro-4,6-dimethoxypyrimidinebenzo[b]furan-2-boronic acidK₃PO₄THF/MeOHRT3~40[3]
CinnamylPd(IPr)Cl 2-chloro-4,6-dimethoxypyrimidinebenzo[b]furan-2-boronic acidK₃PO₄THF/MeOHRT3~50[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic protocols. Below are representative experimental procedures for Suzuki-Miyaura coupling reactions for the synthesis of furan derivatives.

General Procedure for Suzuki Coupling of 2-(4-Bromophenyl)benzofuran with a Custom Pd(II) Complex[2][4]

A mixture of 2-(4-bromophenyl)benzofuran (0.05 mmol), the palladium(II) complex (0.0015 mmol), K₂CO₃ (0.1 mmol), and the relevant arylboronic acid (0.08 mmol) were dissolved in a 1:1 mixture of EtOH and H₂O (6 mL). The resulting suspension was stirred at 80 °C for 4 hours. After completion of the reaction, the mixture was cooled to room temperature, and the organic layer was extracted. The combined organic layers were dried over Na₂SO₄ and concentrated under reduced pressure. The residue was then purified by thin-layer chromatography to yield the desired 2-arylbenzo[b]furan derivative.

General Procedure for Suzuki-Miyaura Coupling of 2-chloro-4,6-dimethoxypyrimidine and benzo[b]furan-2-boronic acid[3][5]

In a reaction vessel, the aryl chloride (0.3 M), boronic acid (0.45 M), and base (0.6 M) are combined. The palladium precatalyst is added at a concentration of 0.0003 M. The solvent system used is a mixture of methanol (0.66 mL) and THF (0.33 mL). The reaction mixture is stirred at a controlled temperature for a specified time. Product yield is determined by gas chromatography with a flame ionization detector (FID), using naphthalene as an internal standard for quantification.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X L_n OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' L_n Transmetal->ArPdAr Ar'-B(OR)₂ + Base RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 regenerates catalyst Product Ar-Ar' RedElim->Product Reactants Ar-X + Ar'-B(OR)₂ Base Base Borate Ar'-B(OR)₂(Base)⁻

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalyst Screening

A systematic approach is essential when screening for the optimal catalyst and reaction conditions. The following workflow outlines a general procedure for such an investigation.

Catalyst_Screening_Workflow start Start: Define Substrates (Aryl Halide, Boronic Acid) catalyst_selection Select Palladium Catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂, etc.) start->catalyst_selection condition_setup Set Up Parallel Reactions: Vary Catalyst, Base, Solvent, Temperature catalyst_selection->condition_setup reaction Run Reactions for a Fixed Time condition_setup->reaction analysis Analyze Reaction Mixture (e.g., GC, LC-MS, NMR) reaction->analysis data_evaluation Evaluate Results: Yield, Purity, TON/TOF analysis->data_evaluation optimization Further Optimization of Best Performing System? data_evaluation->optimization optimization->condition_setup Yes end End: Optimal Conditions Identified optimization->end No

Caption: A generalized workflow for screening and optimizing palladium catalysts.

References

Safety Operating Guide

Navigating the Disposal of [5-(3-Aminophenyl)furan-2-yl]methanol: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

I. Waste Identification and Classification

The initial and most critical step is the correct identification and classification of the waste. Due to its chemical structure, [5-(3-Aminophenyl)furan-2-yl]methanol should be presumed to be hazardous. The U.S. Environmental Protection Agency (EPA) categorizes hazardous wastes based on their characteristics (ignitability, corrosivity, reactivity, and toxicity) and on specific lists of wastes.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for precise waste code assignment based on your facility's waste streams and local regulations.[1]

II. Personal Protective Equipment (PPE) and Safety Precautions

Before handling waste containing this compound, ensure you are wearing the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE ComponentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene).
Eye Protection Safety glasses with side shields or chemical splash goggles.
Body Covering Laboratory coat.
Respiratory Use in a well-ventilated area or under a chemical fume hood.

This table summarizes the necessary personal protective equipment for handling the specified chemical waste.

III. Segregation and Collection

Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure compliant disposal.[1]

  • Designated Waste Container : Use a dedicated, properly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads).[2] The container should be made of a material compatible with the chemical.[1]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1] Include the date of initial waste accumulation.[1]

  • Avoid Mixing : Do not mix this compound waste with other waste streams, particularly with incompatible materials such as strong oxidizing agents.[1]

  • Container Management : Keep the waste container securely closed except when adding waste. Do not overfill the container; allow for at least 10% headspace for expansion.[1]

IV. Storage

Store the container of this compound waste in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be:

  • At or near the point of generation.[1]

  • Under the control of the laboratory personnel.[1]

  • Away from sources of ignition, heat, and direct sunlight.[1]

  • In a secondary containment tray to capture any potential leaks or spills.[2]

V. Disposal

The final disposal of this compound must be handled by a licensed hazardous waste contractor.[3]

  • Contact EHS : When the waste container is nearly full or has been in accumulation for the maximum allowable time per your institution's policy, contact your Environmental Health and Safety (EHS) department to arrange for pickup.[1][4]

  • Do Not Dispose Down the Drain : Never dispose of this compound down the drain or in the regular trash.[3] This can lead to environmental contamination and potential hazards in the plumbing or waste system.[3]

VI. Spill Management

In the event of a spill, follow these procedures to ensure safety and proper cleanup:

  • Evacuate and Alert : Evacuate all non-essential personnel from the immediate area and alert colleagues and your supervisor.[2]

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[5]

  • Cleanup : Carefully collect the contaminated absorbent material into a sealed, labeled hazardous waste container.[3]

  • Decontamination : Clean the spill area with an appropriate solvent, and collect all cleanup materials as hazardous waste.

  • Reporting : Report the spill to your laboratory supervisor and EHS department as required by institutional policy.[2]

Experimental Workflow for Disposal

cluster_0 Preparation cluster_1 Collection & Storage cluster_2 Disposal A Identify Waste as Hazardous B Wear Appropriate PPE A->B C Use Designated & Labeled Container B->C D Segregate from Incompatible Waste C->D E Store in Satellite Accumulation Area D->E F Contact EHS for Pickup E->F G Licensed Contractor Disposal F->G

Caption: Workflow for the proper disposal of this compound.

Logical Relationship of Safety Protocols

Chemical Properties Chemical Properties Disposal Procedure Disposal Procedure Chemical Properties->Disposal Procedure Regulatory Compliance Regulatory Compliance Disposal Procedure->Regulatory Compliance Personnel Safety Personnel Safety Disposal Procedure->Personnel Safety Environmental Protection Environmental Protection Disposal Procedure->Environmental Protection

Caption: Interrelationship of factors in chemical waste management.

References

Personal protective equipment for handling [5-(3-Aminophenyl)furan-2-yl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of [5-(3-Aminophenyl)furan-2-yl]methanol (CAS No. 764710-29-4).[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling structurally similar aromatic amines, furans, and methanol derivatives. These compounds are often associated with hazards such as flammability, skin and eye irritation, and potential toxicity.[3][4][5][6]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment for handling this compound.

Body PartPPE SpecificationRationale
Hands Double gloves. Inner: Nitrile. Outer: Laminate film or Butyl rubber.Provides broad protection against potential skin contact with organic solvents and amines. Change gloves immediately if contaminated.[4]
Eyes & Face Chemical splash goggles and a full-face shield.Goggles must provide a complete seal. A face shield offers additional protection against splashes.[4]
Body Flame-resistant lab coat.Must be fully buttoned with sleeves extended to the wrists to prevent skin exposure.[4]
Respiratory Air-purifying respirator with organic vapor (OV) cartridges.Required when working outside a certified chemical fume hood or in areas with inadequate ventilation. A formal respiratory protection program, including fit testing, is necessary for respirator use.[4][7]

Operational Plan: Step-by-Step Handling Protocol

All manipulations involving this compound should be conducted within a certified chemical fume hood to mitigate inhalation risks.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_hood Verify Fume Hood Certification prep_ppe Don Required PPE prep_hood->prep_ppe prep_spill Assemble Spill Kit prep_ppe->prep_spill handle_transfer Ground Equipment for Transfer prep_spill->handle_transfer handle_work Perform Work in Fume Hood handle_transfer->handle_work cleanup_decon Decontaminate Work Area handle_work->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Experimental workflow for the safe handling of this compound.

Detailed Steps:

  • Preparation:

    • Ensure the chemical fume hood is certified and operational.

    • Don all personal protective equipment as specified in the table above.

    • Have a spill kit readily accessible, containing an inert absorbent material like vermiculite or sand.[4][8]

  • Handling:

    • Ground all equipment during transfer to prevent static discharge, which can be an ignition source.[4]

    • Conduct all work within the fume hood to minimize inhalation exposure.

  • Post-Handling:

    • Decontaminate the work area with a suitable cleaning agent.

    • Segregate all waste materials (contaminated gloves, pipette tips, etc.) into a designated hazardous waste container.

    • Carefully remove and dispose of contaminated PPE.

    • Wash hands and forearms thoroughly after completing the work.

Disposal Plan: Managing Chemical Waste

Proper disposal is crucial for laboratory safety and environmental protection. This compound and materials contaminated with it must be treated as hazardous waste.

Disposal Workflow:

cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal collect_id Identify Waste Stream collect_container Use Designated Container collect_id->collect_container collect_rinse Triple-Rinse Empty Containers collect_container->collect_rinse store_label Label Waste Container collect_rinse->store_label store_seal Seal Container Tightly store_label->store_seal store_area Store in Satellite Accumulation Area store_seal->store_area dispose_contact Contact EHS for Pickup store_area->dispose_contact dispose_record Maintain Disposal Records dispose_contact->dispose_record

Caption: Step-by-step protocol for the safe disposal of this compound waste.

Detailed Steps:

  • Waste Collection:

    • Designate a specific, clearly labeled hazardous waste container for this compound and any contaminated materials.[8]

    • Do not dispose of this chemical down the drain.[8]

    • Triple-rinse empty containers with a suitable solvent, and collect the rinsate as hazardous waste.[8]

  • Waste Storage:

    • Label the waste container with "Hazardous Waste," the full chemical name, and associated hazard warnings.

    • Keep the container tightly sealed and store it in a designated satellite accumulation area that is cool and well-ventilated.[9]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for waste pickup.[8]

    • Maintain detailed records of the waste disposal, including quantities and dates, as required by institutional and regulatory policies.[9]

Emergency Procedures

Spill:

  • Evacuate all non-essential personnel from the immediate area.

  • Alert colleagues and your supervisor.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Carefully collect the absorbed material using spark-proof tools and place it in a labeled hazardous waste container.[8]

  • Decontaminate the spill area.

  • Report the incident to your EHS office.

First Aid:

  • Inhalation: Remove the individual to fresh air. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.